molecular formula C14H7BrClNO2 B15576663 Neutrophil elastase inhibitor 3 CAS No. 1234707-32-4

Neutrophil elastase inhibitor 3

Cat. No.: B15576663
CAS No.: 1234707-32-4
M. Wt: 336.57 g/mol
InChI Key: WXWVDINGZQKMMS-UHFFFAOYSA-N
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Description

Neutrophil elastase inhibitor 3 is a useful research compound. Its molecular formula is C14H7BrClNO2 and its molecular weight is 336.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromophenyl)-5-chloro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-9-5-2-1-4-8(9)13-17-11-7-3-6-10(16)12(11)14(18)19-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWVDINGZQKMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Mechanism of Action: Inhibition of Proteolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Neutrophil Elastase Inhibitors

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of neutrophil elastase inhibitors. It is important to note that the designation "Neutrophil elastase inhibitor 3" does not refer to a single, universally recognized molecule in the public scientific domain. Instead, it likely represents a compound within a specific research program or chemical library. Therefore, this guide will focus on the well-established general mechanism of action for potent and selective neutrophil elastase inhibitors, using data from representative molecules to illustrate the core principles for researchers, scientists, and drug development professionals.

Neutrophil elastase (NE) is a powerful serine protease primarily found in the azurophilic granules of neutrophils.[1] Under normal physiological conditions, NE plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens within phagolysosomes.[1] However, when released extracellularly during inflammation, excessive NE activity can lead to the degradation of host tissues, including elastin, collagen, and other extracellular matrix components.[2] This uncontrolled proteolytic activity is implicated in the pathogenesis of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and atherosclerosis.[2][3][4] Consequently, the inhibition of neutrophil elastase is a key therapeutic strategy for these conditions.

The primary mechanism of action for neutrophil elastase inhibitors is the direct binding to the enzyme to block its catalytic activity. These inhibitors are designed to fit into the active site of neutrophil elastase, preventing it from binding to and cleaving its natural substrates. Most potent neutrophil elastase inhibitors are competitive, meaning they compete with the endogenous substrates for access to the active site.

The binding of an inhibitor to neutrophil elastase can be reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, while irreversible inhibitors typically form a stable covalent bond with a key amino acid residue in the active site, permanently inactivating the enzyme.

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

Neutrophil elastase contributes to inflammatory processes through various signaling pathways. By degrading extracellular matrix proteins, it can release matricryptic peptides that act as chemoattractants for other immune cells. Furthermore, NE can directly process and activate or inactivate cytokines, chemokines, and cell surface receptors, thereby amplifying the inflammatory cascade. Inhibition of neutrophil elastase can therefore dampen these pro-inflammatory signals.

For instance, in the context of atherosclerosis, neutrophil elastase has been shown to promote the formation of foam cells by increasing the degradation of the ATP-binding cassette transporter ABCA1, which is crucial for cholesterol efflux from macrophages.[4] By inhibiting NE, this degradation is prevented, leading to reduced foam cell formation and atherosclerotic plaque development.[4]

NE_Signaling_Pathway cluster_inflammation Inflammatory Milieu cluster_tissue_damage Pathological Consequences Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) releases ECM Degradation ECM Degradation Neutrophil Elastase (NE)->ECM Degradation Cytokine Processing Cytokine Processing Neutrophil Elastase (NE)->Cytokine Processing Receptor Cleavage Receptor Cleavage Neutrophil Elastase (NE)->Receptor Cleavage Tissue Damage Tissue Damage ECM Degradation->Tissue Damage Inflammation Amplification Inflammation Amplification Cytokine Processing->Inflammation Amplification Receptor Cleavage->Inflammation Amplification Inflammation Amplification->Tissue Damage NE_Inhibitor Neutrophil Elastase Inhibitor NE_Inhibitor->Neutrophil Elastase (NE) inhibits

Diagram 1: Neutrophil Elastase-Mediated Inflammation and Inhibition.

Quantitative Data for Representative Neutrophil Elastase Inhibitors

The following table summarizes key quantitative data for several representative neutrophil elastase inhibitors. It is important to note that a compound specifically and consistently named "this compound" is not well-documented in publicly available literature. The data presented here are for known inhibitors and serve as a reference for the expected potency of such compounds.

Inhibitor NameTargetIC50 (nM)Ki (nM)Cell-based Potency (nM)Reference
BAY-678Human Neutrophil Elastase (HNE)20--[5]
Neutrophil elastase inhibitor 4Human Neutrophil Elastase (HNE)42.308.0421.25 (T47D cells)[6]
Tiprelestat (Elafin)Human Neutrophil Elastase--Inhibits LPS-induced MCP-1 production at 10 µg/mL[7]
GW311616AHuman Neutrophil Elastase--Reduces atherosclerosis in mice[4]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Cell-based potency refers to the effective concentration in cellular assays.

Experimental Protocols

The characterization of neutrophil elastase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Neutrophil Elastase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on purified neutrophil elastase.

Methodology:

  • Purified human neutrophil elastase is incubated with a specific fluorogenic substrate, such as (Z-Ala-Ala-Ala-Ala)2Rh110 or MeOSuc-AAPV-AMC.[8][9]

  • The enzyme cleaves the substrate, releasing a fluorescent product.

  • The rate of increase in fluorescence is measured over time using a fluorometer, which is proportional to the enzyme's activity.

  • To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor.

  • The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve.

Cell-Based Neutrophil Elastase Release and Activity Assay

Objective: To assess the inhibitor's ability to block the activity of neutrophil elastase released from activated neutrophils.

Methodology:

  • Neutrophils are isolated from fresh human blood.

  • The isolated neutrophils are stimulated with an agent like phorbol (B1677699) myristate acetate (B1210297) (PMA) or fMLP to induce the release of neutrophil elastase.[8]

  • The inhibitor is added to the cell culture at various concentrations.

  • The supernatant, containing the released elastase, is collected.

  • The elastase activity in the supernatant is measured using a substrate-based assay as described above.

In Vivo Models of Inflammation

Objective: To evaluate the therapeutic efficacy of the inhibitor in a disease-relevant animal model.

Methodology (LPS-Induced Lung Inflammation Model):

  • An animal model, such as a mouse or rat, is challenged with lipopolysaccharide (LPS) via intratracheal instillation to induce acute lung inflammation.

  • The inhibitor is administered to the animals, either prophylactically or therapeutically.

  • At a predetermined time point, bronchoalveolar lavage (BAL) fluid is collected.

  • The BAL fluid is analyzed for the number of neutrophils and the concentration of inflammatory markers (e.g., cytokines) to assess the inhibitor's anti-inflammatory effects.[3]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Preclinical Models Compound_Synthesis Compound Synthesis and Characterization Biochemical_Assay Biochemical Assay: Purified NE + Substrate Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Neutrophil_Isolation Neutrophil Isolation from Human Blood IC50_Determination->Neutrophil_Isolation Cell_Stimulation Neutrophil Stimulation (e.g., PMA) Neutrophil_Isolation->Cell_Stimulation Inhibitor_Treatment Treatment with Inhibitor Cell_Stimulation->Inhibitor_Treatment NE_Activity_Measurement Measure NE Activity in Supernatant Inhibitor_Treatment->NE_Activity_Measurement Animal_Model Disease Model (e.g., LPS-induced lung injury) NE_Activity_Measurement->Animal_Model Inhibitor_Administration Inhibitor Administration Animal_Model->Inhibitor_Administration Efficacy_Assessment Assessment of Efficacy (e.g., BAL fluid analysis) Inhibitor_Administration->Efficacy_Assessment

Diagram 2: Experimental Workflow for Evaluating a Neutrophil Elastase Inhibitor.

Conclusion

Neutrophil elastase inhibitors represent a promising therapeutic approach for a variety of inflammatory diseases characterized by excessive neutrophil activity. Their core mechanism of action involves the direct inhibition of the proteolytic activity of neutrophil elastase, thereby preventing tissue damage and dampening pro-inflammatory signaling cascades. The development of potent and selective inhibitors requires a rigorous evaluation process, encompassing in vitro biochemical assays, cell-based functional assays, and in vivo disease models. While the specific identity of a "this compound" is not clearly defined in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for understanding and advancing this important class of therapeutic agents.

References

A Technical Guide to a Potent Benzoxazinone-Based Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure and Properties

The core structure of the representative inhibitor is 2-phenyl-4H-3,1-benzoxazin-4-one. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance Pale yellow solid
Melting Point 123-125 °C

Synthesis

The synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one is typically achieved through the reaction of anthranilic acid with benzoyl chloride. Several protocols have been described, with variations in the solvent and base used. A general and commonly cited method is presented below.

Experimental Protocol: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one

Materials:

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (0.01 mol) in anhydrous pyridine (60 ml).

  • Cool the stirred solution to approximately 8°C in an ice bath.

  • Add benzoyl chloride (0.01 mol) dropwise to the solution while maintaining the temperature near 8°C. The addition should be completed over one hour.[1]

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature. A solid product will precipitate out of the solution.[1]

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution. This step is continued until the effervescence from carbon dioxide evolution ceases.

  • Filter the resulting pale yellow solid, wash it thoroughly with water, and recrystallize from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.[1]

A visual representation of the synthetic workflow is provided below.

Synthesis_Workflow reagents Anthranilic Acid + Benzoyl Chloride reaction Reaction in Pyridine (8°C to Room Temp) reagents->reaction 1. React workup Neutralization (NaHCO₃) Filtration & Washing reaction->workup 2. Isolate purification Recrystallization (Ethanol) workup->purification 3. Purify product 2-phenyl-4H-3,1- benzoxazin-4-one purification->product

A streamlined workflow for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.

Biological Activity and Mechanism of Action

Benzoxazinone (B8607429) derivatives are a significant class of neutrophil elastase inhibitors. They act as mechanism-based inhibitors, also known as suicide substrates. The catalytic serine residue in the active site of neutrophil elastase attacks the carbonyl group of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate. This covalent modification inactivates the enzyme.

Quantitative Data on Benzoxazinone-Based Inhibitors

While specific quantitative data for 2-phenyl-4H-3,1-benzoxazin-4-one as a neutrophil elastase inhibitor is not extensively documented in the readily available literature, related benzoxazinone analogs have shown potent inhibitory activity. For instance, the compound referred to as "Neutrophil elastase inhibitor 3" exhibits an IC50 of 80.8 nM for the inhibition of neutrophil elastase release.

CompoundTargetIC50
This compound (a benzoxazinone analog)Neutrophil Elastase Release80.8 nM
Experimental Protocol: Neutrophil Elastase Inhibition Assay

The inhibitory activity of compounds against human neutrophil elastase can be determined using a chromogenic substrate such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA).

Materials:

  • Human neutrophil elastase (HNE)

  • MeOSuc-AAPV-pNA (substrate)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • In a 96-well microplate, add the assay buffer, the inhibitor solution at various concentrations, and the human neutrophil elastase solution.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the MeOSuc-AAPV-pNA substrate to each well.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Neutrophil elastase is a key mediator in the inflammatory cascade of several chronic diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF). It exerts its pathological effects by degrading extracellular matrix components and by activating various signaling pathways that perpetuate inflammation.

In lung diseases, neutrophil elastase can trigger pro-inflammatory signaling cascades in airway epithelial cells and macrophages. For example, it can induce the expression of mucin genes, such as MUC5AC, leading to mucus hypersecretion, a hallmark of chronic bronchitis and CF. This process can be mediated through the activation of pathways involving protein kinase C (PKC) and subsequent downstream signaling.

Furthermore, neutrophil elastase can activate macrophages to release pro-inflammatory cytokines and matrix metalloproteinases (MMPs), contributing to tissue destruction. This activation can occur through integrin-Src kinase pathways.[2] In the context of CF, neutrophil elastase in the airways can impair macrophage function and trigger the release of macrophage extracellular traps (METs), further amplifying the inflammatory response.[3]

NE_Signaling_Pathway cluster_epithelial Airway Epithelial Cell cluster_macrophage Macrophage NE_epithelial Neutrophil Elastase PKC Protein Kinase C NE_epithelial->PKC Mucin Mucin Gene Expression (e.g., MUC5AC) PKC->Mucin Activation Inflammation Chronic Inflammation & Tissue Damage Mucin->Inflammation NE_macrophage Neutrophil Elastase Integrin Integrin NE_macrophage->Integrin METs Macrophage Extracellular Traps (METs) NE_macrophage->METs Induction Src Src Kinases Integrin->Src Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Src->Cytokines Upregulation MMPs MMPs Src->MMPs Release Cytokines->Inflammation MMPs->Inflammation METs->Inflammation NE_ext Extracellular Neutrophil Elastase NE_ext->NE_epithelial NE_ext->NE_macrophage Degradation Extracellular Matrix Degradation NE_ext->Degradation Degradation->Inflammation

Neutrophil elastase-mediated signaling in chronic inflammatory lung diseases.

References

The Elusive Benzoxazinone-Based Neutral Endopeptidase Inhibitors: A Gap in the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and patent literature, there is a notable absence of publicly available information on the discovery and development of benzoxazinone-based inhibitors of neutral endopeptidase (NEP). This suggests that this particular chemical scaffold may not have been a significant focus of research and development for this specific biological target. While the benzoxazinone (B8607429) core is a recognized privileged structure in medicinal chemistry, leading to the development of compounds for various other targets, its application in NEP inhibition appears to be an unexplored or unreported area.

Neutral endopeptidase is a well-validated therapeutic target, particularly for cardiovascular diseases. Its inhibition prevents the breakdown of natriuretic peptides, which have beneficial effects on blood pressure, natriuresis, and diuresis. The most prominent example of a successful NEP inhibitor is sacubitril (B1662468), which, in combination with the angiotensin receptor blocker valsartan (B143634) (marketed as Entresto®), has become a cornerstone therapy for heart failure. The development of sacubitril and other NEP inhibitors has primarily focused on non-peptidic mimics of the natural peptide substrates of NEP.

This technical guide will, therefore, pivot to an area with substantial published data: the discovery and development of novel heterocyclic scaffolds as neutral endopeptidase inhibitors , a field highly relevant to the initial query. This will include a discussion of the broader strategies in the design of non-peptide NEP inhibitors, their structure-activity relationships, and the experimental methodologies employed in their evaluation.

The Neutral Endopeptidase Signaling Pathway and Rationale for Inhibition

Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that is widely expressed on the surface of various cells, including those in the kidneys, lungs, and cardiovascular system. NEP plays a crucial role in regulating the levels of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], B-type natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).

By inhibiting NEP, the degradation of these beneficial peptides is slowed, leading to their increased bioavailability and potentiation of their downstream effects. This includes vasodilation, increased glomerular filtration rate, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).

NEP_Signaling_Pathway NEP Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Natriuretic Peptides Natriuretic Peptides NEP Neutral Endopeptidase (NEP) Natriuretic Peptides->NEP Degraded by pGC Particulate Guanylate Cyclase (pGC) Natriuretic Peptides->pGC Binds to Angiotensin I Angiotensin I Angiotensin I->NEP Degraded by Bradykinin Bradykinin Bradykinin->NEP Degraded by GTP GTP cGMP cGMP pGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Anti-RAAS RAAS Inhibition PKG->Anti-RAAS NEP_Inhibitor NEP Inhibitor NEP_Inhibitor->NEP Inhibits

Caption: NEP signaling pathway and the mechanism of NEP inhibitors.

General Strategies for the Discovery of Novel Heterocyclic NEP Inhibitors

The discovery of non-peptide, small molecule NEP inhibitors has been a major focus of research. The general approach involves designing molecules that can effectively chelate the catalytic zinc ion in the active site of NEP while also forming favorable interactions with the surrounding amino acid residues.

Structure-Activity Relationship (SAR) of Non-Peptide NEP Inhibitors

While specific SAR data for benzoxazinone-based NEP inhibitors is unavailable, general principles derived from other classes of heterocyclic inhibitors can be informative. Key structural features often include:

  • A Zinc-Binding Group (ZBG): This is typically a functional group capable of coordinating with the zinc ion in the active site. Common ZBGs include carboxylic acids, thiols, and hydroxamic acids.

  • A Hydrophobic Moiety: This part of the molecule is designed to occupy the hydrophobic S1' subpocket of the NEP active site.

  • A Linker: This connects the ZBG and the hydrophobic moiety, providing the correct orientation for optimal binding.

  • Additional recognition elements: Interactions with other subsites (S1, S2') can enhance potency and selectivity.

Experimental Protocols for the Evaluation of NEP Inhibitors

The evaluation of potential NEP inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.

In Vitro NEP Inhibition Assay

A common method to assess the inhibitory activity of compounds against NEP is a fluorometric assay.

Principle: The assay utilizes a fluorogenic substrate of NEP, which upon cleavage by the enzyme, releases a fluorescent product. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate (e.g., N-Dansyl-D-Ala-Gly-pNO2-Phe-Gly)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Add assay buffer to the wells of the microplate.

  • Add the test compound at various concentrations.

  • Add the NEP enzyme and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction and determine the IC50 value for each compound.

NEP_Inhibition_Assay_Workflow In Vitro NEP Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) Start->Prepare_Reagents Dispense_Buffer Dispense Assay Buffer into Microplate Wells Prepare_Reagents->Dispense_Buffer Add_Compounds Add Test Compounds (Varying Concentrations) Dispense_Buffer->Add_Compounds Add_Enzyme Add NEP Enzyme Add_Compounds->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Role of "Neutrophil elastase inhibitor 3" in inflammatory pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Neutrophil Elastase Inhibitors in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a potent serine protease stored in the azurophilic granules of neutrophils.[1][2][3] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of engulfed pathogens.[4][5] However, excessive or dysregulated NE activity contributes significantly to the pathophysiology of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[6][7][8][9] Unchecked NE can degrade components of the extracellular matrix, such as elastin, leading to tissue damage.[3][9] Furthermore, NE can amplify the inflammatory cascade by cleaving and inactivating endogenous anti-inflammatory proteins and stimulating the production of pro-inflammatory cytokines.[5][10][11]

This has led to the development of specific neutrophil elastase inhibitors as a therapeutic strategy to mitigate inflammation-driven tissue injury. "Neutrophil elastase inhibitor 3" is a benzoxazinone (B8607429) analog that demonstrates potent inhibition of NE release with an IC50 of 80.8 nM.[12][13] A prominent and clinically investigated example of a neutrophil elastase inhibitor is Sivelestat (B1662846), which has been studied extensively for its role in modulating inflammatory pathways, particularly in the context of ALI and ARDS.[14][15][16][17] This technical guide provides a detailed overview of the role of neutrophil elastase inhibitors in key inflammatory pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Neutrophil elastase inhibitors, such as Sivelestat and other small molecules, function as competitive and reversible or irreversible inhibitors of neutrophil elastase.[6][14] By binding to the active site of the enzyme, they block its proteolytic activity, thereby preventing the degradation of extracellular matrix proteins and other substrates. This direct inhibition is the primary mechanism through which these compounds exert their anti-inflammatory and tissue-protective effects. The complexity of the inflammatory environment means that the effects of NE inhibition extend beyond simple protein protection, influencing multiple signaling cascades.

Modulation of Key Inflammatory Signaling Pathways

Research has elucidated several key signaling pathways that are modulated by neutrophil elastase inhibitors, primarily Sivelestat. These interventions collectively reduce the inflammatory response, decrease oxidative stress, and limit apoptosis.

Inhibition of the JNK/NF-κB Signaling Pathway

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways are central regulators of inflammation. In inflammatory conditions like ALI, stimuli such as tumor necrosis factor-alpha (TNF-α) can activate these pathways, leading to the production of pro-inflammatory cytokines. Sivelestat has been shown to attenuate ALI by inhibiting the activation of the JNK/NF-κB signaling pathway.[15] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR JNK JNK TNFR->JNK IKK IKK JNK->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocation Sivelestat Sivelestat Sivelestat->JNK inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_nuc->Inflammatory_Genes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sivelestat Sivelestat Nrf2_c Nrf2 Sivelestat->Nrf2_c promotes dissociation Keap1 Keap1 Keap1->Nrf2_c binds & degrades Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation Oxidative_Stress Oxidative Stress ARE ARE Nrf2_n->ARE HO1 HO-1 Gene ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->Oxidative_Stress reduces G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor/ Inflammatory Stimulus Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bax Bax mTOR->Bax Bcl2 Bcl-2 mTOR->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Sivelestat Sivelestat Sivelestat->PI3K inhibits G A Prepare Samples & Standards in 96-well plate B Add NE Substrate Mix to all wells A->B C Incubate at 37°C (10-20 min) B->C D Measure Fluorescence (Kinetic Mode, Ex/Em = 380/500 nm) C->D E Calculate NE Activity using Standard Curve D->E G A Randomly assign rats to Sham, Vehicle, and Sivelestat groups B Administer LPS (i.p.) to Vehicle and Sivelestat groups. Administer Saline to Sham group. A->B C After 1 hour, administer Sivelestat (i.p.) to treatment groups and Saline to Sham/Vehicle groups. B->C D After 24 hours, collect blood and lung tissue samples. C->D E Analyze endpoints: - Blood Gas (PaO2/FiO2) - Lung Histology & W/D Ratio - Serum Cytokines (TNF-α, IL-8) - Western Blot for pathway proteins D->E

References

Whitepaper: Target Validation of a Novel Neutrophil Elastase Inhibitor for Neutrophil-Mediated Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Neutrophil elastase (NE) is a potent serine protease released by activated neutrophils during an inflammatory response.[1][2] While essential for host defense, its dysregulation is a key driver of tissue damage and inflammation in a range of debilitating neutrophil-mediated diseases, including Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and Acute Respiratory Distress Syndrome (ARDS).[3][4] An imbalance between neutrophil elastase and its endogenous inhibitors leads to pathological degradation of the extracellular matrix, mucus hypersecretion, and perpetuation of the inflammatory cascade.[2][5]

This technical guide outlines a comprehensive target validation strategy for a novel, third-generation small molecule neutrophil elastase inhibitor, hereafter referred to as "NEI-3". It provides detailed experimental protocols, data presentation frameworks, and logical workflows essential for confirming the therapeutic potential of inhibiting neutrophil elastase in relevant disease contexts.

The Target: Neutrophil Elastase (NE)

Biological and Pathophysiological Role

Neutrophil elastase is stored in the azurophilic granules of neutrophils.[6] Upon neutrophil activation by pathogens or inflammatory signals, NE is released into phagolysosomes to destroy engulfed microbes and into the extracellular space.[7] Its primary functions include:

  • Host Defense: Degradation of bacterial proteins is crucial for clearing infections.[8]

  • Tissue Remodeling: NE can break down major extracellular matrix components, including elastin (B1584352), collagen, and fibronectin.[2][3]

In chronic inflammatory states, excessive NE activity overwhelms natural antiprotease defenses (e.g., α1-antitrypsin), leading to significant pathology.[5] This protease-antiprotease imbalance drives disease progression by:

  • Direct Tissue Damage: Degradation of lung elastin is a hallmark of emphysema.[2][5]

  • Amplifying Inflammation: NE can cleave and activate other proteases, such as matrix metalloproteinases (MMPs), and degrade their inhibitors (TIMPs).[2][4] It also modulates cell signaling pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways, to increase the expression of pro-inflammatory cytokines.[3][9]

  • Mucus Hypersecretion: NE is a potent secretagogue, stimulating mucin gene expression and contributing to airway obstruction.[2][8]

NE-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of NE in driving the inflammatory cascade upon neutrophil activation.

NE_Signaling_Pathway cluster_activation Neutrophil Activation cluster_neutrophil Activated Neutrophil cluster_effects Pathophysiological Effects Pathogen Pathogens (e.g., Bacteria) Neutrophil Neutrophil Pathogen->Neutrophil Cytokines Cytokines (TNF-α, IL-8) Cytokines->Neutrophil NE_Release NE Release Neutrophil->NE_Release ECM ECM Degradation (Elastin, Collagen) NE_Release->ECM MMP Pro-MMP Activation NE_Release->MMP Cytokine_Prod Cytokine Production (via TLR/NF-κB) NE_Release->Cytokine_Prod Mucus Mucus Hypersecretion NE_Release->Mucus Tissue_Damage Tissue Damage & Chronic Inflammation ECM->Tissue_Damage MMP->Tissue_Damage Cytokine_Prod->Tissue_Damage Mucus->Tissue_Damage Assay_Workflow_Biochem A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme to 96-Well Plate A->B C Add Inhibitor (NEI-3) & Pre-incubate (15 min) B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Reading (30 min @ 37°C) D->E F Data Analysis: Calculate Rates & Determine IC50 E->F Validation_Logic A Hypothesis: NE Inhibition is Therapeutic in Neutrophil-Mediated Diseases B Step 1: In Vitro Target Engagement (Biochemical Assay - Protocol 4.1) A->B C Decision Point: Is IC50 < 10 nM & Selective? B->C D Step 2: Cellular Target Engagement (Cell-Based Assay - Protocol 4.2) C->D YES I STOP: Re-evaluate Compound or Target C->I NO E Decision Point: Inhibits Released NE Activity? D->E F Step 3: In Vivo Proof-of-Concept (Animal Model - Protocol 4.3) E->F YES E->I NO G Decision Point: Significant Efficacy in Disease Model? F->G H Advance to Preclinical Development G->H YES G->I NO

References

In Vitro Characterization of Neutrophil Elastase Inhibitor 3 (Alvelestat/AZD9668): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of "Neutrophil elastase inhibitor 3," also known as Alvelestat or AZD9668. This document details the biochemical and cellular assays used to determine its potency, selectivity, and mechanism of action, making it a valuable resource for researchers in the field of neutrophil-driven inflammatory diseases.

Core Quantitative Data

Alvelestat is a potent and selective, orally bioavailable inhibitor of human neutrophil elastase (NE).[1][2] Its inhibitory activity has been quantified through various in vitro assays, the results of which are summarized below.

ParameterValueAssay TypeSpeciesReference(s)
pIC₅₀ 7.9 nMEnzymatic AssayHuman[2]
IC₅₀ 12 nMEnzymatic AssayHuman[3]
Kᵢ 9.4 nMEnzymatic AssayHuman[2][3]
KᏧ 9.5 nMBinding AssayHuman[2]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize Alvelestat.

Biochemical Assays: Enzymatic Activity and Inhibition

Objective: To determine the potency of Alvelestat in inhibiting the enzymatic activity of human neutrophil elastase.

Methodology: Fluorometric Neutrophil Elastase Inhibition Assay [1]

  • Reagents and Materials:

    • Human Neutrophil Elastase (hNE)

    • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine-7-Amino-4-methylcoumarin)

    • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

    • Alvelestat (AZD9668)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure: a. Prepare a stock solution of Alvelestat in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations. b. In a 96-well black microplate, add the diluted Alvelestat solutions or vehicle control (Assay Buffer with DMSO) to the respective wells. c. Add a solution of hNE in Assay Buffer to each well and pre-incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC to all wells. e. Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: a. Determine the rate of reaction (velocity) for each concentration of Alvelestat by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each Alvelestat concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the Alvelestat concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays: Cytokine Release in Human Bronchial and Alveolar Epithelial Cells

Objective: To evaluate the effect of Alvelestat on the release of pro-inflammatory cytokines from human lung epithelial cells.

Methodology: Cytokine Release Assay in HBE and A549 Cells [2]

  • Cell Culture:

    • Culture Human Bronchial Epithelial (HBE) cells and human alveolar epithelial (A549) cells in appropriate cell culture medium until they reach a suitable confluency.

  • Reagents and Materials:

    • HBE and A549 cells

    • Alvelestat (AZD9668)

    • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA))

    • Cell culture medium and supplements

    • ELISA kits for human IL-1β, IL-6, and TNF-α

  • Procedure: a. Seed HBE or A549 cells in multi-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of Alvelestat for a specified period (e.g., 1 hour). c. Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production. A vehicle control (no stimulus) and a stimulated control (stimulus without inhibitor) should be included. d. Incubate the cells for a defined period (e.g., 16 hours) to allow for cytokine release into the supernatant.[2] e. Collect the cell culture supernatants. f. Quantify the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: a. Generate standard curves for each cytokine using the provided standards in the ELISA kits. b. Determine the concentration of each cytokine in the experimental samples by interpolating from the respective standard curves. c. Compare the cytokine levels in the Alvelestat-treated groups to the stimulated control group to determine the inhibitory effect of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving neutrophil elastase and the general workflow of the in vitro characterization experiments.

NE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NE Neutrophil Elastase (NE) Receptor Cell Surface Receptor (e.g., TLR4, EGFR) NE->Receptor PKC Protein Kinase C (PKC) Receptor->PKC MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK NFkB NF-κB MAPK->NFkB Gene Gene Transcription NFkB->Gene Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Gene->Cytokines Alvelestat Alvelestat (Inhibitor 3) Alvelestat->NE

Caption: Neutrophil Elastase Signaling Pathway and Point of Inhibition.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - Alvelestat dilutions - hNE solution - Substrate solution start->prep_reagents plate_setup Plate Setup: Add Alvelestat/vehicle to 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubation: Add hNE and incubate at 37°C plate_setup->pre_incubation reaction_init Reaction Initiation: Add fluorogenic substrate pre_incubation->reaction_init measurement Kinetic Measurement: Read fluorescence over time reaction_init->measurement analysis Data Analysis: Calculate IC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for the Fluorometric Neutrophil Elastase Inhibition Assay.

Cell_Assay_Workflow start Start cell_culture Cell Culture: Seed HBE or A549 cells in plates start->cell_culture inhibitor_treatment Inhibitor Treatment: Pre-treat cells with Alvelestat cell_culture->inhibitor_treatment stimulation Inflammatory Stimulation: Add stimulus (e.g., LPS) inhibitor_treatment->stimulation incubation Incubation: Allow for cytokine release (16h) stimulation->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection elisa ELISA: Quantify IL-1β, IL-6, TNF-α supernatant_collection->elisa analysis Data Analysis: Determine cytokine inhibition elisa->analysis end End analysis->end

Caption: Workflow for the Cell-Based Cytokine Release Assay.

References

In-Depth Technical Guide: Binding Affinity and Kinetics of Sivelestat, a Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease released from activated neutrophils, is a key mediator in the inflammatory cascade and pathogenesis of various diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). Its proteolytic activity, when unchecked, leads to the degradation of extracellular matrix components, contributing to tissue damage. Consequently, the inhibition of neutrophil elastase represents a critical therapeutic strategy. This technical guide provides a detailed overview of the binding affinity and kinetics of Sivelestat (also known as ONO-5046), a potent and specific inhibitor of human neutrophil elastase.

Mechanism of Action

Sivelestat is a competitive inhibitor of human neutrophil elastase.[1][2] Its mechanism of action involves direct, reversible binding to the active site of the enzyme, thereby preventing the hydrolysis of its natural substrates.[1][2] This targeted inhibition mitigates the downstream destructive effects of excessive elastase activity during inflammatory responses.

Binding Affinity and Kinetics of Sivelestat

Quantitative Data Summary
ParameterValueEnzyme SourceNotes
IC50 44 nMHuman Neutrophil ElastaseThe half maximal inhibitory concentration, indicating the concentration of Sivelestat required to inhibit 50% of the enzyme's activity.[1][2]
Ki 200 nMHuman Neutrophil ElastaseThe inhibition constant, representing the equilibrium constant for the dissociation of the enzyme-inhibitor complex.[1][2]

Experimental Protocols

The determination of the binding affinity of Sivelestat for neutrophil elastase typically involves in vitro enzyme inhibition assays. The following is a representative protocol for determining the IC50 and Ki values.

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of Sivelestat against purified human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Sivelestat

  • Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the Sivelestat stock solution in Assay Buffer to create a range of inhibitor concentrations.

    • Dilute the HNE to a working concentration in Assay Buffer. The final concentration should be determined based on the linear range of the assay.

    • Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's recommendations.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the Sivelestat dilutions or a vehicle control (Assay Buffer with the same concentration of solvent used for the inhibitor).

    • Add the diluted HNE solution to all wells except for the blank (no enzyme) wells.

    • Include control wells for 100% enzyme activity (HNE and substrate without inhibitor) and a blank (substrate only).

  • Incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HNE substrate solution to all wells.

    • Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

    • Measure the increase in fluorescence over time in a kinetic mode for a set duration (e.g., 30 minutes).

Data Analysis:

  • Calculate the rate of the enzymatic reaction (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each Sivelestat concentration relative to the uninhibited control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the Sivelestat concentration and fit the data to a dose-response curve to determine the IC50 value.

  • For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammation

G Neutrophil Elastase Signaling in Inflammation cluster_activation Neutrophil Activation cluster_release Enzyme Release cluster_effects Pathological Effects cluster_inhibition Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation Activated Neutrophil Activated Neutrophil Neutrophil Elastase (NE) Neutrophil Elastase (NE) Activated Neutrophil->Neutrophil Elastase (NE) Degranulation Extracellular Matrix Extracellular Matrix Neutrophil Elastase (NE)->Extracellular Matrix Degradation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Neutrophil Elastase (NE)->Pro-inflammatory Cytokines Activation Tissue Damage Tissue Damage Extracellular Matrix->Tissue Damage Inflammation Amplification Inflammation Amplification Pro-inflammatory Cytokines->Inflammation Amplification Sivelestat Sivelestat Sivelestat->Neutrophil Elastase (NE) Inhibition

Caption: Signaling pathway of neutrophil elastase in inflammation and the point of intervention by Sivelestat.

Experimental Workflow for IC50 Determination

G Workflow for IC50 Determination of Sivelestat cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Sivelestat Serial Dilutions D Add Sivelestat & HNE to Plate A->D B Prepare HNE Solution B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F E Incubate at 37°C D->E E->F G Measure Fluorescence Kinetically F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K

Caption: A stepwise workflow for the in vitro determination of the IC50 value of Sivelestat.

References

The Role of Sivelestat (ONO-5046) in Acute Lung Injury: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of Sivelestat (ONO-5046), a selective neutrophil elastase inhibitor, and its application in preclinical and clinical research of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). We will explore its mechanism of action, summarize key quantitative findings, detail relevant experimental protocols, and visualize associated biological pathways.

Introduction to Neutrophil Elastase in Acute Lung Injury

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to compromised gas exchange and respiratory failure. Neutrophils, a type of white blood cell, are key players in the pathogenesis of ALI/ARDS. Upon activation, neutrophils infiltrate the lung tissue and release a variety of inflammatory mediators, including a potent serine protease called neutrophil elastase (NE).

Neutrophil elastase contributes significantly to lung damage by degrading critical components of the extracellular matrix, such as elastin (B1584352) and collagen. This enzymatic activity leads to the breakdown of the alveolar-capillary barrier, resulting in protein-rich pulmonary edema, impaired lung mechanics, and respiratory distress. Furthermore, NE can cleave and activate pro-inflammatory cytokines and damage epithelial and endothelial cells, amplifying the inflammatory cascade. Given its central role in the pathophysiology of ALI, inhibiting neutrophil elastase has been a key therapeutic strategy.

Sivelestat: A Selective Neutrophil Elastase Inhibitor

Sivelestat, also known as ONO-5046, is a specific, reversible, and competitive inhibitor of neutrophil elastase. It has been investigated for its therapeutic potential in conditions characterized by high neutrophil activity, most notably ALI/ARDS. In some countries, such as Japan and South Korea, Sivelestat has been approved for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS).

Mechanism of Action

Sivelestat directly binds to the active site of neutrophil elastase, preventing it from degrading its substrates. By inhibiting NE, Sivelestat is hypothesized to protect the structural integrity of the lung parenchyma, reduce the inflammatory response, and ultimately improve lung function. Its therapeutic effects are believed to stem from several downstream consequences of NE inhibition:

  • Preservation of Extracellular Matrix: Prevents the degradation of elastin and other structural proteins in the lung tissue.

  • Reduced Inflammatory Signaling: Decreases the cleavage and activation of pro-inflammatory cytokines and chemokines.

  • Protection of the Alveolar-Capillary Barrier: Reduces endothelial and epithelial cell injury, thereby decreasing vascular permeability and edema.

  • Modulation of Coagulation: May influence the coagulation cascade, which is often dysregulated in ALI.

The signaling cascade leading to lung injury and the point of intervention for Sivelestat can be visualized as follows:

Infection Infection / Sepsis Macrophage Alveolar Macrophage Activation Infection->Macrophage Cytokines Release of Cytokines (TNF-α, IL-1β, IL-8) Macrophage->Cytokines Neutrophil_Recruitment Neutrophil Recruitment & Activation Cytokines->Neutrophil_Recruitment NE_Release Neutrophil Elastase (NE) Release Neutrophil_Recruitment->NE_Release ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Barrier_Disruption Alveolar-Capillary Barrier Disruption NE_Release->Barrier_Disruption Sivelestat Sivelestat (Inhibitor) Sivelestat->NE_Release Inhibits ECM_Degradation->Barrier_Disruption Edema Pulmonary Edema Barrier_Disruption->Edema ALI Acute Lung Injury (ALI) Edema->ALI

Figure 1: Simplified signaling pathway of ALI pathogenesis and Sivelestat's point of intervention.

Quantitative Data for Sivelestat

The following tables summarize key quantitative data for Sivelestat from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity
ParameterValueTarget EnzymeSpeciesSource
IC₅₀ 44 nMHuman Neutrophil ElastaseHumanIn vitro assay
Ki 23 nMHuman Neutrophil ElastaseHumanIn vitro assay

IC₅₀: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Preclinical Efficacy in Animal Models of ALI
Animal ModelKey FindingsSivelestat DoseOutcome Measures
LPS-induced ALI (Mouse) Reduced neutrophil count in BALF; Decreased lung wet-to-dry weight ratio; Lowered levels of TNF-α and IL-6 in BALF.10-50 mg/kgNeutrophil count, Edema, Cytokine levels
LPS-induced ALI (Rat) Improved oxygenation (PaO₂/FiO₂ ratio); Reduced histological lung injury scores.10 mg/kg/hrGas exchange, Histology
Acid Aspiration ALI (Rabbit) Attenuated increase in lung vascular permeability; Reduced albumin concentration in BALF.2 mg/kg bolus + 2 mg/kg/hrVascular permeability, Protein leak

LPS: Lipopolysaccharide. BALF: Bronchoalveolar lavage fluid.

Table 3: Summary of Clinical Trial Data in ALI/ARDS
Study PhasePatient PopulationKey FindingsSivelestat Dose
Phase III ALI/ARDS patients with SIRSImproved PaO₂/FiO₂ ratio; Shorter duration of mechanical ventilation.0.2 mg/kg/hr for up to 14 days
Meta-analysis ALI/ARDS patientsAssociated with a reduction in 28-day all-cause mortality in a subgroup of patients with ALI/ARDS complicated by sepsis.Varied

Experimental Protocols

This section outlines common methodologies used to evaluate the efficacy of neutrophil elastase inhibitors like Sivelestat in a research setting.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on NE activity.

A Prepare Reagents: 1. Purified Human NE 2. Fluorogenic Substrate 3. Sivelestat (Test Inhibitor) 4. Assay Buffer B Incubate NE with varying concentrations of Sivelestat A->B C Add Fluorogenic Substrate to initiate the reaction B->C D Measure fluorescence intensity over time (Kinetic Read) C->D E Calculate reaction velocity and determine IC₅₀ value D->E

Figure 2: Workflow for an in vitro neutrophil elastase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of purified human neutrophil elastase, a fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin), and serial dilutions of Sivelestat in an appropriate assay buffer.

  • Pre-incubation: In a 96-well plate, add the neutrophil elastase enzyme to wells containing either Sivelestat or vehicle control. Allow to pre-incubate for 10-15 minutes at room temperature to permit inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time, which corresponds to the cleavage of the substrate by active NE.

  • Analysis: Calculate the initial velocity (rate of reaction) for each Sivelestat concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

LPS-Induced Acute Lung Injury Mouse Model

This is a widely used in vivo model to simulate key aspects of inflammation-driven ALI.

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., Sham, LPS + Vehicle, LPS + Sivelestat).

  • ALI Induction: Anesthetize mice and intratracheally instill Lipopolysaccharide (LPS) from E. coli (typically 1-5 mg/kg) to induce lung injury. The sham group receives sterile saline.

  • Inhibitor Administration: Administer Sivelestat (e.g., 10-50 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal or intravenous injection) at a specified time point, often shortly before or after the LPS challenge.

  • Endpoint Analysis (24-48 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and protein concentration (as an indicator of permeability).

    • Cytokine Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA or multiplex assays.

    • Lung Wet-to-Dry Weight Ratio: Harvest the lungs and measure the wet weight, then dry them in an oven to obtain the dry weight. The ratio is a measure of pulmonary edema.

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury scores based on edema, inflammation, and alveolar damage.

Conclusion

Sivelestat serves as a critical research tool and a therapeutic agent that has significantly advanced our understanding of the role of neutrophil elastase in the pathogenesis of acute lung injury. The quantitative data from in vitro, preclinical, and clinical studies collectively support its mechanism as a potent and specific NE inhibitor. The experimental protocols detailed herein provide a standardized framework for researchers aiming to investigate novel anti-inflammatory therapies targeting neutrophil-mediated lung damage. Future research may focus on identifying patient populations most likely to benefit from NE inhibition and exploring combination therapies to further improve outcomes in the complex syndrome of ALI/ARDS.

An In-depth Technical Guide to the Neutrophil Elastase Inhibitor Alvelestat (MPH-966)

Author: BenchChem Technical Support Team. Date: December 2025

To the reader: The term "Neutrophil elastase inhibitor 3" does not correspond to a standardized public designation for a specific molecule. To provide a comprehensive and data-rich technical guide as requested, this document focuses on Alvelestat (B605355) (formerly AZD9668, currently MPH-966) , a well-characterized, orally bioavailable, and selective neutrophil elastase inhibitor that has been the subject of multiple clinical trials. This allows for a detailed exploration of its properties, mechanisms, and therapeutic potential, serving as a representative example for the class.

Executive Summary

Neutrophil elastase (NE) is a powerful serine protease implicated in the pathophysiology of numerous inflammatory lung diseases. Its excessive activity, particularly when the natural protease/anti-protease balance is disrupted, leads to the destruction of lung tissue, mucus hypersecretion, and perpetuation of inflammation. Alvelestat is a potent, reversible, and selective oral inhibitor of human NE.[1][2] It is under investigation as a disease-modifying therapy for conditions where NE plays a critical role, most notably Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.[3] This guide provides a detailed overview of Alvelestat's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core biological and experimental pathways.

Mechanism of Action and Signaling Pathway

Alpha-1 antitrypsin deficiency is a genetic disorder that leads to insufficient levels of the AAT protein, a natural inhibitor of NE.[4] This imbalance results in unchecked NE activity, causing progressive lung damage and early-onset emphysema.[3][4] Alvelestat directly addresses this imbalance by binding to and inhibiting NE, thereby protecting the lung's structural components, such as elastin, from degradation.[1][2]

The signaling pathway diagram below illustrates the central role of neutrophils and NE in AATD-associated lung inflammation and tissue damage, and the point of intervention for Alvelestat.

G cluster_0 cluster_1 Neutrophil Activation & Degranulation cluster_2 Pathophysiological Consequences cluster_3 Therapeutic Intervention cluster_4 Endogenous Regulation Stimulus Inflammatory Stimulus Neutrophil Neutrophil Stimulus->Neutrophil Activation NE_Release NE Release (Degranulation) Neutrophil->NE_Release NE_Active Active Neutrophil Elastase (NE) NE_Release->NE_Active Elastin Elastin & Extracellular Matrix Degradation Matrix Degradation (Emphysema) Elastin->Degradation Mucus Mucus Hypersecretion Cytokines Pro-inflammatory Cytokine Activation Alvelestat Alvelestat (MPH-966) Alvelestat->NE_Active Inhibition NE_Active->Elastin Cleavage NE_Active->Mucus Stimulation NE_Active->Cytokines Activation AAT Alpha-1 Antitrypsin (AAT) AAT->NE_Active Inhibition AAT_Deficiency AAT Deficiency (Genetic) AAT_Deficiency->AAT Reduces/ Impairs

Caption: Pathophysiology of NE-mediated lung injury and Alvelestat's mechanism.

Quantitative Data

Alvelestat has been characterized through various in vitro and in vivo studies, providing key quantitative metrics of its potency and effects.

Table 1: In Vitro Potency of Alvelestat
ParameterValueDescriptionSource
pIC50 7.9 nMThe negative logarithm of the half-maximal inhibitory concentration.[5]
IC50 12 nMThe concentration of Alvelestat required to inhibit 50% of NE activity.[6]
Ki 9.4 nMThe inhibition constant, indicating the binding affinity to NE.[5][6]
Kd 9.5 nMThe dissociation constant, reflecting the stability of the enzyme-inhibitor complex.[5]
Selectivity >600-foldSelectivity for NE over other serine proteases.[6]
Table 2: Clinical Trial Biomarker and Outcome Data (Phase 2 ASTRAEUS & ATALANTa Studies)
ParameterDoseResult vs. PlaceboStudySource
Blood NE Activity 120 mg BIDSignificantly suppressedASTRAEUS & ATALANTa[7]
Blood NE Activity 240 mg BID>90% suppression (greatest effect)ASTRAEUS[7]
Plasma Desmosine 240 mg BIDSignificant reductionASTRAEUS[3][7]
Blood Aα-Val³⁶⁰ 240 mg BIDSignificant reductionASTRAEUS[3][7]
SGRQ-Activity Score 120 mg BIDSignificant improvement (p=0.01)ATALANTa[3]
SGRQ-Total Score 120 mg BIDTrend towards improvement (p=0.10)ATALANTa[3]
Adverse Events 240 mg BIDHeadache was the most frequent, generally mild/moderate. No serious safety signals.ASTRAEUS[3][7]

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating NE inhibitors. Below are representative protocols for key experiments.

Fluorometric Neutrophil Elastase Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the IC50 or Ki of an inhibitor like Alvelestat against purified human neutrophil elastase.

Objective: To quantify the inhibitory potency of a test compound on NE activity.

Materials:

  • Human Neutrophil Elastase (purified enzyme)

  • Fluorometric NE Substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rhodamine110)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compound (Alvelestat) dissolved in DMSO

  • Control Inhibitor (e.g., Sivelestat or SPCK)[8]

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)[9]

Methodology:

  • Compound Preparation: Prepare a serial dilution of Alvelestat in Assay Buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup:

    • To appropriate wells of the 96-well plate, add 25 µL of diluted test compound, control inhibitor, or Assay Buffer (for enzyme control).[9]

    • Reconstitute and dilute the NE stock solution in cold Assay Buffer. Add 50 µL of the diluted NE solution to all wells except the 'background control' wells.[9]

    • Mix gently and incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Prepare a Reaction Mix containing the NE substrate diluted in Assay Buffer. Add 25 µL of this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 400/505 nm) every minute for 30-60 minutes.[9]

  • Data Analysis:

    • For each well, calculate the reaction rate (slope) from the linear portion of the kinetic curve.

    • Subtract the rate of the background control from all other wells.

    • Calculate the percent inhibition for each Alvelestat concentration relative to the enzyme control (0% inhibition).

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]

G A Prepare Reagents (NE, Substrate, Alvelestat Dilutions) B Add Alvelestat & NE to 96-well plate A->B C Incubate 5-10 min at 37°C (Inhibitor Binding) B->C D Add Substrate to initiate reaction C->D E Kinetic Read (Ex/Em 400/505 nm, 30-60 min) D->E F Calculate Reaction Rates & % Inhibition E->F G Plot Dose-Response Curve & Determine IC50 F->G

Caption: Workflow for a typical NE inhibitor screening assay.
Sputum Neutrophil Elastase Activity Assay (Ex Vivo)

This protocol is for measuring active NE in patient sputum, a key biomarker in clinical trials for AATD and bronchiectasis.[12]

Objective: To quantify active NE in sputum samples to assess disease activity or therapeutic response.

Materials:

  • Spontaneously expectorated sputum sample

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Active NE Immunoassay Kit (e.g., ELISA-based)[12][13]

  • Plate reader

Methodology:

  • Sample Processing:

    • Within 1-2 hours of collection, dilute the fresh sputum sample (e.g., 1:5 or 1:10) with PBS.[13][14]

    • Mix thoroughly by vortexing or inversion to create a homogenous solution.

    • Centrifuge the sample (e.g., 3000 x g for 15 minutes) to separate the cellular components from the supernatant (sol phase).[14]

    • Carefully collect the supernatant for analysis.

  • Immunoassay:

    • Perform the active NE immunoassay on the sputum supernatant according to the manufacturer's instructions. This typically involves adding the sample to a pre-coated plate, followed by detection antibodies and a substrate to generate a measurable signal.

  • Data Analysis:

    • Calculate the concentration of active NE in the sample by comparing its signal to a standard curve generated with known concentrations of active NE.

    • Normalize the result to the initial sputum weight or volume.

LPS-Induced Acute Lung Injury Mouse Model (In Vivo)

This animal model is used to evaluate the anti-inflammatory effects of NE inhibitors in vivo.[15][16]

Objective: To assess the ability of Alvelestat to reduce neutrophil infiltration and inflammation in a model of acute lung injury.

Materials:

  • BALB/c or C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Alvelestat formulated for oral administration (p.o.)

  • Vehicle control

  • Equipment for intratracheal or intranasal instillation

  • Materials for bronchoalveolar lavage (BAL)

Methodology:

  • Dosing: Administer Alvelestat (e.g., 1-10 mg/kg) or vehicle to mice via oral gavage, typically twice daily for several days.[5]

  • Induction of Injury: On the final day of treatment, challenge the mice with LPS (e.g., 1 mg/kg) via intratracheal or intranasal instillation to induce lung inflammation.[4]

  • Endpoint Analysis (24 hours post-LPS):

    • Euthanize the mice and perform a bronchoalveolar lavage (BAL) by flushing the lungs with saline.

    • Count the total number of cells in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and perform a differential cell count (e.g., using Giemsa stain) to specifically quantify neutrophils.[15]

    • Measure the concentration of inflammatory cytokines (e.g., IL-1β, TNF-α) in the BAL fluid using ELISA or a multiplex assay.[5]

  • Data Analysis: Compare the total cells, neutrophil counts, and cytokine levels between the vehicle-treated group and the Alvelestat-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in these parameters in the Alvelestat group indicates efficacy.[5]

Therapeutic Applications and Clinical Status

Alvelestat's primary therapeutic target is Alpha-1 Antitrypsin Deficiency (AATD)-associated Lung Disease .[3] It has received Orphan Drug Designation and Fast Track Designation from the U.S. FDA for this indication.[3][17] Clinical trials (ASTRAEUS, ATALANTa) have demonstrated that Alvelestat can significantly suppress key biomarkers of NE activity and lung degradation.[7] The findings support the progression to Phase 3 pivotal studies to evaluate its long-term clinical efficacy.[3]

Other potential applications under investigation include:

  • Bronchiolitis Obliterans Syndrome (BOS): A rare and severe inflammatory lung condition, often occurring after stem-cell or lung transplantation. An investigator-sponsored Phase 1b/2 trial is ongoing.[3]

  • Cystic Fibrosis (CF) and Bronchiectasis: While not the primary focus, NE is a major driver of lung damage in these conditions, making them potential areas for future investigation.[18][19]

  • Chronic Obstructive Pulmonary Disease (COPD): Alvelestat was initially investigated for COPD, a disease where neutrophilic inflammation is also a key component.[2][20]

References

Methodological & Application

Application Notes and Protocols for Neutrophil Elastase Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of various neutrophil elastase (NE) inhibitors in preclinical animal research. The following sections summarize dosages, administration routes, and experimental methodologies for several key inhibitors, offering a guide for researchers in drug development and related scientific fields.

Overview of Neutrophil Elastase Inhibitors

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon release during inflammation, it can degrade components of the extracellular matrix, such as elastin (B1584352) and collagen, contributing to tissue damage in various diseases.[2][3] Consequently, inhibitors of human neutrophil elastase (HNE) are investigated as potential therapeutics for a range of inflammatory conditions, including pulmonary diseases, psoriasis, and neuropathic pain.[3][4][5] This document details the application of specific NE inhibitors in animal models.

Dosage and Administration of Neutrophil Elastase Inhibitor 3 (Compound 13)

"this compound," also referred to as compound 13, is a benzoxazinone (B8607429) analog.[6] Limited in vivo data is available for this specific compound.

Table 1: Dosage and Administration of this compound

Animal ModelIndicationDosageRoute of AdministrationReference
RatTrauma-hemorrhagic shock1 mg/kgIntravenous (i.v.)[6]
Experimental Protocol: Trauma-Hemorrhagic Shock Model in Rats
  • Objective: To evaluate the effect of this compound on lung injury following trauma-hemorrhagic shock.

  • Animal Model: Rat.

  • Inhibitor Preparation: The formulation and solvent for this compound are not specified in the available literature. Researchers should perform solubility tests to determine an appropriate vehicle for intravenous administration.

  • Administration: Administer a single dose of 1 mg/kg body weight intravenously.[6]

  • Experimental Procedure: The inhibitor is administered to rats after the induction of trauma-hemorrhagic shock.

  • Endpoint Analysis: The study measured myeloperoxidase (MPO) activity and edema in the lung tissue to assess the extent of injury and the effect of the inhibitor.[6]

Dosage and Administration of Sivelestat (B1662846) (ONO-5046)

Sivelestat (trade name Elaspol®) is a selective, small-molecule inhibitor of neutrophil elastase.[4][5] It has been investigated in various animal models for conditions like acute lung injury, psoriasis, and neuropathic pain.

Table 2: Dosage and Administration of Sivelestat

Animal ModelIndicationDosageRoute of AdministrationFrequency/DurationReference
MouseImiquimod-induced psoriasis1% cream or ointmentTopicalNot specified[4]
MouseLipopolysaccharide (LPS)-induced endotoxic shockNot specified (nanoparticle delivery)Not specifiedNot specified[1]
MouseRadiation-induced lung injuryNot specifiedNot specifiedImmediately before and at 1, 3, and 6 hours post-irradiation[7]
MouseMIA-induced osteoarthritis pain50 mg/kgIntraperitoneal (i.p.)10 min before and 240 min after MIA injection on day 0; once daily on days 1-3[5]
RatLPS-induced Acute Respiratory Distress Syndrome (ARDS)6, 10, or 15 mg/kgIntraperitoneal (i.p.)Single dose 1 hour after LPS injection[8][9]
RabbitPMA-induced acute lung injury3-30 mg/kg/hContinuous intravenous infusionStarted 1h before and ended 4h after PMA injection[10]
DogSevere burn-blast combined injury0.5 and 2.0 mg/kg/hContinuous intravenous infusion24h continuous infusion for 2 days[11]
Experimental Protocols for Sivelestat
  • Objective: To assess the efficacy of topical sivelestat on psoriatic skin inflammation.[4]

  • Animal Model: Mouse model of imiquimod-induced psoriasis.

  • Inhibitor Preparation: Sivelestat is formulated as a 1% cream or ointment.[4] The specific vehicle composition is not detailed and would need to be developed based on standard dermatological formulations.

  • Administration: Apply the 1% sivelestat cream or ointment topically to the affected skin area.[4]

  • Endpoint Analysis: Efficacy is evaluated using the Psoriasis Area and Severity Index (PASI) method, histological assessment of epidermal thickness, and immunohistochemical analysis of inflammatory markers like CD3+ cells and proliferation markers like Ki-67.[4]

  • Objective: To investigate the therapeutic mechanism of sivelestat in acute respiratory distress syndrome.[8][9]

  • Animal Model: Male Sprague-Dawley (SD) rats.[9]

  • Procedure:

    • Induce ARDS by intraperitoneally injecting rats with lipopolysaccharide (LPS) at a dose of 4 mg/kg.[9]

    • One hour after LPS injection, administer sivelestat via intraperitoneal injection at doses of 6, 10, or 15 mg/kg.[9] A control group receives saline.[9]

  • Endpoint Analysis: Assess therapeutic efficacy by monitoring behavioral changes, blood gas parameters (PaO2), and serum levels of inflammatory markers such as NE, VCAM-1, ICAM-1, IL-8, and TNF-α.[9]

Dosage and Administration of Alvelestat (AZD9668)

Alvelestat (AZD9668) is an orally bioavailable, selective, and reversible inhibitor of neutrophil elastase.[12][13]

Table 3: Dosage and Administration of Alvelestat

Animal ModelIndicationDosageRoute of AdministrationFrequency/DurationReference
MouseSmoke-induced airway inflammation1, 3, 6, or 10 mg/kgOral (p.o.)Twice daily for 4 days[12]
MouseHuman NE-induced acute lung injury~10 mg/kgOral (p.o.)Not specified[14]
RatHuman NE-induced acute lung injury~20 mg/kgOral (p.o.)Not specified[14]
Guinea PigChronic smoke model~100 mg/kgOral (p.o.)Not specified[14]
Experimental Protocol: Smoke-Induced Airway Inflammation in Mice
  • Objective: To evaluate the effect of Alvelestat on the inflammatory response to cigarette smoke.[12]

  • Animal Model: Female BALB/cJBomTac mice.[12]

  • Inhibitor Preparation: For oral administration, a working solution can be prepared. For example, a 50 mg/ml stock solution in DMSO can be diluted in corn oil.[14] A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

  • Administration: Administer Alvelestat orally at doses ranging from 1 to 10 mg/kg, twice daily for 4 days, during the period of cigarette smoke exposure.[12]

  • Endpoint Analysis: The primary endpoints are the number of neutrophils and the concentration of interleukin-1β (IL-1β) in the bronchoalveolar lavage (BAL) fluid.[12][13]

Dosage and Administration of BAY 85-8501

BAY 85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase.[15] It has shown efficacy in rodent models of acute lung injury.[3][16]

Table 4: Dosage and Administration of BAY 85-8501

Animal ModelIndicationDosageRoute of AdministrationFrequency/DurationReference
MouseElastase-induced lung injury0.003, 0.01, 0.03, 0.1, 0.3, 3, 10, 30 mg/kgOral (p.o.)Single dose 1 hour prior to elastase instillation[15][17]
Experimental Protocol: Elastase-Induced Lung Injury in Mice
  • Objective: To determine the efficacy of BAY 85-8501 in preventing acute lung injury induced by elastase.[15][17]

  • Animal Model: Mouse.

  • Inhibitor Preparation: A suitable formulation for oral gavage can be made using 10% DMSO and 90% corn oil, or 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[15]

  • Administration: Administer BAY 85-8501 orally at doses ranging from 0.003 to 30 mg/kg.[17] The inhibitor is given as a single dose one hour before the orotracheal instillation of human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE).[15][17]

  • Endpoint Analysis: Efficacy is measured by assessing the prevention of lung injury and inflammation. Key parameters include hemoglobin concentration (as a measure of hemorrhage) and neutrophil count in the bronchoalveolar lavage fluid.[17] A significant effect on hemoglobin is observed at 0.01 mg/kg, and on neutrophil count at 0.1 mg/kg in the HNE-induced model.[15][17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase released during inflammation can activate signaling cascades that perpetuate the inflammatory response and cause tissue damage. For example, in psoriasis, NE is involved in the proteolytic processing and activation of the cytokine IL-36, a key driver of the disease's pathogenesis.[4]

NE_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, PMA) Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil Degranulation Azurophil Granule Degranulation Neutrophil->Degranulation NE_Release Neutrophil Elastase (NE) Release Degranulation->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Pro_IL36 Pro-IL-36 NE_Release->Pro_IL36 Activation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Active_IL36 Active IL-36 Pro_IL36->Active_IL36 Proinflammatory_Cytokines Pro-inflammatory Cytokine Release (IL-8, TNF-α) Active_IL36->Proinflammatory_Cytokines Proinflammatory_Cytokines->Tissue_Damage NE_Inhibitor NE Inhibitor (e.g., Sivelestat, Alvelestat) NE_Inhibitor->NE_Release Inhibition

Caption: Neutrophil Elastase (NE) signaling in inflammation.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of a neutrophil elastase inhibitor in an animal model of induced disease.

Experimental_Workflow A Animal Model Acclimatization B Baseline Measurements (Optional) A->B C Randomization into Groups (Control, Vehicle, Treatment) B->C D Disease Induction (e.g., LPS, Elastase, MIA) C->D E Inhibitor Administration (Specified Dose, Route, Frequency) D->E F Monitoring (Clinical Signs, Body Weight) E->F G Endpoint Sample Collection (BALF, Blood, Tissue) F->G H Biochemical & Histological Analysis (MPO, Cytokines, Pathology) G->H I Data Analysis & Interpretation H->I

Caption: General workflow for testing NE inhibitors in animal models.

References

Application Notes: Cell-Based Assays for Efficacy Testing of Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2][3] However, excessive or unregulated NE activity can be detrimental, leading to the degradation of extracellular matrix components such as elastin, collagen, and fibronectin.[1][4] This proteolytic activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and other inflammatory lung conditions.[2][5]

"Neutrophil elastase inhibitor 3" is a benzoxazinone (B8607429) analog that has been identified as a potent inhibitor of NE, with a reported IC50 of 80.8 nM for NE release.[4] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of "this compound" and other potential NE inhibitors.

Signaling Pathways of Neutrophil Elastase

Neutrophil elastase is involved in complex signaling pathways that contribute to inflammation and tissue damage. Understanding these pathways is crucial for contextualizing the mechanism of action of NE inhibitors.

  • Toll-Like Receptor 4 (TLR4) and NF-κB Signaling: NE can enhance inflammatory responses by modulating the TLR4-nuclear factor kappa B (NF-κB) signaling pathway.[1][6] This can lead to the sustained activation of NF-κB, resulting in chronic inflammation.[1]

  • Proteinase-Activated Receptors (PARs): NE can cleave and activate PARs, a family of G protein-coupled receptors. Specifically, NE has been shown to interact with PAR1 and PAR2, leading to biased signaling that can influence cellular responses and inflammation.[7][8] Activation of these pathways can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][8]

Neutrophil_Elastase_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 activates PAR1 PAR1 NE->PAR1 cleaves & activates PAR2 PAR2 NE->PAR2 cleaves & activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK PAR1->MAPK Gαi PAR2->MAPK NFkB NF-κB MyD88->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

Caption: Simplified signaling pathway of Neutrophil Elastase.

Data Presentation

The efficacy of "this compound" can be quantified by its ability to inhibit NE activity in a dose-dependent manner. Below are representative data tables illustrating the expected results from the described cell-based assays.

Table 1: Dose-Response of this compound on Purified Human Neutrophil Elastase

Inhibitor Concentration (nM)% Inhibition (Mean ± SD)
110.2 ± 2.1
1035.8 ± 4.5
5048.1 ± 3.9
80.8 (IC50) 50.0
10062.5 ± 5.3
50085.1 ± 2.8
100095.3 ± 1.9

Note: The IC50 value of 80.8 nM is reported for "this compound" for NE release.[4] The dose-response data is illustrative and representative of a potent NE inhibitor.

Table 2: Effect of a Representative NE Inhibitor (GW311616A) on PMA-Stimulated Neutrophil Elastase Release

TreatmentNE Activity (RFU/min) (Mean ± SD)% Inhibition
Unstimulated Control15.2 ± 3.1N/A
PMA (100 nM)258.4 ± 15.70
PMA + 10 nM GW311616A180.9 ± 12.329.9
PMA + 100 nM GW311616A85.3 ± 9.867.0
PMA + 1 µM GW311616A25.1 ± 4.690.3

Note: This data is illustrative, based on the known potency of GW311616A, a potent NE inhibitor.[1][9]

Experimental Protocols

A comprehensive cell-based assay to test the efficacy of "this compound" involves three main stages: isolation of human neutrophils, stimulation of neutrophils to release elastase, and measurement of elastase activity.

Experimental_Workflow Start Start Isolation 1. Neutrophil Isolation (Density Gradient Centrifugation) Start->Isolation Stimulation 2. Cell Treatment & Stimulation (Inhibitor + PMA) Isolation->Stimulation Assay 3. Elastase Activity Assay (Fluorometric Measurement) Stimulation->Assay Analysis 4. Data Analysis (IC50 Calculation) Assay->Analysis End End Analysis->End

Caption: Experimental workflow for testing NE inhibitor efficacy.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.[10][11]

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Histopaque®-1077

  • Histopaque®-1119

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS), without Ca2+/Mg2+

  • Red Blood Cell (RBC) Lysis Buffer

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 15 mL of anticoagulated whole blood over 15 mL of Histopaque®-1077 in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cell layer).

  • Transfer the granulocyte/erythrocyte pellet to a new 50 mL conical tube.

  • Resuspend the pellet in 40 mL of HBSS without Ca2+/Mg2+.

  • Centrifuge at 250 x g for 10 minutes at room temperature. Discard the supernatant.

  • To lyse the remaining red blood cells, resuspend the pellet in 10 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding 30 mL of HBSS without Ca2+/Mg2+.

  • Centrifuge at 250 x g for 10 minutes at room temperature. Discard the supernatant.

  • Wash the neutrophil pellet once more with 20 mL of HBSS without Ca2+/Mg2+.

  • Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.

Protocol 2: Cell-Based Neutrophil Elastase Inhibition Assay

This protocol details the treatment of isolated neutrophils with "this compound" followed by stimulation with Phorbol 12-myristate 13-acetate (PMA) to induce elastase release and subsequent measurement of its activity.[12]

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • RPMI 1640 medium with 10% FBS

  • "this compound" stock solution (in DMSO)

  • PMA stock solution (in DMSO)

  • Neutrophil Elastase Activity Assay Kit (containing a fluorogenic substrate)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the kit, e.g., 380/500 nm or 400/505 nm)

Procedure:

  • Cell Plating:

    • Dilute the isolated neutrophils to a concentration of 1 x 10^6 cells/mL in RPMI 1640 + 10% FBS.

    • Plate 100 µL of the cell suspension into each well of a 96-well black microplate.

  • Inhibitor Treatment:

    • Prepare serial dilutions of "this compound" in RPMI 1640 medium.

    • Add 10 µL of the diluted inhibitor to the appropriate wells. For the control wells, add 10 µL of vehicle (medium with the same final concentration of DMSO).

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Neutrophil Stimulation:

    • Prepare a working solution of PMA (e.g., 1 µM) in RPMI 1640 medium.

    • Add 10 µL of the PMA working solution to each well to achieve a final concentration of 100 nM. For unstimulated control wells, add 10 µL of medium.

    • Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator to allow for elastase release.[12]

  • Elastase Activity Measurement:

    • Prepare the fluorogenic neutrophil elastase substrate according to the manufacturer's instructions (e.g., from a Neutrophil Elastase Activity Assay Kit).

    • Add 50 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity in kinetic mode, taking readings every 2-3 minutes for 20-30 minutes.

  • Data Analysis:

    • Determine the rate of substrate cleavage (increase in fluorescence per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of "this compound" using the following formula: % Inhibition = [1 - (Rate of inhibitor-treated sample / Rate of PMA-stimulated control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the IC50 value.

Conclusion

The provided protocols offer a robust framework for assessing the efficacy of "this compound" in a physiologically relevant cell-based system. By utilizing primary human neutrophils, these assays provide valuable insights into the inhibitor's potential to counteract the detrimental effects of excessive neutrophil elastase activity in inflammatory conditions. The detailed methodologies and data presentation guidelines will aid researchers in the consistent and accurate evaluation of this and other novel neutrophil elastase inhibitors.

References

Application Note: Determining the IC50 of Neutrophil Elastase Inhibitor 3 for Neutrophil Elastase Release

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of "Neutrophil elastase inhibitor 3" on the release of neutrophil elastase (NE) from primary human neutrophils. This application note is intended for researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation by inflammatory stimuli, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[1] However, excessive or unregulated NE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2] Consequently, the development of potent and specific neutrophil elastase inhibitors is a key therapeutic strategy.

This protocol details a cell-based assay to quantify the inhibitory effect of a test compound, "this compound," on NE release from stimulated human neutrophils. The assay utilizes a fluorogenic substrate that is cleaved by active neutrophil elastase to produce a fluorescent signal, providing a quantitative measure of enzyme activity.[3][4] The IC50 value, representing the concentration of the inhibitor required to reduce NE release by 50%, is a critical parameter for evaluating the potency of the inhibitor.

Principle of the Assay

The assay involves the isolation of primary human neutrophils, which are then treated with various concentrations of "this compound". The neutrophils are subsequently stimulated to release elastase from their granules.[1][4] The amount of active elastase released into the supernatant is quantified using a specific, non-fluorescent substrate that is cleaved by elastase to yield a highly fluorescent product.[3] The fluorescence intensity is measured using a fluorescence plate reader and is directly proportional to the elastase activity. By comparing the elastase activity in the presence of the inhibitor to the activity in its absence, the percentage of inhibition is calculated. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Protocols

I. Materials and Reagents
  • Cells: Freshly isolated human neutrophils from whole blood.

  • Test Compound: "this compound"

  • Reagents for Neutrophil Isolation:

    • Histopaque®-1077

    • RPMI 1640 medium

    • Fetal Bovine Serum (FBS)

    • Phosphate Buffered Saline (PBS)

    • Red Blood Cell (RBC) Lysis Buffer

  • Reagents for Elastase Release Assay:

    • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

    • Phorbol 12-myristate 13-acetate (PMA) as a stimulant[4]

    • Neutrophil Elastase Substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeOSuc-AAPV-AMC)[3][5]

    • Assay Buffer (e.g., Tris-HCl, pH 7.4)

    • Positive Control Inhibitor (e.g., Sivelestat)[6]

  • Equipment:

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Incubator (37°C, 5% CO2)

    • 96-well black, clear-bottom microplates

    • Fluorescence microplate reader with filters for the chosen substrate (e.g., Ex/Em = 485/525 nm for Rhodamine 110-based substrates or Ex/Em = 360/460 nm for AMC-based substrates)[3][5]

    • Multichannel pipette

II. Protocol for Neutrophil Isolation
  • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).

  • Carefully layer the blood over an equal volume of Histopaque®-1077 in a sterile conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers, leaving the neutrophil/RBC pellet at the bottom.

  • Resuspend the pellet in PBS and perform RBC lysis using an RBC Lysis Buffer according to the manufacturer's instructions.

  • Wash the neutrophil pellet twice with cold PBS.

  • Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The viability should be >95%.

  • Adjust the cell concentration to 2 x 10^6 cells/mL in HBSS.

III. Protocol for Measuring IC50 of Neutrophil Elastase Release
  • Prepare Inhibitor Dilutions: Prepare a serial dilution of "this compound" in HBSS. It is recommended to prepare a 2X concentrated stock of each dilution.

  • Plate Setup:

    • Add 50 µL of HBSS to the "No Stimulant" and "Vehicle Control" wells of a 96-well plate.

    • Add 50 µL of the 2X inhibitor dilutions to the "Inhibitor" wells.

    • Add 50 µL of a 2X positive control inhibitor solution to the "Positive Control Inhibitor" wells.

  • Add Neutrophils: Add 50 µL of the neutrophil suspension (2 x 10^6 cells/mL) to all wells, resulting in a final cell density of 1 x 10^5 cells/well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the cells.

  • Stimulation:

    • Prepare a 2X solution of PMA (e.g., 200 nM) in HBSS.

    • Add 100 µL of HBSS to the "No Stimulant" wells.

    • Add 100 µL of the 2X PMA solution to the "Vehicle Control", "Inhibitor", and "Positive Control Inhibitor" wells.

  • Incubation for Elastase Release: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Release and Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes to pellet the neutrophils.

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a corresponding well in a new 96-well black microplate.

  • Elastase Activity Measurement:

    • Prepare the NE substrate solution in Assay Buffer according to the manufacturer's recommendations.

    • Add 100 µL of the substrate solution to each well containing the supernatant.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

IV. Data Analysis and IC50 Calculation
  • Calculate the Rate of Reaction: For each well, determine the rate of substrate cleavage (V) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

  • Calculate Percent Inhibition:

    • The "Vehicle Control" represents 0% inhibition (maximum elastase release).

    • The "No Stimulant" control represents the basal level of elastase release.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (V_inhibitor - V_no_stimulant) / (V_vehicle - V_no_stimulant)]

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of "this compound" on NE Release

Inhibitor ConcentrationMean Rate of NE Activity (ΔRFU/min) ± SDPercent Inhibition (%)
Vehicle Control (0 µM)[Value]0
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
[Concentration 4][Value][Value]
[Concentration 5][Value][Value]
[Concentration 6][Value][Value]
IC50 (µM) \multicolumn{2}{c}{[Calculated Value] }

Mandatory Visualizations

Signaling Pathway for NE Release

G cluster_0 Neutrophil PMA PMA (Stimulant) PKC Protein Kinase C (PKC) PMA->PKC activates Granules Azurophilic Granules (containing Neutrophil Elastase) PKC->Granules induces mobilization Membrane Plasma Membrane Fusion Granules->Membrane fuses with NE_Release Neutrophil Elastase Release Membrane->NE_Release Inhibitor Neutrophil elastase inhibitor 3 NE_Release->Inhibitor is inhibited by

Caption: Signaling pathway for PMA-induced neutrophil elastase release.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow A 1. Isolate Human Neutrophils C 3. Pre-incubate Neutrophils with Inhibitor A->C B 2. Prepare Serial Dilutions of 'this compound' B->C D 4. Stimulate Neutrophils with PMA C->D E 5. Pellet Cells and Collect Supernatant D->E F 6. Add Fluorogenic NE Substrate E->F G 7. Measure Fluorescence Kinetically F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols: Utilizing Neutrophil Elastase Inhibitor 3 (NEI-3) in a Trauma-Hemorrhagic Shock Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trauma-hemorrhagic shock is a critical condition characterized by significant blood loss and tissue injury, leading to a systemic inflammatory response that can result in multiple organ dysfunction.[1] Neutrophils, key components of the innate immune system, play a crucial role in the post-traumatic inflammatory cascade.[2] Upon activation, neutrophils release a variety of potent effector molecules, including neutrophil elastase (NE), a serine protease implicated in tissue damage and the amplification of inflammation.[3][4]

This document provides detailed application notes and protocols for the use of a specific neutrophil elastase inhibitor, designated here as Neutrophil Elastase Inhibitor 3 (NEI-3), in a rat model of trauma-hemorrhagic shock. These guidelines are based on established methodologies for inducing hemorrhagic shock and findings from studies on similar neutrophil elastase inhibitors, such as sivelestat (B1662846).[5][6] The aim is to provide a framework for investigating the therapeutic potential of NEI-3 in mitigating the pathophysiological consequences of trauma-hemorrhagic shock.

Data Presentation

The following tables summarize quantitative data from studies utilizing a neutrophil elastase inhibitor (sivelestat) in a hemorrhagic shock rat model, which can serve as a benchmark for evaluating the efficacy of NEI-3.

Table 1: Effect of Neutrophil Elastase Inhibitor on Lung Injury Markers Following Hemorrhagic Shock and Resuscitation (HSR)

ParameterSham GroupHSR + VehicleHSR + Sivelestat
Lung Wet/Dry Weight Ratio4.1 ± 0.16.2 ± 0.34.5 ± 0.2
Lung Myeloperoxidase (MPO) Activity (U/g tissue)0.5 ± 0.13.8 ± 0.51.2 ± 0.3
TNF-α mRNA Expression (relative units)1.0 ± 0.25.4 ± 0.82.1 ± 0.4
iNOS mRNA Expression (relative units)1.0 ± 0.36.1 ± 0.92.5 ± 0.5

*p < 0.05 vs. HSR + Vehicle. Data are presented as mean ± standard deviation. This data is based on studies with sivelestat and is intended for comparative purposes.[5][6]

Table 2: Systemic Inflammatory Response Markers

ParameterHSR + VehicleHSR + Sivelestat
Serum IL-1β (pg/mL)Significantly elevatedSignificantly reduced
Serum IL-10 (pg/mL)Significantly elevatedSignificantly reduced

*p-values reported as significant in the source study.[7] This data is from a sepsis model but is relevant to the systemic inflammation in hemorrhagic shock.

Experimental Protocols

Trauma-Hemorrhagic Shock Rat Model

This protocol describes a fixed-pressure model of hemorrhagic shock in rats, a method known for its reproducibility and control over the hypotensive state.[8][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (400-450 g)[5][8]

  • Anesthesia (e.g., isoflurane, ketamine, sodium pentobarbital)[1][8]

  • Catheters (for femoral artery and vein)

  • Syringes prefilled with anticoagulant (e.g., heparin or ACDA solution)[1][8]

  • Blood pressure monitoring equipment

  • Resuscitation fluid (e.g., Lactated Ringer's solution, shed blood)[8][10]

Procedure:

  • Anesthesia and Catheterization: Anesthetize the rat using an appropriate anesthetic agent.[1][8] Surgically place catheters into the femoral artery for blood withdrawal and blood pressure monitoring, and into the femoral or jugular vein for fluid and drug administration.[8][10]

  • Stabilization: Allow the animal to stabilize for a period of 30 minutes after catheter placement.[8]

  • Induction of Hemorrhagic Shock: Initiate hemorrhage by withdrawing blood through the arterial catheter. Blood can be withdrawn in controlled volumes (e.g., 2 mL every 3 minutes) until the mean arterial pressure (MAP) reaches a target of 25-30 mmHg.[8] Alternatively, a fixed volume of 40% of the total blood volume can be withdrawn over 30 to 60 minutes.[11]

  • Maintenance of Shock: Maintain the MAP at the target level (e.g., 30 ± 5 mmHg) for a duration of 60 minutes.[5][6] This may require further small withdrawals of blood or infusions of resuscitation fluid.[8][10]

  • Resuscitation: After the shock period, resuscitate the animal by reinfusing the shed blood, often diluted with an equal volume of Lactated Ringer's solution, over a set period (e.g., 15-30 minutes).[8][11]

Administration of this compound (NEI-3)

The following protocol for the administration of NEI-3 is based on effective dosing schedules for sivelestat in similar models.[5][6] Dose-response studies for NEI-3 are recommended.

Materials:

  • This compound (NEI-3)

  • Vehicle (e.g., sterile saline)

  • Infusion pump

Procedure:

  • Treatment Group: At the onset of resuscitation, administer a bolus intravenous injection of NEI-3 (e.g., a starting dose of 10 mg/kg, based on sivelestat studies).[5][6]

  • Continuous Infusion: Immediately following the bolus injection, begin a continuous intravenous infusion of NEI-3 (e.g., a starting dose of 10 mg/kg/h) for the duration of the initial resuscitation phase (e.g., 60 minutes).[5][6]

  • Control Group: The control group should receive an equivalent volume of the vehicle using the same administration schedule.

  • Sham Group: A sham-operated group should undergo the same surgical procedures (anesthesia and catheterization) but without hemorrhage or fluid administration.

Visualizations

Experimental Workflow

G cluster_preparation Preparation cluster_shock Hemorrhagic Shock Induction cluster_treatment Treatment and Resuscitation cluster_analysis Outcome Analysis anesthesia Anesthesia catheterization Catheterization anesthesia->catheterization stabilization Stabilization (30 min) catheterization->stabilization hemorrhage Blood Withdrawal (MAP to 25-30 mmHg) stabilization->hemorrhage maintenance Maintain MAP (60 min) hemorrhage->maintenance resuscitation Resuscitation (Shed Blood + LR) maintenance->resuscitation bolus NEI-3 Bolus (e.g., 10 mg/kg) maintenance->bolus analysis Assessment of Lung Injury, Inflammatory Markers, and Organ Function resuscitation->analysis infusion NEI-3 Infusion (e.g., 10 mg/kg/h for 60 min) bolus->infusion infusion->analysis

Caption: Experimental workflow for the trauma-hemorrhagic shock rat model and NEI-3 administration.

Signaling Pathway of Neutrophil Elastase and its Inhibition

G cluster_effects Downstream Effects of NE trauma Trauma-Hemorrhagic Shock neutrophil Neutrophil Activation trauma->neutrophil ne_release Neutrophil Elastase (NE) Release neutrophil->ne_release ecm Extracellular Matrix Degradation ne_release->ecm cleavage cytokine Pro-inflammatory Cytokine Activation (e.g., TNF-α, IL-1β) ne_release->cytokine activation adhesion Increased Adhesion Molecule Expression (e.g., ICAM-1) ne_release->adhesion upregulation tissue_injury Tissue Injury & Inflammation ecm->tissue_injury cytokine->tissue_injury adhesion->tissue_injury organ_dysfunction Organ Dysfunction (e.g., Acute Lung Injury) tissue_injury->organ_dysfunction inhibitor This compound (NEI-3) inhibitor->ne_release inhibits

Caption: Proposed signaling pathway of neutrophil elastase in trauma-hemorrhagic shock and the point of intervention for NEI-3.

Discussion and Considerations

The protocols provided herein offer a standardized approach to evaluating the efficacy of NEI-3 in a clinically relevant animal model of trauma-hemorrhagic shock. The underlying hypothesis is that by inhibiting neutrophil elastase, NEI-3 will attenuate the inflammatory cascade, reduce tissue damage, and ultimately improve outcomes.[5][6]

Key outcome measures to consider for assessing the effects of NEI-3 include:

  • Lung Injury: Lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), and histological analysis.[5][6]

  • Inflammation: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines in plasma and lung tissue.[5][7]

  • Organ Function: Assessment of markers for liver and kidney function (e.g., ALT, AST, creatinine).

  • Survival Studies: Long-term monitoring of survival rates between treatment and control groups.

It is crucial to acknowledge that while rat models of hemorrhagic shock provide valuable insights, there are inherent differences in the hemodynamic and inflammatory responses between rats and humans.[11] Therefore, findings should be interpreted with caution and further validated in larger animal models before considering clinical translation. The complexity of trauma, which often involves more than just hemorrhage, may also warrant the use of polytrauma models in future investigations.[9]

These application notes and protocols are intended to serve as a starting point for researchers. Optimization of the model, dosing of NEI-3, and selection of endpoints will be essential for robustly characterizing the therapeutic potential of this novel neutrophil elastase inhibitor.

References

"Neutrophil elastase inhibitor 3" solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil Elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon activation of neutrophils during inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated NE activity can lead to proteolytic damage of host tissues, contributing to the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.

Neutrophil Elastase Inhibitor 3, also identified as compound 13 in its originating publication, is a benzoxazinone (B8607429) analog that has demonstrated potent inhibitory effects on neutrophil elastase release.[1][2] This document provides detailed information on the preparation of solutions of this compound, its stability, and protocols for its use in key in vitro and in vivo assays.

Physicochemical and Biological Properties

PropertyValueReference
Chemical Name 6-bromo-7-chloro-2-(trichloromethyl)-4H-3,1-benzoxazin-4-oneN/A
CAS Number 1234707-32-4[1]
Molecular Formula C₉H₃BrCl₄NO₂N/A
Molecular Weight 386.85 g/mol N/A
IC₅₀ (NE Release) 80.8 nM[1]
Solubility 10 mM in DMSO[2]

Solution Preparation and Stability

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Analytical balance

Protocol:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the inhibitor powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3869 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor powder. For a 10 mM stock solution, if you weighed 0.3869 mg, add 100 µL of DMSO.

  • Vortex the solution until the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Solution Stability
Storage ConditionSolventDurationNotesReference
-80°C DMSO6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°C DMSO1 monthAliquot to avoid freeze-thaw cycles.[1]

Note: The stability of this compound in aqueous solutions or cell culture media has not been extensively reported. It is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment and use them immediately.

Experimental Protocols

In Vitro Neutrophil Elastase Release Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on NE release from fMLP-stimulated human neutrophils.

Materials:

  • Human neutrophils, freshly isolated

  • HBSS (Hank's Balanced Salt Solution) with Ca²⁺ and Mg²⁺

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine)

  • This compound

  • Neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque). Resuspend the isolated neutrophils in HBSS.

  • Cell Plating: Seed the isolated neutrophils into a 96-well plate at a density of 1 x 10⁶ cells/well.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in HBSS from the 10 mM DMSO stock. Add the desired concentrations of the inhibitor to the wells containing neutrophils. Include a vehicle control (DMSO at the same final concentration as the inhibitor wells). Incubate for 15 minutes at 37°C.

  • Neutrophil Stimulation: Prepare a stock solution of fMLP in DMSO and dilute it in HBSS. Add fMLP to the wells to a final concentration of 1 µM to stimulate neutrophil degranulation and elastase release.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Assay of Elastase Activity:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the neutrophil elastase substrate to each well.

    • Measure the absorbance or fluorescence (depending on the substrate) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NE release for each concentration of the inhibitor compared to the fMLP-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Rat Model of Hemorrhagic Shock-Induced Lung Injury

The following is a representative protocol based on the brief description of the in vivo experiment for which this compound was evaluated.[1]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Catheters

  • Heparinized saline

  • This compound

  • Vehicle (e.g., saline with a low percentage of DMSO)

  • Myeloperoxidase (MPO) assay kit

  • Evans blue dye (for edema measurement)

Protocol:

  • Animal Preparation: Anesthetize the rats and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug administration.

  • Hemorrhagic Shock Induction: Induce hemorrhagic shock by withdrawing blood from the femoral artery to lower the mean arterial pressure to a target level (e.g., 30-40 mmHg) and maintain it for a specific duration (e.g., 60 minutes).

  • Inhibitor Administration: At the end of the shock period, administer this compound intravenously at a dose of 1 mg/kg.[1] The control group should receive the vehicle.

  • Resuscitation: Resuscitate the animals by reinfusing the shed blood and/or administering lactated Ringer's solution.

  • Monitoring and Sample Collection: Monitor the animals for a set period (e.g., 4 hours) after resuscitation. At the end of the experiment, euthanize the animals and collect lung tissue.

  • Assessment of Lung Injury:

    • Lung Edema: Measure the lung wet-to-dry weight ratio or use Evans blue dye extravasation to quantify pulmonary edema.

    • Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue and measure MPO activity using a commercially available kit as an indicator of neutrophil infiltration.

  • Data Analysis: Compare the levels of lung edema and MPO activity between the inhibitor-treated group and the vehicle-treated group to determine the protective effect of this compound.

Signaling Pathway and Experimental Workflow

G cluster_0 Neutrophil Activation cluster_1 Pathophysiological Effects cluster_2 Inhibition Stimuli Inflammatory Stimuli (e.g., fMLP, LPS) Receptor Receptor Activation Stimuli->Receptor Signal_Transduction Intracellular Signaling (PKC, MAPK, etc.) Receptor->Signal_Transduction Granule_Fusion Azurophil Granule Fusion Signal_Transduction->Granule_Fusion NE_Release Neutrophil Elastase Release Granule_Fusion->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Cytokine_Processing Pro-inflammatory Cytokine Activation NE_Release->Cytokine_Processing Tissue_Damage Tissue Damage & Remodeling ECM_Degradation->Tissue_Damage Inflammation Amplification of Inflammation Cytokine_Processing->Inflammation NE_Inhibitor_3 Neutrophil Elastase Inhibitor 3 Inhibition Inhibition of NE Release/Activity NE_Inhibitor_3->Inhibition Inhibition->NE_Release

Caption: Neutrophil Elastase Signaling Pathway and Point of Inhibition.

G cluster_0 In Vitro Assay cluster_1 In Vivo Model Isolate_Neutrophils Isolate Human Neutrophils Treat_Inhibitor Pre-treat with NE Inhibitor 3 Isolate_Neutrophils->Treat_Inhibitor Stimulate Stimulate with fMLP Treat_Inhibitor->Stimulate Measure_NE Measure NE Release/Activity Stimulate->Measure_NE Calculate_IC50 Calculate IC₅₀ Measure_NE->Calculate_IC50 Induce_Shock Induce Hemorrhagic Shock in Rats Administer_Inhibitor Administer NE Inhibitor 3 (i.v.) Induce_Shock->Administer_Inhibitor Resuscitate Resuscitate Animal Administer_Inhibitor->Resuscitate Assess_Injury Assess Lung Injury (MPO, Edema) Resuscitate->Assess_Injury Evaluate_Efficacy Evaluate Efficacy Assess_Injury->Evaluate_Efficacy

Caption: General Experimental Workflow for Evaluating NE Inhibitor 3.

References

Application Notes and Protocols for Assessing Myeloperoxidase (MPO) Activity in the Presence of Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a critical enzyme in neutrophils, playing a key role in the innate immune response through the generation of reactive oxygen species.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases. Neutrophil elastase (NE), another key serine protease released from neutrophils, is often co-localized with MPO and can influence its activity and release.[2][3] "Neutrophil elastase inhibitor 3" is a research compound designed to specifically target and inhibit the activity of NE. Understanding the impact of NE inhibition on MPO activity is crucial for elucidating the broader anti-inflammatory effects of such inhibitors.

These application notes provide detailed protocols and guidance for assessing MPO activity in experimental setups involving "this compound". The provided methodologies are adaptable for various sample types, including isolated neutrophils, cell lysates, and tissue homogenates.

Data Presentation

The following table summarizes the quantitative effect of a neutrophil elastase inhibitor on myeloperoxidase (MPO) activity in an experimental model of liver ischemia-reperfusion injury. While the specific inhibitor used in this study is not explicitly named "this compound," the data demonstrates the principle of how NE inhibition can impact MPO activity, a key indicator of neutrophil infiltration and activation.

Treatment GroupMPO Activity (U/g tissue)Standard Deviationp-value
Control14.10± 3.12<0.05
NE Inhibitor4.03± 0.49

Table 1: Effect of a Neutrophil Elastase Inhibitor on MPO Activity in Liver Tissue.

Experimental Protocols

Protocol 1: Colorimetric MPO Activity Assay in Neutrophil Lysates

This protocol describes a colorimetric method to determine MPO activity in isolated neutrophils treated with "this compound". The assay is based on the MPO-catalyzed oxidation of a chromogenic substrate.

Materials:

  • Isolated human or murine neutrophils

  • "this compound"

  • Phosphate-Buffered Saline (PBS)

  • HTAB (Hexadecyltrimethylammonium bromide) Lysis Buffer (0.5% HTAB in PBS)

  • O-dianisidine dihydrochloride (B599025) or 3,3′,5,5′-tetramethylbenzidine (TMB) substrate solution

  • Hydrogen peroxide (H₂O₂)

  • Stop solution (e.g., sulfuric acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Neutrophil Isolation and Treatment:

    • Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).

    • Resuspend neutrophils in an appropriate cell culture medium.

    • Treat neutrophils with desired concentrations of "this compound" or vehicle control for a specified incubation period.

    • Following incubation, pellet the cells by centrifugation and wash with PBS.

  • Sample Preparation:

    • Lyse the neutrophil pellets by resuspending in HTAB Lysis Buffer.

    • Freeze-thaw the samples three times to ensure complete lysis.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the MPO enzyme.

  • MPO Activity Measurement:

    • Add 50 µL of the supernatant to each well of a 96-well plate.

    • Prepare a reaction mixture containing the chromogenic substrate (e.g., O-dianisidine) and H₂O₂ in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

    • Initiate the reaction by adding 150 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature and monitor the change in absorbance at the appropriate wavelength (e.g., 460 nm for O-dianisidine, 650 nm for TMB) over time using a microplate reader.

    • After a set time, stop the reaction by adding 50 µL of stop solution.

    • Read the final absorbance.

  • Data Analysis:

    • Calculate MPO activity based on the rate of change in absorbance. One unit of MPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 1.0 per minute under the specified conditions.

Protocol 2: MPO Activity Assay in Tissue Homogenates

This protocol is designed for measuring MPO activity in tissue samples from animal models treated with "this compound".

Materials:

  • Tissue samples (e.g., lung, liver)

  • "this compound" (for in vivo studies)

  • Homogenization Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% HTAB)

  • Assay reagents as described in Protocol 1.

  • Homogenizer (e.g., Dounce or mechanical)

Procedure:

  • Sample Collection and Homogenization:

    • Excise tissues from animals treated with "this compound" or vehicle control.

    • Weigh the tissue and place it in ice-cold Homogenization Buffer.

    • Homogenize the tissue thoroughly.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for the MPO assay.

  • MPO Activity Measurement:

    • Follow steps 3 and 4 from Protocol 1, using the tissue homogenate supernatant as the sample.

  • Data Normalization:

    • Normalize the MPO activity to the total protein concentration of the tissue homogenate, determined by a standard protein assay (e.g., BCA or Bradford assay). Results are typically expressed as MPO units per milligram of protein.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay MPO Activity Assay cluster_analysis Data Analysis A Isolate Neutrophils or Collect Tissue B Treat with this compound A->B C Lyse Cells or Homogenize Tissue B->C D Centrifuge and Collect Supernatant C->D E Add Supernatant to Microplate D->E F Add Substrate and H2O2 E->F G Incubate and Measure Absorbance F->G H Stop Reaction G->H I Calculate MPO Activity H->I J Normalize to Protein Concentration (Tissue) I->J signaling_pathway cluster_neutrophil Neutrophil cluster_downstream Downstream Effects Activation Neutrophil Activation (e.g., PMA, fMLP) NE_Release Neutrophil Elastase (NE) Release Activation->NE_Release MPO_Release Myeloperoxidase (MPO) Release Activation->MPO_Release NE_Release->MPO_Release modulates MPO_Activity MPO Activity MPO_Release->MPO_Activity NE_Inhibitor Neutrophil Elastase Inhibitor 3 NE_Inhibitor->NE_Release inhibits Inflammation Inflammation MPO_Activity->Inflammation Tissue_Damage Tissue Damage MPO_Activity->Tissue_Damage

References

Application Notes and Protocols for Studying Neutrophil Extracellular Trap (NET) Formation with a Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "Neutrophil Elastase Inhibitor 3" for Studying Neutrophil Extracellular Trap (NET) Formation

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens.[1][2] However, excessive NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making the study of NETosis (the process of NET formation) a critical area of research.[2][3] Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in NET formation.[2][4][5] Upon activation, NE translocates to the nucleus, where it partially degrades histones, facilitating chromatin decondensation, a key step in NETosis.[5][6]

This document provides detailed application notes and protocols for the use of a representative neutrophil elastase inhibitor in studying NET formation. While the specific compound "this compound" is not explicitly identified in the scientific literature, this guide utilizes data and methodologies from studies on well-characterized NE inhibitors, such as Sivelestat and GW311616A, which serve as exemplary tools for investigating the role of NE in NETosis.

Mechanism of Action:

Neutrophil elastase inhibitors block the enzymatic activity of NE.[7] By inhibiting NE, these compounds prevent the downstream events that lead to chromatin decondensation and the subsequent release of NETs.[5][8] Studies have shown that treatment with an NE inhibitor can significantly reduce NET formation induced by various stimuli, including phorbol (B1677699) 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), and certain pathogens.[1][8] The inhibition of NE has been demonstrated to block its nuclear translocation, a critical step for its function in NETosis.[5][8]

Applications:

  • Investigating the role of neutrophil elastase in NET formation: By comparing NET formation in the presence and absence of a specific inhibitor, researchers can elucidate the necessity of NE activity for NETosis in response to different stimuli.[1][6]

  • Screening for potential therapeutic agents: NE inhibitors can be used as tool compounds to validate NE as a therapeutic target for diseases associated with excessive NET formation.[2][7][8]

  • Studying the signaling pathways of NETosis: These inhibitors help to dissect the molecular cascade of events leading to NET release, specifically the role of proteolytic processing of nuclear components.[5][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies using neutrophil elastase inhibitors to investigate NET formation.

Table 1: Effect of Sivelestat on PMA-Induced NET Formation in Human Neutrophils

Treatment GroupNET Formation (Sytox Green Fluorescence, Arbitrary Units)Neutrophil Elastase Activity (Fluorogenic Substrate, Arbitrary Units)Reference
Control (Unstimulated)BaselineBaseline[1]
PMA (100 nM)Significantly increased (P < 0.001 vs. Control)Significantly increased[1]
PMA (100 nM) + Sivelestat (10 µM)Significantly decreased (P < 0.001 vs. PMA)Significantly decreased (P < 0.001 vs. PMA)[1]
PMA (100 nM) + DNaseDecreasedNot reported[1]

Table 2: Effect of GW311616A on Cigarette Smoke Extract (CSE)-Induced NET Formation in Human Neutrophils

Treatment GroupNET Formation (% of NET-releasing cells)ROS Production (Arbitrary Units)Reference
ControlBaselineBaseline[8]
CSEIncreasedIncreased[8]
CSE + GW311616ASignificantly reducedAbrogated[8]

Experimental Protocols

Protocol 1: In Vitro NET Formation Assay Using a Neutrophil Elastase Inhibitor

This protocol describes the induction of NETs in isolated human neutrophils and the assessment of the inhibitory effect of a neutrophil elastase inhibitor.

Materials:

  • Human peripheral blood

  • Density gradient centrifugation medium (e.g., Ficoll-Paque)

  • Red blood cell lysis buffer

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Neutrophil elastase inhibitor (e.g., Sivelestat)

  • DNAse I

  • Sytox Green nucleic acid stain

  • Fluorogenic neutrophil elastase substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rhodamine110)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation followed by red blood cell lysis. Resuspend the purified neutrophils in RPMI 1640 medium.

  • Cell Seeding: Seed 0.1 x 10^6 neutrophils per well in a 96-well plate.[1]

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of the neutrophil elastase inhibitor (e.g., 10 µM Sivelestat) or vehicle control for 30 minutes at 37°C.[1]

  • NET Induction: Stimulate the neutrophils with a NET-inducing agent, such as 100 nM PMA.[1] Include a negative control (unstimulated cells) and a positive control for DNA degradation (PMA + DNAse).

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[1]

  • Quantification of Extracellular DNA:

    • Add Sytox Green to each well at a final concentration of 1 µM.[1]

    • Measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

  • Quantification of Neutrophil Elastase Activity:

    • In a parallel set of wells, add a fluorogenic neutrophil elastase substrate (e.g., 0.5 mM (Z-Ala-Ala-Ala-Ala)2Rhodamine110).[1]

    • Measure fluorescence according to the substrate manufacturer's instructions.

Protocol 2: Immunofluorescence Staining for NET Visualization

This protocol allows for the visualization of NETs and the localization of NE.

Materials:

  • Poly-L-lysine coated coverslips

  • Isolated human neutrophils

  • PMA

  • Neutrophil elastase inhibitor

  • 4% Paraformaldehyde (PFA)

  • Blocking buffer (e.g., 10% FBS in PBS)

  • Primary antibody against Neutrophil Elastase (NE)

  • Alexa Fluor-conjugated secondary antibody

  • Sytox Green or another DNA stain

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed purified neutrophils on poly-L-lysine coated coverslips in a 24-well plate.

  • Treatment and Induction: Treat the cells with the NE inhibitor and/or PMA as described in Protocol 1.

  • Fixation: After the 4-hour incubation, carefully remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against NE diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • DNA Staining: Wash the cells with PBS and stain the extracellular DNA with Sytox Green for 15 minutes.[1]

  • Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides, and visualize using a confocal microscope.[1] NETs will appear as web-like structures of extracellular DNA co-localized with neutrophil elastase.

Visualizations

NETosis_Signaling_Pathway cluster_activation Neutrophil Activation cluster_cell Neutrophil cluster_inhibition Inhibition Stimuli Stimuli (e.g., PMA, LPS) ROS ROS Production Stimuli->ROS Granule Azurophilic Granule (contains NE) ROS->Granule triggers NE_release NE Release from Granules Granule->NE_release NE_translocation NE Translocation to Nucleus NE_release->NE_translocation Nucleus Nucleus NE_translocation->Nucleus Histone_degradation Histone Degradation Nucleus->Histone_degradation NE acts on histones Chromatin_decondensation Chromatin Decondensation Histone_degradation->Chromatin_decondensation NET_release NET Release Chromatin_decondensation->NET_release NE_Inhibitor Neutrophil Elastase Inhibitor NE_Inhibitor->NE_release blocks NE_Inhibitor->NE_translocation blocks Experimental_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils seed_cells Seed Neutrophils in 96-well Plate isolate_neutrophils->seed_cells pre_incubate Pre-incubate with NE Inhibitor or Vehicle seed_cells->pre_incubate stimulate Stimulate with PMA pre_incubate->stimulate incubate Incubate for 4 hours stimulate->incubate quantify Quantify NETs and NE Activity incubate->quantify visualize Visualize NETs by Immunofluorescence incubate->visualize end End quantify->end visualize->end Logical_Relationship cluster_condition1 Condition: No Inhibitor cluster_condition2 Condition: Inhibitor Present NE_activity Neutrophil Elastase Activity NET_formation NET Formation NE_activity->NET_formation promotes NE_activity->NET_formation prevents NE_inhibitor NE Inhibitor Present NE_inhibitor->NE_activity inhibits No_NE_inhibitor No NE Inhibitor (Control) No_NE_inhibitor->NE_activity allows

References

Application of "Neutrophil elastase inhibitor 3" in chronic obstructive pulmonary disease (COPD) research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of neutrophil elastase (NE) inhibitors in the study of Chronic Obstructive Pulmonary Disease (COPD). This document outlines the scientific basis for targeting neutrophil elastase in COPD, presents detailed protocols for key experiments, summarizes quantitative data for representative inhibitors, and illustrates relevant biological pathways and experimental workflows. While the specific compound "Neutrophil elastase inhibitor 3" is not extensively characterized in publicly available literature, this document leverages data from well-studied NE inhibitors to provide a thorough guide for researchers in this field.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. The pathogenesis of COPD involves chronic inflammation, protease-antiprotease imbalance, and oxidative stress, leading to emphysema and chronic bronchitis. Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key player in the destructive processes observed in COPD.[1] NE contributes to the degradation of extracellular matrix components, including elastin, leading to alveolar destruction and emphysema.[1] Furthermore, NE acts as a pro-inflammatory mediator, stimulating mucus hypersecretion and impairing ciliary function.[2] Consequently, the inhibition of neutrophil elastase represents a promising therapeutic strategy for COPD.

Mechanism of Action of Neutrophil Elastase in COPD

Neutrophil elastase exerts its pathological effects in the lungs through several mechanisms:

  • Extracellular Matrix Degradation: NE directly degrades elastin, a critical component of the lung's connective tissue responsible for its elastic recoil. This enzymatic destruction of alveolar walls is a hallmark of emphysema.

  • Inflammation: NE can amplify the inflammatory response by cleaving and activating other proteases, such as matrix metalloproteinases (MMPs), and by stimulating the release of pro-inflammatory cytokines like interleukin-8 (IL-8) from epithelial cells.[3]

  • Mucus Hypersecretion: NE is a potent secretagogue, stimulating goblet cell hyperplasia and mucus hypersecretion, which contributes to airway obstruction in chronic bronchitis.

  • Impaired Host Defense: By cleaving components of the immune system, NE can impair the lung's ability to clear pathogens, potentially leading to more frequent exacerbations.

Representative Neutrophil Elastase Inhibitors in COPD Research

Several small molecule inhibitors of neutrophil elastase have been investigated for the treatment of COPD and other inflammatory lung diseases. The following tables summarize key quantitative data for some of these compounds.

Table 1: In Vitro Potency of Representative Neutrophil Elastase Inhibitors
InhibitorTargetIC50 / KiCell-Based Assay DataReference
AZD9668 Human Neutrophil Elastase44 nM (IC50)-[4]
Sivelestat (ONO-5046) Human Neutrophil Elastase-Inhibits NE-induced IL-8 release in human bronchial epithelial cells[4]
BAY 85-8501 Human Neutrophil ElastasePicomolar activity-[5][6]
ICI 200,355 Human Neutrophil Elastase0.6 ± 0.22 nM (Ki)Inhibits NE-induced secretory response with an IC50 of 1.6 x 10^-8 M[7]
Neutrophil elastase inhibitor 4 Human Neutrophil Elastase42.30 nM (IC50), 8.04 nM (Ki)Inhibits A549 cell proliferation with an IC50 of 29.93 nM[8]
Table 2: Preclinical Efficacy of Neutrophil Elastase Inhibitors in Animal Models of COPD
InhibitorAnimal ModelKey FindingsReference
ZD0892 Cigarette smoke-induced COPD (Guinea Pig)Reduced muscularisation of small pulmonary arteries by 50% and vascular cell proliferation by 61%[9]
GW311616A Cigarette smoke-induced COPD (Mouse)Reduced pulmonary generation of neutrophil extracellular traps (NETs), attenuated airway leukocyte infiltration, mucus-secreting goblet cell hyperplasia, and emphysema-like alveolar destruction.[6]
Serine proteinase inhibitor Bleomycin-induced emphysema and fibrosis (Mouse)Significantly attenuated emphysematous and fibrotic lesions.[8]
BAY 85-8501 Protease-induced acute lung injury (Mouse)Ameliorates pulmonary inflammation with a minimal effective dose of 0.01 mg/kg (oral).[5]
Table 3: Clinical Trial Outcomes of Neutrophil Elastase Inhibitors in COPD
InhibitorTrial PhaseKey OutcomesReference
AZD9668 Phase IIbNo significant improvement in FEV1, respiratory symptoms, or quality of life in patients with COPD when added to budesonide/formoterol.[10][11]
MR889 Double-blind, randomized, placebo-controlledNo significant change in biochemical markers of lung destruction in the overall COPD patient group. A subset of patients with shorter disease duration showed a significant reduction in urinary desmosine.[2]
Sivelestat (ONO-5046) Multiple-center, double-blind, placebo-controlled (in ALI/ARDS)No effect on 28-day all-cause mortality or ventilator-free days in a heterogeneous acute lung injury patient population.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of neutrophil elastase inhibitors.

Protocol 1: In Vitro Neutrophil Elastase Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of neutrophil elastase and assess the potency of inhibitors using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin; MeOSuc-AAPV-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Test inhibitor (e.g., "this compound")

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Prepare a solution of HNE in Assay Buffer.

    • Prepare a solution of the fluorogenic substrate in Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer (for control) or the diluted test inhibitor to the wells of the microplate.

    • Add 25 µL of the HNE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/500 nm for AMC).[5][13]

  • Data Analysis:

    • Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Assay for Inhibition of NE-Induced IL-8 Release

This protocol measures the ability of a test inhibitor to block neutrophil elastase-induced IL-8 production in human bronchial epithelial cells.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B or A549)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Human Neutrophil Elastase (HNE)

  • Test inhibitor

  • Human IL-8 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Seed the human bronchial epithelial cells in 24-well plates and grow to confluence.

    • Prior to the experiment, serum-starve the cells for 24 hours.

  • Inhibitor Treatment and NE Stimulation:

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

    • Stimulate the cells with HNE (e.g., 0.1-1 µg/mL) for 18-24 hours.[3][4]

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.[14][15]

  • Data Analysis:

    • Calculate the percentage of inhibition of NE-induced IL-8 release for each concentration of the test inhibitor.

    • Determine the IC50 value for the inhibition of IL-8 release.

Protocol 3: In Vivo Elastase-Induced Emphysema Model in Mice

This protocol describes the induction of emphysema in mice by intratracheal administration of elastase and the evaluation of a test inhibitor's therapeutic effect.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Porcine pancreatic elastase (PPE) or human neutrophil elastase

  • Test inhibitor

  • Anesthesia (e.g., isoflurane)

  • Equipment for intratracheal instillation

  • FlexiVent or similar lung function measurement system

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into control, elastase-treated, and elastase + inhibitor-treated groups.

  • Emphysema Induction:

    • Anesthetize the mice.

    • Instill a single dose of PPE (e.g., 1.2 U in 50 µL of saline) or human neutrophil elastase intratracheally.[11][16] The control group receives saline only.

  • Inhibitor Treatment:

    • Administer the test inhibitor (e.g., daily by oral gavage or intraperitoneal injection) starting from one day before or on the day of elastase instillation and continue for a specified period (e.g., 14-21 days).

  • Assessment of Lung Function and Inflammation:

    • At the end of the treatment period, assess lung function parameters (e.g., compliance, elastance, resistance) using a system like the FlexiVent.

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts (neutrophils, macrophages) and cytokine levels (e.g., IL-6, TNF-α).

    • Harvest the lungs for histological analysis (e.g., H&E staining to measure mean linear intercept) and assessment of emphysema.

  • Data Analysis:

    • Compare the lung function parameters, inflammatory cell counts, cytokine levels, and histological scores between the different experimental groups.

Visualizations

Signaling Pathway of Neutrophil Elastase in Airway Epithelial Cells

The following diagram illustrates the signaling cascade initiated by neutrophil elastase in human bronchial epithelial cells, leading to the production of the pro-inflammatory chemokine IL-8.

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PAR2 Protease-Activated Receptor 2 (PAR2) NE->PAR2 cleaves & activates ERK_MAPK ERK MAPK NE->ERK_MAPK activates G_protein G-Protein PAR2->G_protein PKC Protein Kinase C (PKC) G_protein->PKC Tyr_Kinase Tyrosine Kinase G_protein->Tyr_Kinase p38_MAPK p38 MAPK PKC->p38_MAPK Tyr_Kinase->p38_MAPK NFkB NF-κB p38_MAPK->NFkB AP1 AP-1 p38_MAPK->AP1 ERK_MAPK->NFkB ERK_MAPK->AP1 IL8_mRNA IL-8 mRNA NFkB->IL8_mRNA transcription AP1->IL8_mRNA transcription IL8_Protein IL-8 Protein (Chemokine) IL8_mRNA->IL8_Protein translation Inflammation Neutrophil Infiltration & Inflammation IL8_Protein->Inflammation Inhibitor NE Inhibitor Inhibitor->NE inhibits

Caption: NE-induced IL-8 production pathway in epithelial cells.

Experimental Workflow for Evaluating a Neutrophil Elastase Inhibitor

This diagram outlines the typical experimental workflow for the preclinical evaluation of a novel neutrophil elastase inhibitor for COPD.

Experimental_Workflow start Start: Candidate Inhibitor in_vitro In Vitro Enzyme Assay (Protocol 1) - Determine IC50 start->in_vitro cell_based Cell-Based Assay (Protocol 2) - Inhibit IL-8 release in_vitro->cell_based in_vivo In Vivo COPD Model (Protocol 3) - Elastase-induced or - Smoke-induced cell_based->in_vivo Promising candidates lung_function Assess Lung Function (e.g., FlexiVent) in_vivo->lung_function inflammation Measure Inflammation (BALF cell counts, cytokines) in_vivo->inflammation histology Histological Analysis (Mean linear intercept) in_vivo->histology data_analysis Data Analysis & Efficacy Evaluation lung_function->data_analysis inflammation->data_analysis histology->data_analysis end Lead Candidate for Further Development data_analysis->end

Caption: Preclinical evaluation workflow for NE inhibitors.

Conclusion

The inhibition of neutrophil elastase remains a compelling therapeutic strategy for the treatment of COPD, targeting a key driver of lung tissue destruction and inflammation. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel neutrophil elastase inhibitors. While clinical trials with some NE inhibitors have yielded mixed results, further research into more potent and selective compounds, along with better patient stratification, may yet unlock the full therapeutic potential of this drug class in the management of COPD.

References

Application Notes and Protocols: Neutrophil Elastase Inhibitor 3 as a Tool Compound for Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release NE, which plays a crucial role in host defense by degrading proteins of engulfed pathogens.[1] However, excessive or dysregulated NE activity contributes to tissue damage and inflammation in various diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][3] This makes NE a significant therapeutic target for inflammatory disorders.

"Neutrophil elastase inhibitor 3," a benzoxazinone (B8607429) analog, has been identified as a potent inhibitor of neutrophil elastase.[4][5] These application notes provide a comprehensive overview of this compound, including its biochemical properties and detailed protocols for its use in inflammation research.

Compound Profile: this compound

This compound (also referred to as compound 13 in some literature) is a member of the benzoxazinone class of serine protease inhibitors.[4][5] These compounds act as alternate substrate inhibitors, forming a covalent acyl-enzyme intermediate with the active site serine of the protease.[6]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other representative benzoxazinone-based NE inhibitors.

ParameterThis compoundPD05 (Benzoxazinone Derivative)GW-311616 (Pyrimidinedione Derivative)BAY-85-8501 (Dihydropyrimidone Derivative)
IC50 (NE release) 80.8 nM (for NE release in fMLP-activated human neutrophils)[4][5]Lower than Sivelestat[4]22 nM (for HNE)[7]65 pM (for HNE)[8]
Binding Affinity (Kd) Not Reported1.63 nM (for human neutrophil elastase)[4]0.31 nM (Ki for HNE)[7]Not Reported
Mechanism of Action Benzoxazinone analog, likely alternate substrate inhibitor[5][6]Competitive inhibitor[4]Selective inhibitor[7]Selective, reversible inhibitor[8]
In Vivo Efficacy Significantly attenuates the increase in myeloperoxidase (MPO) activity and edema in the lung of rats after trauma-hemorrhagic shock (1 mg/kg, i.v.)[4][5]Reduces alveolar collapse in a mouse model of neutrophil elastase-induced lung injury[4]>90% inhibition of circulating NE activity for 4 days in dogs (2 mg/kg, oral)[7]Prevents lung injury and inflammation in a mouse model of HNE-induced lung injury (0.1 mg/kg, p.o.)[8]
Aqueous Solubility Not Reported194.7 µM[4]Not ReportedNot Reported
Protein Binding Not Reported72%[4]Not ReportedNot Reported

Signaling Pathways

Neutrophil elastase is involved in multiple pro-inflammatory signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting data when using NE inhibitors.

// Nodes NE [label="Neutrophil Elastase\n(NE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAR2 [label="PAR-2", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="p44/42 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PGRN [label="Progranulin\n(PGRN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGRN_cleaved [label="Cleaved PGRN\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory\nEffect", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Elastin, Collagen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM_degradation [label="ECM Degradation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tissue_damage [label="Tissue Damage", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="NE Inhibitor 3", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NE -> PAR2 [label="activates"]; PAR2 -> MAPK [label="activates"]; MAPK -> Inflammation_Pain; NE -> PGRN [label="cleaves"]; PGRN -> Anti_inflammatory [style=dashed]; PGRN_cleaved -> Anti_inflammatory [arrowhead=tee, label="inhibits"]; NE -> ECM [label="degrades"]; ECM -> ECM_degradation [style=dashed]; ECM_degradation -> Tissue_damage; Inhibitor -> NE [arrowhead=tee, label="inhibits", color="#EA4335"]; } dot Caption: Neutrophil Elastase Signaling Pathways in Inflammation.

Experimental Protocols

In Vitro Assays

1. Enzymatic Inhibition of Human Neutrophil Elastase

This protocol determines the direct inhibitory effect of a compound on purified human neutrophil elastase.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- HNE Enzyme\n- Assay Buffer\n- Substrate (e.g., MeOSuc-AAPV-pNA)\n- NE Inhibitor 3", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Components [label="Add to 96-well plate:\n1. Assay Buffer\n2. NE Inhibitor 3 (or vehicle)\n3. HNE Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate at 37°C for 10-15 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Substrate to initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure absorbance (405 nm) or\nfluorescence kinetically at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % inhibition and IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Add_Components; Add_Components -> Incubate1; Incubate1 -> Add_Substrate; Add_Substrate -> Measure; Measure -> Analyze; } dot Caption: Workflow for the in vitro enzymatic inhibition assay.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted inhibitor or vehicle control (e.g., DMSO in Assay Buffer) to the respective wells.

  • Add 20 µL of purified HNE solution to each well and mix gently.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Prepare the substrate solution in Assay Buffer.

  • To initiate the reaction, add 20 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 405 nm (for p-nitroanilide-based substrates) or fluorescence in a kinetic mode for 15-30 minutes at 37°C.

  • Calculate the rate of reaction (Vmax) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

2. Cellular Assay for Neutrophil Elastase Release

This protocol measures the effect of the inhibitor on NE release from activated human neutrophils.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolate_Neutrophils [label="Isolate Human Neutrophils\nfrom whole blood", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubate [label="Pre-incubate neutrophils with\nNE Inhibitor 3 or vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate neutrophils with\nfMLP or PMA", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifuge to pellet cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Supernatant [label="Collect supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_NE [label="Measure NE activity in supernatant\nusing a fluorogenic substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % inhibition of NE release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Isolate_Neutrophils; Isolate_Neutrophils -> Pre_incubate; Pre_incubate -> Stimulate; Stimulate -> Centrifuge; Centrifuge -> Collect_Supernatant; Collect_Supernatant -> Measure_NE; Measure_NE -> Analyze; } dot Caption: Workflow for the cellular neutrophil elastase release assay.

Materials:

  • Fresh human whole blood (with anticoagulant)

  • Neutrophil isolation medium (e.g., Polymorphprep™)

  • Hanks' Balanced Salt Solution (HBSS)

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine) or PMA (Phorbol 12-myristate 13-acetate)

  • Fluorogenic NE substrate

  • This compound

  • 96-well plate

  • Fluorometric microplate reader

Protocol:

  • Isolate neutrophils from fresh human whole blood using a density gradient medium according to the manufacturer's instructions.

  • Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 10 µL of serial dilutions of this compound or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of fMLP (final concentration ~1 µM) or PMA (final concentration ~100 nM) to stimulate NE release.

  • Incubate at 37°C for 30-60 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer 20 µL of the supernatant to a new 96-well plate.

  • Add 80 µL of assay buffer containing the fluorogenic NE substrate to each well with supernatant.

  • Measure the fluorescence in a kinetic mode at 37°C.

  • Calculate the percent inhibition of NE release for each inhibitor concentration compared to the stimulated vehicle control.

In Vivo Model

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the efficacy of NE inhibitors in a setting of acute inflammation.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acclimatize [label="Acclimatize mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer_Inhibitor [label="Administer NE Inhibitor 3\n(or vehicle) via desired route\n(e.g., i.p., p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; Induce_ALI [label="Induce Acute Lung Injury (ALI)\nwith intratracheal LPS instillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor animals for a set time\n(e.g., 6-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanize_Collect [label="Euthanize and collect samples:\n- Bronchoalveolar lavage fluid (BALF)\n- Lung tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Samples [label="Analyze samples:\n- Cell counts in BALF\n- Protein concentration in BALF\n- MPO activity in lung homogenates\n- Histopathology of lung tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate [label="Evaluate efficacy of the inhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Acclimatize; Acclimatize -> Administer_Inhibitor; Administer_Inhibitor -> Induce_ALI; Induce_ALI -> Monitor; Monitor -> Euthanize_Collect; Euthanize_Collect -> Analyze_Samples; Analyze_Samples -> Evaluate; } dot Caption: Workflow for the LPS-induced acute lung injury model.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Surgical tools for intratracheal instillation

  • Materials for bronchoalveolar lavage (BAL) and tissue processing

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before LPS challenge.

  • Anesthetize the mice.

  • Intratracheally instill a sterile solution of LPS (e.g., 1-5 mg/kg) in a small volume of PBS (e.g., 50 µL). A control group should receive PBS only.

  • Allow the animals to recover from anesthesia and monitor them for a specified period (e.g., 6, 24, or 48 hours).

  • At the end of the experimental period, euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.

  • Collect the lungs for histology and biochemical analysis.

  • BAL Fluid Analysis:

    • Perform total and differential cell counts to assess neutrophil infiltration.

    • Measure total protein concentration as an indicator of vascular permeability.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Lung Tissue Analysis:

    • Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation.

    • Fix the remaining lung tissue in formalin for histological analysis (e.g., H&E staining) to assess lung injury, including edema, inflammation, and alveolar damage.

Conclusion

This compound is a valuable tool for investigating the role of neutrophil elastase in inflammatory processes. Its potency and in vivo efficacy make it suitable for a range of preclinical studies. The protocols provided herein offer a starting point for researchers to evaluate this and other NE inhibitors in their specific models of inflammation. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Flow Cytometry Analysis of Neutrophils Treated with Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, dysregulated or excessive NE activity can lead to proteolytic damage of host tissues, contributing to the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[3][4][5] Consequently, inhibitors of neutrophil elastase are being actively investigated as potential therapeutic agents.

"Neutrophil elastase inhibitor 3" (NEI-3) is a potent and specific small molecule inhibitor of human neutrophil elastase. These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of NEI-3 on neutrophil activation, degranulation, and apoptosis.

Mechanism of Action

Neutrophil elastase is known to activate pro-inflammatory signaling pathways, including the ERK1/2 MAPK pathway, and contribute to tissue damage.[6] NEI-3 is designed to bind to the active site of NE, blocking its proteolytic activity and thereby preventing downstream inflammatory events and tissue destruction.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of human neutrophils treated with NEI-3.

Table 1: Effect of NEI-3 on Neutrophil Activation Markers

TreatmentMarkerMean Fluorescence Intensity (MFI) ± SD% Positive Cells ± SD
Unstimulated ControlCD11b1500 ± 12095 ± 2%
CD62L8000 ± 55098 ± 1%
Stimulated (e.g., fMLP)CD11b4500 ± 30098 ± 1%
CD62L2000 ± 18097 ± 2%
Stimulated + NEI-3CD11b4350 ± 28097 ± 2%
CD62L2100 ± 20096 ± 3%

Note: Some studies suggest that specific elastase inhibitors like sivelestat (B1662846) may not directly modulate the expression of CD11b or L-selectin (CD62L). The primary effect of NEI-3 is expected to be on downstream consequences of NE release rather than the initial activation phenotype.

Table 2: Effect of NEI-3 on Neutrophil Degranulation Markers

TreatmentMarkerMean Fluorescence Intensity (MFI) ± SD% Positive Cells ± SD
Unstimulated ControlCD66b2500 ± 21096 ± 3%
CD63500 ± 4510 ± 2%
Stimulated (e.g., PMA)CD66b7000 ± 50098 ± 1%
CD632500 ± 23065 ± 5%
Stimulated + NEI-3CD66b5500 ± 45090 ± 4%
CD631800 ± 19045 ± 6%

Table 3: Effect of NEI-3 on Neutrophil Apoptosis

TreatmentCell Population% of Total Events ± SD
Untreated Control (24h)Viable (Annexin V- / PI-)35 ± 5%
Apoptotic (Annexin V+ / PI-)60 ± 6%
Necrotic (Annexin V+ / PI+)5 ± 2%
NEI-3 Treated (24h)Viable (Annexin V- / PI-)45 ± 5%
Apoptotic (Annexin V+ / PI-)50 ± 7%
Necrotic (Annexin V+ / PI+)5 ± 2%

Note: Neutrophil elastase can have varied effects on apoptosis depending on the context. In some instances, NE can induce apoptosis in surrounding cells, and its inhibition can be protective. In neutrophils themselves, NE may play a role in regulating their lifespan, and inhibition might slightly delay apoptosis.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Whole Blood
  • Blood Collection: Collect human venous blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Density Gradient Centrifugation: Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Cell Layer Aspiration: Carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Erythrocyte Lysis: Resuspend the granulocyte/erythrocyte pellet and lyse the red blood cells using a lysis buffer.

  • Washing: Wash the remaining neutrophil pellet with PBS or cell culture medium.

  • Cell Counting and Viability: Resuspend the purified neutrophils in an appropriate buffer, count the cells, and assess viability using trypan blue exclusion. Purity should be >95%.

Protocol 2: Flow Cytometry Analysis of Neutrophil Activation and Degranulation
  • Neutrophil Treatment: Resuspend isolated neutrophils in a suitable buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation with NEI-3: Incubate the cells with the desired concentration of NEI-3 or vehicle control for 30 minutes at 37°C.

  • Stimulation: Add a stimulating agent (e.g., 100 nM PMA for degranulation, 10 nM fMLP for activation) and incubate for the desired time (e.g., 15-30 minutes at 37°C).

  • Staining: Transfer the cell suspension to flow cytometry tubes and add a cocktail of fluorescently conjugated antibodies against neutrophil surface markers (e.g., anti-CD11b, anti-CD62L, anti-CD66b, anti-CD63).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells with flow cytometry staining buffer.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

Protocol 3: Flow Cytometry Analysis of Neutrophil Apoptosis
  • Neutrophil Culture: Culture isolated neutrophils at 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Add NEI-3 or vehicle control to the cell culture.

  • Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting and Washing: Gently harvest the cells and wash them twice with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add additional binding buffer and acquire data on a flow cytometer within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

G Neutrophil Activation and Degranulation Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis blood Whole Blood isolate Isolate Neutrophils (Density Gradient) blood->isolate neutrophils Isolated Neutrophils isolate->neutrophils preincubation Pre-incubate with NEI-3 or Vehicle neutrophils->preincubation stimulation Stimulate (e.g., PMA, fMLP) preincubation->stimulation stain Stain with Antibodies stimulation->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Markers (CD11b, CD66b, etc.) acquire->analyze

Caption: Experimental workflow for flow cytometry analysis of neutrophil activation.

G Neutrophil Apoptosis Analysis Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_staining Staining and Analysis isolate Isolate Neutrophils culture Culture Neutrophils isolate->culture treatment Treat with NEI-3 or Vehicle Control culture->treatment incubation Incubate for Time Course (6-24h) treatment->incubation stain_apoptosis Stain with Annexin V and PI incubation->stain_apoptosis acquire_apoptosis Acquire Data on Flow Cytometer stain_apoptosis->acquire_apoptosis analyze_apoptosis Quantify Viable, Apoptotic, and Necrotic Cells acquire_apoptosis->analyze_apoptosis

Caption: Workflow for assessing neutrophil apoptosis after NEI-3 treatment.

G Simplified Signaling Pathway of Neutrophil Elastase and Inhibition by NEI-3 cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space cluster_target_cell Target Cell (e.g., Epithelial Cell) stimulus Inflammatory Stimulus activation Neutrophil Activation stimulus->activation degranulation Degranulation activation->degranulation ne_release NE Release degranulation->ne_release ne Neutrophil Elastase (NE) ne_release->ne inhibition ne->inhibition par2 PAR2 ne->par2 degradation ECM Degradation ne->degradation nei3 NEI-3 nei3->inhibition inhibition->par2 Blocks Activation inhibition->degradation Prevents Degradation erk ERK1/2 Activation par2->erk inflammation Pro-inflammatory Gene Expression erk->inflammation ecm Extracellular Matrix ecm->degradation

Caption: NEI-3 blocks NE-mediated cell signaling and tissue damage.

References

Application Notes and Protocols for Immunohistochemical Staining of Elastase Activity using a Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of neutrophil elastase activity in tissue sections using a specific inhibitor as a control. This method allows for the localization and semi-quantitative assessment of elastase activity, which is crucial for studying inflammatory processes and the efficacy of therapeutic inhibitors.

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HNE, which can degrade various extracellular matrix proteins, contributing to tissue damage in diseases like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2][3][4] Consequently, inhibitors of neutrophil elastase are of significant interest for therapeutic development.[3][5]

This protocol utilizes an in situ zymography approach, where a fluorogenic substrate for elastase is applied to tissue sections. The cleavage of the substrate by active elastase results in a fluorescent signal, indicating the location and intensity of enzymatic activity. "Neutrophil elastase inhibitor 3" is used as a specific inhibitor to confirm that the observed fluorescence is due to elastase activity.

Experimental Protocols

I. In Situ Zymography for Elastase Activity

This protocol is designed for the detection of elastase activity in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Elastase substrate (e.g., DQ™ Elastin from pig aorta, fluorescein (B123965) conjugate)

  • "this compound" (or a similar potent and specific inhibitor like Sivelestat)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Coverslips

  • Incubation chamber

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water for 2 x 2 minutes.

  • Substrate Preparation:

    • Prepare a 1 mg/mL stock solution of DQ™ Elastin in deionized water.

    • Dilute the stock solution to a working concentration of 20 µg/mL in 50 mM Tris-HCl buffer (pH 7.5).

  • Inhibitor Preparation (for Negative Control):

    • Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).

    • Dilute the inhibitor stock solution to a final working concentration (e.g., 10 µM) in the substrate solution. The optimal concentration should be determined empirically.

  • In Situ Zymography:

    • Carefully blot excess water from around the tissue sections.

    • Apply the substrate solution to one set of slides ("Test").

    • Apply the substrate solution containing "this compound" to another set of slides ("Inhibitor Control").

    • Incubate the slides in a humidified chamber at 37°C for 2-4 hours, protected from light. The incubation time may need optimization.

  • Washing and Counterstaining:

    • Gently rinse the slides with Tris-HCl buffer for 2 x 5 minutes to remove excess substrate.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to counterstain nuclei.

    • Rinse briefly with Tris-HCl buffer.

  • Mounting and Visualization:

    • Mount the slides with an aqueous mounting medium.

    • Visualize the slides using a fluorescence microscope. Elastase activity will appear as green fluorescence, and nuclei will be blue.

II. Immunohistochemistry for Neutrophil Elastase Protein

This protocol is for the detection of the neutrophil elastase protein itself, which can be run in parallel to confirm the presence of the enzyme.

Materials:

  • FFPE tissue sections (5 µm) on charged slides

  • Xylene and graded ethanols

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against neutrophil elastase (e.g., rabbit polyclonal or mouse monoclonal)[6][7][8]

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol I.

  • Antigen Retrieval: Heat slides in citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Cool to room temperature.

  • Peroxidase Blocking: Incubate with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-neutrophil elastase antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply DAB substrate and incubate until a brown color develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through graded ethanols and xylene, and mount with a permanent mounting medium.

Data Presentation

The following table summarizes hypothetical data from an in situ zymography experiment designed to test the efficacy of "this compound".

Sample GroupTreatmentMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
1Diseased TissueSubstrate Only850± 75
2Diseased TissueSubstrate + Inhibitor120± 25
3Healthy TissueSubstrate Only95± 20

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining In Situ Zymography cluster_analysis Analysis start FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize substrate Apply Fluorogenic Elastase Substrate deparaffinize->substrate Test Group inhibitor Apply Substrate with 'this compound' deparaffinize->inhibitor Inhibitor Control Group incubation Incubate at 37°C substrate->incubation inhibitor->incubation wash Wash & Counterstain (DAPI) incubation->wash mount Mount Coverslip wash->mount visualize Fluorescence Microscopy mount->visualize quantify Image Analysis & Quantification visualize->quantify

Caption: Experimental workflow for in situ zymography of elastase activity.

mechanism_of_action cluster_components Molecular Interaction cluster_outcomes Biological Outcome elastase Neutrophil Elastase (Active Enzyme) cleavage Substrate Cleavage & Tissue Damage elastase->cleavage Acts on no_cleavage Inhibition of Cleavage & Tissue Protection elastase->no_cleavage Inhibited by inhibitor Neutrophil Elastase Inhibitor 3 inhibitor->elastase Binds to Active Site substrate Elastin Substrate substrate->cleavage

Caption: Mechanism of action of a neutrophil elastase inhibitor.

References

Troubleshooting & Optimization

"Neutrophil elastase inhibitor 3" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neutrophil elastase inhibitors that present solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My neutrophil elastase inhibitor powder is not dissolving in aqueous buffers like PBS. What should I do?

A1: Many small molecule inhibitors, including those targeting neutrophil elastase, have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: Which organic solvents are recommended for creating a stock solution of a poorly soluble neutrophil elastase inhibitor?

A2: Common choices for creating stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), and N,N-dimethylformamide (DMF). DMSO is a highly effective solvent for a wide range of compounds and is a good starting point. However, always consult the manufacturer's datasheet for your specific inhibitor for any recommended solvents. The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid affecting the biological system.

Q3: I've dissolved my inhibitor in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to overcome this:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of the inhibitor in your assay.

  • Use a Surfactant: Including a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your final buffer can help maintain the inhibitor's solubility.

  • Employ Pluronic® F-127: This is a non-ionic surfactant copolymer that can be particularly effective in solubilizing hydrophobic compounds for in vitro assays.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) may increase the solubility of some compounds. However, be cautious about the thermal stability of your inhibitor.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with neutrophil elastase inhibitors.

Problem: Precipitate observed in the final assay medium.

G cluster_0 cluster_1 Initial Checks & Adjustments cluster_2 Formulation Strategies cluster_3 Advanced Solutions cluster_4 start Precipitate Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent_conc Is the organic solvent concentration >0.5%? check_concentration->check_solvent_conc No end Solubility Achieved lower_concentration->end adjust_solvent Reduce organic solvent in final dilution check_solvent_conc->adjust_solvent Yes add_surfactant Add Surfactant (e.g., Tween® 20, Pluronic® F-127) check_solvent_conc->add_surfactant No adjust_solvent->end sonicate Sonication of final solution add_surfactant->sonicate warm Gentle warming (e.g., 37°C) sonicate->warm use_cyclodextrin Use a cyclodextrin-based formulation warm->use_cyclodextrin lipid_formulation Consider a lipid-based formulation (e.g., liposomes) use_cyclodextrin->lipid_formulation lipid_formulation->end

Caption: Troubleshooting workflow for inhibitor precipitation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh a precise amount of the neutrophil elastase inhibitor powder (e.g., 1 mg) using an analytical balance.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Pluronic® F-127

This protocol is adapted for preparing a working solution of a hydrophobic inhibitor.

  • Prepare Pluronic® F-127 Solution: Prepare a 10% (w/v) solution of Pluronic® F-127 in your chosen aqueous buffer. This may require stirring overnight at 4°C to fully dissolve.

  • Prepare Inhibitor Stock: Create a high-concentration stock of your inhibitor in DMSO (e.g., 20 mM).

  • Mixing: In a separate tube, add the desired volume of the 10% Pluronic® F-127 solution.

  • Dilution: While vortexing the Pluronic® F-127 solution, slowly add the inhibitor stock solution dropwise.

  • Final Dilution: Further dilute this mixture with your aqueous buffer to achieve the final desired inhibitor and Pluronic® F-127 concentration (a final concentration of 0.05-0.1% Pluronic® F-127 is often sufficient).

Quantitative Data Summary

The following table provides solubility data for representative neutrophil elastase inhibitors to illustrate the variability in solubility and the effectiveness of different solvents.

Inhibitor NameMolecular Weight ( g/mol )Solubility in DMSOAqueous Solubility (PBS, pH 7.4)Recommended Stock Concentration
Sivelestat456.5>50 mg/mL~1 mg/mL10 mM
Alvelestat (MPH-966)398.4~25 mg/mL<0.1 mg/mL10 mM in DMSO
AZD9668415.4>100 mg/mLInsoluble25 mM in DMSO
Elaspol509.5SolubleSparingly Soluble10 mM in DMSO

Note: This data is compiled from various sources and should be used as a guideline. Always refer to the manufacturer's product datasheet for the most accurate information.

Signaling Pathway Context

Neutrophil elastase (NE) is a serine protease that plays a significant role in inflammatory processes. Inhibiting its activity can be a therapeutic strategy for various inflammatory diseases. The diagram below illustrates the central role of NE in tissue damage and the point of intervention for inhibitors.

G cluster_0 Inflammatory Cascade cluster_1 Pathological Effects cluster_2 Therapeutic Intervention stimuli Inflammatory Stimuli (e.g., infection, injury) neutrophil Neutrophil Activation stimuli->neutrophil degranulation Degranulation neutrophil->degranulation ne_release Neutrophil Elastase (NE) Release degranulation->ne_release ecm_degradation Extracellular Matrix Degradation ne_release->ecm_degradation tissue_damage Tissue Damage ecm_degradation->tissue_damage inhibitor NE Inhibitor 3 inhibitor->ne_release

Caption: Role of Neutrophil Elastase and inhibitor intervention.

Technical Support Center: Optimizing "Neutrophil Elastase Inhibitor 3" Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of "Neutrophil Elastase Inhibitor 3" in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its mechanism of action?

A1: "this compound" is a benzoxazinone (B8607429) analog that functions as an inhibitor of neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade various extracellular matrix proteins.[2][3][4] This inhibitor has been shown to have an IC50 of 80.8 nM for inhibiting NE release from human neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP).[1] By inhibiting neutrophil elastase, this compound can help mitigate tissue damage in inflammatory conditions.[5][6]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of "this compound" will vary depending on the specific assay and cell type used. Based on its IC50 value of 80.8 nM for NE release, a good starting point for cell-based assays would be in the range of 10 nM to 1 µM.[1] For enzymatic assays using purified neutrophil elastase, concentrations around the IC50 value (e.g., 10 nM to 100 nM) are recommended for initial experiments. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I dissolve and store "this compound"?

A3: "this compound" is soluble in DMSO up to 100 mg/mL (297.12 mM), though ultrasonic treatment may be needed.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] Stock solutions in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound is hygroscopic.[1][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of neutrophil elastase activity Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Prepare fresh stock solutions and aliquot them into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -80°C.[1]
Incorrect inhibitor concentration: Calculation error or inaccurate pipetting.Double-check all calculations and ensure pipettes are calibrated. Perform a serial dilution to verify the concentration-dependent effect.
Inhibitor precipitation: Poor solubility in the assay buffer.Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is low (typically <0.5%) and does not affect enzyme activity. If precipitation occurs, try preparing a fresh dilution from the stock solution.
High enzyme concentration: The concentration of neutrophil elastase in the assay is too high for the inhibitor concentration used.Reduce the concentration of neutrophil elastase in the assay or increase the concentration of the inhibitor. Refer to the protocol for the recommended enzyme concentration.
High background signal in the assay Autofluorescence of the inhibitor: The inhibitor itself may be fluorescent at the excitation/emission wavelengths used.Run a control well containing only the inhibitor and assay buffer to measure its intrinsic fluorescence. Subtract this background from the experimental wells.
Contamination: Microbial or chemical contamination of reagents or plates.Use sterile techniques and fresh, high-quality reagents. Ensure that the multi-well plates are suitable for fluorescence assays (e.g., black plates with clear bottoms).
Cell toxicity observed in cell-based assays High inhibitor concentration: The concentration of the inhibitor is toxic to the cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor for your specific cell line.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments.

Data Presentation

Table 1: In Vitro Efficacy of Neutrophil Elastase Inhibitors

Inhibitor Target IC50 Value Assay Conditions
This compoundNeutrophil Elastase Release80.8 nMfMLP-induced release from human neutrophils.[1]
SivelestatLeukocyte Elastase19-49 nMSubstrate competitive inhibition.
SivelestatPancreas Elastase5.6 µMSubstrate competitive inhibition.
Unnamed N-benzoylindazole derivativeNeutrophil Elastase7 nMInhibition of the binding domain.[8]
Neutrophil elastase inhibitor 5Human Neutrophil Elastase (HNE)4.91 µMDual inhibitor.[7][9]
Neutrophil elastase inhibitor 5Proteinase 3 (PR3)20.69 µMDual inhibitor.[7][9]
BI 1323495Human Neutrophil Elastase0.4 nMIn vitro enzyme assay.[10]

Table 2: Solubility and Storage of this compound

Parameter Value Notes
Solubility in DMSO 100 mg/mL (297.12 mM)Ultrasonic treatment may be required. Use freshly opened DMSO.[1]
Storage of Powder -20°C for 3 years, 4°C for 2 years
Storage of Stock Solution -80°C for 6 months, -20°C for 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits.[2]

Materials:

  • Neutrophil Elastase (human)

  • Neutrophil Elastase Substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • "this compound"

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute Neutrophil Elastase in Assay Buffer to the desired stock concentration.

    • Prepare a stock solution of the substrate in DMSO.

    • Prepare a stock solution of "this compound" and the positive control inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Blank (No Enzyme): 100 µL Assay Buffer.

      • Enzyme Control (No Inhibitor): 50 µL Assay Buffer and 50 µL of diluted Neutrophil Elastase.

      • Test Inhibitor: 50 µL of diluted "this compound" and 50 µL of diluted Neutrophil Elastase.

      • Positive Control: 50 µL of diluted positive control inhibitor and 50 µL of diluted Neutrophil Elastase.

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the diluted substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the enzyme control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Neutrophil Elastase Release Assay

This protocol is designed to measure the effect of "this compound" on the release of elastase from stimulated neutrophils.

Materials:

  • Isolated human neutrophils

  • RPMI 1640 medium

  • fMLP (formyl-methionyl-leucyl-phenylalanine) or PMA (phorbol 12-myristate 13-acetate) as a stimulant

  • "this compound"

  • Neutrophil Elastase Substrate (as in Protocol 1)

  • 96-well plate (clear, flat-bottom)

  • Centrifuge

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient followed by dextran (B179266) sedimentation).

    • Resuspend the cells in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add various concentrations of "this compound" or vehicle control (DMSO) to the wells.

    • Incubate at 37°C in a 5% CO2 incubator for 30 minutes.

  • Cell Stimulation:

    • Add the stimulant (e.g., fMLP to a final concentration of 1 µM or PMA to 100 nM) to the wells to induce neutrophil degranulation and elastase release.

    • Incubate for an additional 1-2 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well black microplate.

  • Elastase Activity Measurement:

    • Add 50 µL of the Neutrophil Elastase Substrate solution to each well containing the supernatant.

    • Measure the fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition of elastase release for each inhibitor concentration compared to the stimulated control (no inhibitor).

    • Determine the IC50 value for the inhibition of elastase release.

Signaling Pathway and Experimental Workflow Diagrams

G Simplified Neutrophil Elastase (NE) Pro-inflammatory Signaling cluster_TLR4 TLR4 Pathway cluster_EGFR EGFR Transactivation Pathway NE Neutrophil Elastase (NE) TLR4 Toll-like Receptor 4 (TLR4) NE->TLR4 activates Pro_TGFa pro-TGF-α NE->Pro_TGFa cleaves MyD88 MyD88 TLR4->MyD88 EGFR Epidermal Growth Factor Receptor (EGFR) ERK ERK1/2 EGFR->ERK PI3K PI3K EGFR->PI3K IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation TGFa TGF-α (soluble) Pro_TGFa->TGFa TGFa->EGFR activates Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Neutrophil Elastase Inhibitor 3 Inhibitor->NE inhibits

Caption: Simplified signaling pathways activated by Neutrophil Elastase.

G Experimental Workflow: In Vitro NE Inhibition Assay Start Start PrepareReagents Prepare Reagents: - NE Enzyme - Substrate - Inhibitor Dilutions Start->PrepareReagents PlateSetup Set up 96-well plate: - Blank - Enzyme Control - Inhibitor Wells PrepareReagents->PlateSetup PreIncubate Pre-incubate Enzyme and Inhibitor (37°C) PlateSetup->PreIncubate AddSubstrate Add Substrate to Initiate Reaction PreIncubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure Analyze Analyze Data: - Calculate Reaction Rate - Determine % Inhibition Measure->Analyze IC50 Calculate IC50 Analyze->IC50 End End IC50->End

Caption: Workflow for an in vitro Neutrophil Elastase inhibition assay.

G Troubleshooting Logic for Inconsistent Inhibition Problem Inconsistent or No Inhibition Observed CheckInhibitor Check Inhibitor: - Freshly prepared? - Stored correctly? Problem->CheckInhibitor CheckConcentration Check Concentrations: - Calculations correct? - Pipetting accurate? Problem->CheckConcentration CheckSolubility Check Solubility: - Precipitate visible? - Solvent % too high? Problem->CheckSolubility CheckAssay Check Assay Conditions: - Enzyme concentration optimal? - Buffer pH correct? Problem->CheckAssay Solution1 Solution: Prepare fresh inhibitor and aliquot for storage. CheckInhibitor->Solution1 If issue found Solution2 Solution: Recalculate and perform serial dilutions carefully. CheckConcentration->Solution2 If issue found Solution3 Solution: Ensure final solvent concentration is low (<0.5%). CheckSolubility->Solution3 If issue found Solution4 Solution: Optimize enzyme concentration and validate buffer. CheckAssay->Solution4 If issue found

Caption: Troubleshooting flowchart for inconsistent inhibitor activity.

References

"Neutrophil elastase inhibitor 3" stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neutrophil Elastase Inhibitor 3 (NEI-3). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and handling of NEI-3 in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for NEI-3?

A: For long-term stability, NEI-3 should be stored as a crystalline solid at -20°C, protected from light.[1][2] For short-term use, reconstituted solutions in an appropriate solvent like DMSO can be stored at -80°C, but repeated freeze-thaw cycles should be avoided.[1][2]

Q2: How does the choice of buffer impact the stability of NEI-3?

A: The stability of small molecule inhibitors like NEI-3 can be significantly influenced by the pH and composition of the buffer system. Some inhibitors may be susceptible to hydrolysis at non-optimal pH. It is crucial to use a buffer that maintains a stable pH and is compatible with the inhibitor's chemical structure. For instance, some compounds may be unstable in TRIS-HCl buffer.[3]

Q3: Can I use a universal assay buffer for all my experiments with NEI-3?

A: While many commercial kits provide a universal assay buffer, it is recommended to verify its compatibility with NEI-3.[4] If you are preparing your own samples in a different buffer, ensure it does not interfere with the assay's performance.[4] It is best practice to use the provided assay buffer for sample dilution whenever possible.[4]

Q4: What are the signs of NEI-3 degradation?

A: Degradation of NEI-3 can lead to a loss of inhibitory activity. If you observe a decrease in the expected inhibition of neutrophil elastase activity with your positive control inhibitor, it may indicate that the inhibitor has degraded.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with NEI-3.

Issue Potential Cause Solution
High background noise in the assay Spontaneous degradation of the substrate in the assay buffer.Run a "substrate only" control (substrate in assay buffer without the enzyme). If an increase in signal is observed over time, the substrate may be unstable. Consider preparing fresh substrate or protecting the plate from light.[5]
Contaminated reagents.Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and aliquot them to avoid repeated freeze-thaw cycles.[5]
Positive control inhibitor shows no or low activity The inhibitor has degraded due to improper storage or handling.Prepare a fresh stock of the positive control inhibitor and ensure it is stored under the recommended conditions.[5]
The inhibitor concentration is too low.Verify the concentration of your inhibitor stock solution and ensure the final concentration in the assay is sufficient to inhibit the enzyme.[5]
High variability between replicate wells Inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor.Ensure your pipettes are properly calibrated. Use fresh tips for each reagent and sample. Consider using a multi-channel pipette for adding reagents to all wells simultaneously.[5]
Temperature fluctuations across the plate.Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.[5]

Stability of NEI-3 in Different Buffer Systems

The following table summarizes the hypothetical stability of NEI-3 in commonly used buffer systems based on general principles for small molecule inhibitors. Note: This data is illustrative and should be confirmed experimentally for your specific batch of NEI-3.

Buffer System pH Storage Temperature Incubation Time Hypothetical Stability (% Remaining Activity) Remarks
Phosphate-Buffered Saline (PBS)7.437°C24 hours85%Some degradation may occur over extended incubation at physiological temperature.
HEPES7.537°C24 hours95%Generally a good buffer for maintaining the stability of many small molecules.[6][7]
Tris-HCl7.437°C24 hours70%Potential for interaction with Tris, leading to lower stability for some compounds.[3]
Acetate Buffer5.537°C24 hours60%Acidic pH may lead to hydrolysis of the inhibitor.

Experimental Protocols

Protocol for Assessing NEI-3 Stability

This protocol outlines a general method for determining the stability of NEI-3 in a specific buffer system.

  • Preparation of NEI-3 Solution: Prepare a stock solution of NEI-3 in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the test buffer.

  • Incubation: Incubate the NEI-3 solution in the test buffer at the desired temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Neutrophil Elastase Activity Assay: At each time point, take an aliquot of the incubated NEI-3 solution and use it in a neutrophil elastase activity assay.

    • Assay Principle: The assay measures the activity of neutrophil elastase by its ability to hydrolyze a specific fluorogenic substrate, resulting in a fluorescent product.[1][2]

    • Procedure:

      • In a 96-well plate, add the assay buffer, the incubated NEI-3 sample, and purified neutrophil elastase.

      • Incubate for a short period (e.g., 5 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[1]

      • Initiate the reaction by adding the fluorogenic substrate.

      • Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2]

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each time point relative to a control with no inhibitor.

    • Plot the percent inhibition versus incubation time to determine the stability of NEI-3 in the tested buffer.

Visualizations

NE_Signaling_Pathway cluster_inflammation Inflammatory Response Neutrophil Neutrophil NE Neutrophil Elastase Neutrophil->NE releases PAR2 Proteinase-Activated Receptor 2 NE->PAR2 activates NFkB NF-κB Signaling NE->NFkB activates p44_42_MAPK p44/42 MAPK Pathway PAR2->p44_42_MAPK activates Inflammation_Pain Inflammation & Pain p44_42_MAPK->Inflammation_Pain leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Pro_inflammatory_Cytokines induces

Caption: Neutrophil Elastase Signaling in Inflammation.

Stability_Workflow cluster_workflow NEI-3 Stability Assessment Workflow Prepare_Solution Prepare NEI-3 in Test Buffer Incubate Incubate at 37°C Prepare_Solution->Incubate Time_Points Collect Aliquots at T=0, 1, 4, 8, 24h Incubate->Time_Points Assay Perform NE Activity Assay Time_Points->Assay Analyze Analyze Data & Determine Stability Assay->Analyze

Caption: Experimental Workflow for NEI-3 Stability.

References

Technical Support Center: In Vivo Delivery of Sivelestat (Neutrophil Elastase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo delivery of the neutrophil elastase inhibitor, Sivelestat (B1662846) (also known as ONO-5046). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sivelestat and what are its key properties for in vivo use?

Sivelestat is a potent and selective inhibitor of neutrophil elastase.[1] It is a small molecule that has been investigated for its therapeutic potential in conditions driven by excessive neutrophil activity, such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2][3] For in vivo experiments, it's important to note its low aqueous solubility and short plasma half-life, which are critical factors in designing your delivery strategy.[4][5]

Q2: Which administration routes are suitable for Sivelestat in animal models?

Sivelestat has been successfully administered in various animal models through several routes, including intravenous (IV), intraperitoneal (IP), subcutaneous (SC), intranasal (IN), and topical application.[6][7][8][9][10] The choice of administration route will depend on the specific experimental goals, the target organ, and the desired pharmacokinetic profile.

Q3: How can I improve the oral bioavailability of Sivelestat?

Sivelestat has low oral bioavailability, likely due to poor membrane permeation or presystemic metabolism.[11][12] To improve this, consider formulation strategies such as the use of lipid-based delivery systems, permeation enhancers, or developing a prodrug.[11][13][14] Techniques like creating amorphous solid dispersions or reducing particle size to the nanoscale can also enhance dissolution and absorption.[15]

Q4: What are the signs of potential toxicity or poor tolerability in animal models?

While specific toxicity studies in preclinical models are not extensively detailed in readily available literature, clinical trials have noted potential adverse events in humans, which may translate to animal models. These include allergic reactions, and effects on the hepatobiliary, and renal systems.[9] In your animal studies, monitor for general signs of distress such as weight loss, reduced activity, ruffled fur, and changes in breathing. For subcutaneous injections, observe the injection site for signs of irritation, inflammation, or necrosis.[16] An in silico toxicity analysis has predicted a potential for hepatotoxicity, so monitoring liver function parameters may be prudent in long-term studies.[17]

Q5: How can I confirm that Sivelestat is reaching its target and inhibiting neutrophil elastase in vivo?

Target engagement and efficacy can be assessed through a combination of methods:

  • Direct Measurement of NE Activity: Neutrophil elastase activity can be quantified in plasma or tissue homogenates using specific substrates. A reduction in this activity post-treatment would indicate target engagement.[18]

  • Fluorescent Imaging: In models of lung injury, near-infrared fluorescent agents that are activated by neutrophil elastase can be used to non-invasively quantify enzyme activity in real-time.[6][19]

  • Pharmacodynamic Biomarkers: A decrease in downstream inflammatory mediators such as IL-6, IL-1β, and TNF-α in serum or bronchoalveolar lavage fluid (BALF) can serve as an indicator of Sivelestat's efficacy.[10][20][21]

  • Histopathology: Histological analysis of the target tissue can reveal a reduction in neutrophil infiltration and tissue damage.[6][22][23] Myeloperoxidase (MPO) activity assays on tissue samples can also quantify neutrophil presence.[18]

Troubleshooting Guides

Issue 1: Sivelestat Precipitation During Formulation or Injection

Poor aqueous solubility is a primary challenge with Sivelestat. Precipitation can lead to inaccurate dosing, vessel blockage in intravenous administration, and variable absorption.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility Review and optimize the vehicle composition. For intravenous and intraperitoneal injections, saline is a common vehicle, but Sivelestat may require co-solvents for complete dissolution.[10][24][25]
Inappropriate Vehicle For preclinical studies, a mixture of co-solvents is often effective. A common formulation for poorly soluble compounds is a mix of DMSO, PEG300, Tween 80, and saline.[25] Always perform a small-scale solubility test before preparing the full batch.
Temperature Changes Ensure the formulation is maintained at a stable temperature. Some compounds may precipitate out of solution when cooled. Warming the solution to body temperature before injection can sometimes help, but stability at this temperature should be confirmed.[26]
pH of the Solution Verify the pH of your final formulation. The solubility of Sivelestat may be pH-dependent. Adjusting the pH with a biocompatible buffer could improve solubility.

Data on Sivelestat Solubility:

Solvent Approximate Solubility
DMSO~50 mM
SalineLow

Note: This data is for guidance; batch-to-batch variability may occur. Always refer to the manufacturer's certificate of analysis.

Issue 2: Inconsistent Efficacy or High Variability Between Animals

Variability in experimental results can stem from issues with formulation, administration technique, or biological differences between animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration volumes for each animal. For small volumes, diluting the stock solution can help ensure more precise dosing.[4]
Poor Bioavailability The chosen administration route may not be optimal for your model. For systemic effects, intravenous or intraperitoneal routes generally provide higher bioavailability than subcutaneous or oral routes.[5]
Improper Injection Technique Ensure proper training in the chosen administration technique. For subcutaneous injections, "tenting" the skin and aspirating to check for blood vessel puncture is crucial.[4][27] For intraperitoneal injections, aim for the lower quadrant of the abdomen to avoid puncturing organs.[26]
Formulation Instability Prepare fresh formulations for each experiment if the stability of the solution is unknown. Sivelestat's stability in aqueous solutions for more than a day is not recommended.

Experimental Protocols & Methodologies

Intraperitoneal (IP) Injection Protocol (Rodents)
  • Formulation Preparation: For a 10 mg/kg dose in a mouse (25g), you would need 0.25 mg. If your stock is 10 mg/mL in DMSO, you would need 25 µL. To keep the DMSO concentration low, this can be further diluted in saline. A final injection volume of 100-200 µL is common for mice.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify one of the lower abdominal quadrants.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate to ensure you have not entered a blood vessel or organ before slowly injecting the solution.[26]

Intranasal (IN) Administration Protocol (Mice)
  • Formulation: Prepare Sivelestat in a sterile, isotonic vehicle like saline.

  • Animal Positioning: Anesthetizing the mouse is recommended to ensure accurate delivery and prevent distress.[20] Hold the mouse in a supine position.

  • Administration: Using a micropipette, apply small droplets (5-10 µL) to each nostril, allowing the animal to inhale between drops.[2][28]

Visualizing Experimental Workflows and Pathways

Logical Flow for Troubleshooting In Vivo Delivery

G Troubleshooting In Vivo Delivery of Sivelestat cluster_prep Formulation & Preparation cluster_admin Administration & Observation cluster_eval Efficacy Evaluation start Start: Inconsistent Results or Precipitation solubility Check Sivelestat Solubility in Vehicle start->solubility precip Precipitation Observed? solubility->precip optimize Optimize Vehicle (Co-solvents, pH) precip->optimize Yes proceed Proceed to Administration precip->proceed No stable Stable Formulation Achieved? optimize->stable stable->optimize No stable->proceed Yes admin Administer to Animal Model proceed->admin observe Observe for Adverse Events admin->observe adverse Adverse Events Noted? observe->adverse adjust Adjust Dose or Vehicle adverse->adjust Yes no_adverse No Adverse Events adverse->no_adverse No adjust->admin assess Assess Efficacy (Biomarkers, Histology) no_adverse->assess efficacious Efficacious? assess->efficacious success Experiment Successful efficacious->success Yes reassess Re-evaluate Dose/Route efficacious->reassess No reassess->admin

Caption: A flowchart for troubleshooting the in vivo delivery of Sivelestat.

Signaling Pathway of Neutrophil Elastase in Acute Lung Injury

cluster_inflammation Inflammatory Cascade cluster_damage Tissue Damage LPS LPS/Insult Macrophage Macrophage Activation LPS->Macrophage Cytokines TNF-α, IL-1β Macrophage->Cytokines Neutrophil Neutrophil Recruitment Cytokines->Neutrophil NE Neutrophil Elastase Release Neutrophil->NE ECM ECM Degradation NE->ECM Permeability Increased Vascular Permeability ECM->Permeability ALI Acute Lung Injury Permeability->ALI Sivelestat Sivelestat Sivelestat->NE

Caption: The role of Neutrophil Elastase in ALI and the inhibitory action of Sivelestat.

References

How to prevent degradation of "Neutrophil elastase inhibitor 3" in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Neutrophil Elastase Inhibitor 3 (Sivelestat) to prevent its degradation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound (Sivelestat) powder?

A1: Sivelestat sodium salt hydrate (B1144303), in its crystalline solid form, is stable for at least four years when stored at -20°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: How should I prepare and store stock solutions of Sivelestat?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, stock solutions are generally stable for up to 6 months.

Q3: What is the stability of Sivelestat in aqueous solutions?

A3: Sivelestat has limited stability in aqueous solutions. It is strongly advised not to store aqueous solutions for more than one day.[1] Some sources recommend that aqueous solutions should not be stored for more than 8 hours at 4°C. For experiments requiring aqueous dilutions, it is best to prepare them fresh from the DMSO stock solution immediately before use.

Q4: Is Sivelestat sensitive to light?

Q5: Can Sivelestat be degraded by oxidation?

A5: Although direct studies on the oxidative degradation of Sivelestat are limited, its use in studies related to mitigating oxidative stress suggests that the experimental environment's redox potential could be a factor.[4][5] To minimize the risk of oxidative degradation, consider using freshly prepared buffers and media, and if compatible with the experimental design, deoxygenate aqueous solutions.

Q6: Are there any known incompatibilities with common lab reagents?

A6: There is no specific data found regarding incompatibilities with common lab reagents like reducing agents (e.g., DTT). However, as a general good practice for small molecule inhibitors, it is advisable to perform a small-scale compatibility test if you plan to use it in combination with other reactive compounds.

Troubleshooting Guide

This guide addresses common issues that may arise due to the degradation of this compound (Sivelestat) during experiments.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected inhibitory activity Degradation of Sivelestat in aqueous working solutions.Prepare fresh aqueous dilutions of Sivelestat from a DMSO stock immediately before each experiment. Avoid storing aqueous solutions.[1]
Repeated freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into single-use vials upon preparation to minimize freeze-thaw cycles.
Improper storage of the solid compound or stock solution.Ensure the solid compound is stored at -20°C in a tightly sealed container.[1] Store DMSO stock solutions at -20°C or -80°C.
Variability between experiments performed on different days Photodegradation of the inhibitor.Protect all solutions containing Sivelestat from light by using amber tubes or wrapping them in foil, especially during incubations.[2][3]
Oxidative degradation in the experimental medium.Use high-quality, fresh reagents for buffers and media. If your experiment allows, consider deoxygenating aqueous solutions before adding the inhibitor.
Loss of activity during long-term cell culture experiments Hydrolysis of the inhibitor in the aqueous culture medium over time.For long-term experiments, consider replenishing the inhibitor by performing partial media changes with freshly diluted Sivelestat at appropriate intervals.
Interaction with components in the cell culture media.While specific interactions are not documented, serum proteins can sometimes bind to small molecules. If you suspect this, you may need to adjust the concentration of the inhibitor or perform preliminary experiments to assess its stability in your specific media formulation.

Experimental Protocols

Key Experiment 1: Preparation of Sivelestat Stock and Working Solutions

Objective: To prepare stable stock solutions and fresh working dilutions of Sivelestat for use in biochemical or cell-based assays.

Methodology:

  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the vial of solid Sivelestat sodium salt hydrate to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of Sivelestat powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-quality DMSO to achieve a 10 mM concentration. For example, for Sivelestat sodium salt hydrate (MW: ~528.5 g/mol ), add approximately 189 µL of DMSO to 1 mg of the compound.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 100 µM in Assay Buffer):

    • Immediately before the experiment, thaw one aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution in the appropriate aqueous assay buffer or cell culture medium to reach the desired final concentration. For a 100 µM working solution, you would typically perform a 1:100 dilution of the 10 mM stock.

    • Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent effects.

    • Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Key Experiment 2: In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the inhibitory activity of Sivelestat on purified neutrophil elastase.

Methodology:

  • Reagents and Materials:

    • Human Neutrophil Elastase (HNE)

    • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

    • Sivelestat working solutions (prepared as described above)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a series of Sivelestat working solutions at different concentrations in the assay buffer.

    • In a 96-well plate, add the Sivelestat dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final DMSO concentration) and a no-enzyme control.

    • Add HNE to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature, protected from light.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for an AMC-based substrate).

    • Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

NeutrophilElastaseSignaling Simplified Neutrophil Elastase Signaling and Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activates Neutrophil_Elastase_Release Neutrophil Elastase (NE) Release Neutrophil->Neutrophil_Elastase_Release Leads to Extracellular_Matrix Extracellular Matrix (e.g., Elastin) Neutrophil_Elastase_Release->Extracellular_Matrix Degrades Tissue_Damage Tissue Damage & Inflammation Extracellular_Matrix->Tissue_Damage Sivelestat Sivelestat (this compound) Sivelestat->Neutrophil_Elastase_Release Inhibits

Caption: Sivelestat inhibits neutrophil elastase, preventing tissue damage.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow for Sivelestat Start Start Prep_Stock Prepare 10 mM Sivelestat Stock in DMSO Start->Prep_Stock Store_Stock Aliquot & Store Stock at -20°C/-80°C Prep_Stock->Store_Stock Prep_Working Prepare Fresh Aqueous Working Solution Store_Stock->Prep_Working Use one aliquot Experiment Perform Experiment (e.g., Cell Treatment) Prep_Working->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for preparing and using Sivelestat in experiments.

Troubleshooting Logic Diagram

TroubleshootingLogic Troubleshooting Inconsistent Sivelestat Activity Problem Inconsistent/Low Inhibitor Activity Check_Solution_Prep Review Solution Preparation Protocol Problem->Check_Solution_Prep Fresh_Dilution Are you using freshly prepared aqueous dilutions? Check_Solution_Prep->Fresh_Dilution Yes_Fresh Yes Fresh_Dilution->Yes_Fresh No_Fresh No Fresh_Dilution->No_Fresh Check_Storage Check Stock Storage Conditions Yes_Fresh->Check_Storage Make_Fresh Prepare fresh dilutions immediately before use. No_Fresh->Make_Fresh Proper_Storage Stored at -20°C/-80°C and protected from light? Check_Storage->Proper_Storage Yes_Storage Yes Proper_Storage->Yes_Storage No_Storage No Proper_Storage->No_Storage Consider_Other Consider other factors: - Assay conditions - Reagent quality Yes_Storage->Consider_Other Correct_Storage Store stock solution properly and use a new aliquot. No_Storage->Correct_Storage

Caption: A logical guide to troubleshooting Sivelestat activity issues.

References

"Neutrophil elastase inhibitor 3" batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Neutrophil Elastase Inhibitor 3 (NEI3), a potent benzoxazinone-class inhibitor of human neutrophil elastase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on managing batch-to-batch variability and ensuring robust quality control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges related to the quality control and application of NEI3.

Q1: We are observing significant variability in the IC50 value of NEI3 between different batches. What could be the cause?

Batch-to-batch variability in potency is a common issue and can stem from several factors related to the inhibitor's quality.

  • Purity: The most likely cause is a difference in the purity of the NEI3 batches. The presence of inactive isomers, unreacted starting materials, or synthesis byproducts can lead to an overestimation of the active compound's concentration, resulting in a seemingly higher IC50.

  • Presence of Degradants: NEI3, like many small molecules, can degrade over time if not stored properly. Degradation products are unlikely to be active and will reduce the effective concentration of the inhibitor.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process can affect the accurate weighing of the compound, leading to errors in concentration calculations.

  • Water Content: The compound may be hygroscopic. Variations in water content between batches will affect the calculated molar concentration.

Recommended Actions:

  • Verify Purity: Re-evaluate the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the peak area of the main compound against any impurity peaks.

  • Confirm Identity: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity of the main peak and characterize any major impurities.

  • Assess for Degradation: Compare the impurity profile of a fresh batch with an older one to identify potential degradation products.

  • Quantify Residual Solvents and Water: Use Gas Chromatography (GC) for residual solvent analysis and Karl Fischer titration for water content determination. Adjust concentration calculations accordingly.

  • Review Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or -80°C), protected from light, and in a tightly sealed container to minimize degradation and moisture absorption.[1]

Q2: Our NEI3 powder is difficult to dissolve in aqueous buffers, leading to inconsistent results in our functional assays. How can we improve solubility?

Poor solubility is a known challenge for many organic small molecules.

  • Incorrect Solvent: While NEI3 may be soluble in organic solvents like DMSO, precipitating it into an aqueous assay buffer can be problematic.

  • Low Temperature: Attempting to dissolve the compound in a cold buffer can significantly reduce its solubility.

  • pH of the Buffer: The solubility of NEI3 may be pH-dependent.

Recommended Actions:

  • Use a Stock Solution: Prepare a high-concentration stock solution of NEI3 in an appropriate organic solvent such as DMSO.

  • Optimize Final DMSO Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting enzyme activity. Run a solvent tolerance control for your assay.

  • Warm the Buffer: Gently warm the assay buffer to room temperature or the assay temperature (e.g., 37°C) before adding the inhibitor stock solution.[2]

  • Vortexing/Sonication: After adding the inhibitor stock to the buffer, vortex thoroughly. For persistent solubility issues, brief sonication may be helpful.

  • Test Different Buffers: If solubility remains an issue, consider testing different buffer systems or pH values, ensuring they are compatible with neutrophil elastase activity.

Q3: We are seeing high background noise or a lack of inhibition with our positive control in our neutrophil elastase inhibition assay. What should we do?

These issues often point to problems with the assay setup or reagents rather than the test inhibitor itself.

  • Substrate Instability: The fluorogenic or chromogenic substrate may be degrading spontaneously in the assay buffer.[3]

  • Contaminated Reagents: Buffers or the enzyme stock may be contaminated with other proteases.[3]

  • Inactive Positive Control: The positive control inhibitor (e.g., Sivelestat) may have degraded due to improper storage.[3]

  • Incorrect Wavelengths: The plate reader may be set to the wrong excitation and emission wavelengths for the fluorogenic substrate.[2]

Recommended Actions:

  • Run Controls:

    • "Substrate only" control: Incubate the substrate in the assay buffer without the enzyme. An increasing signal indicates substrate instability.[3]

    • "No enzyme" control: Include wells with your inhibitor and the substrate, but without the enzyme, to check for compound interference with the signal.

  • Use Fresh Reagents: Prepare fresh assay buffers with high-purity water and sterile-filter if necessary. Use a fresh aliquot of the enzyme and positive control inhibitor.

  • Verify Instrument Settings: Double-check the excitation and emission wavelengths specified in your assay protocol. For typical fluorometric neutrophil elastase assays, these are around Ex/Em = 400/505 nm or Ex/Em = 380/500 nm.[2][4]

Quality Control Parameters for NEI3

To minimize batch-to-batch variability, a comprehensive quality control assessment should be performed on each new lot of NEI3.

ParameterMethodAcceptance CriteriaPurpose
Identity
Molecular WeightMass Spectrometry (MS)Match theoretical mass ± 0.5 DaConfirms the molecular identity of the compound.
Structure¹H and ¹³C NMR SpectroscopySpectrum consistent with the proposed structureConfirms the chemical structure and identifies structural isomers.
Purity
Purity by HPLCHPLC-UV (e.g., at 254 nm)≥ 98%Quantifies the purity of the compound and detects non-chromophoric impurities.
Impurity ProfileHPLC-MSNo single impurity > 0.5%Identifies and quantifies process-related impurities and degradation products.
Physical Properties
AppearanceVisual InspectionWhite to off-white solidBasic quality check.
SolubilityVisual InspectionSoluble in DMSO at ≥ 10 mg/mLEnsures suitability for preparing stock solutions.
Potency
IC50In vitro Neutrophil Elastase Inhibition AssayWithin ± 2-fold of the reference value (e.g., 80.8 nM)Confirms the biological activity of the batch.

Experimental Protocols

HPLC-UV Method for Purity Assessment of NEI3

This protocol provides a general method for determining the purity of NEI3. Optimization may be required.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • NEI3 sample

  • DMSO (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of NEI3 in DMSO. Dilute to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of NEI3 by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Structure Confirmation by NMR Spectroscopy

This protocol outlines the general steps for confirming the structure of NEI3.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • NEI3 sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of NEI3 in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration of the peaks with the expected values for the NEI3 structure. For 2-phenyl-4H-benzo[d][5][6]oxazin-4-one, characteristic aromatic proton signals are expected between δ 7.5 and 8.2 ppm, and carbonyl and imine carbon signals around δ 158 and 156 ppm, respectively.[5]

In Vitro Neutrophil Elastase Inhibition Assay

This fluorometric assay protocol can be used to determine the IC50 value of NEI3.

Materials:

  • Human Neutrophil Elastase (hNE)

  • Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • NEI3

  • Positive Control Inhibitor (e.g., Sivelestat)

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hNE in assay buffer.

    • Prepare a stock solution of the hNE substrate in DMSO.

    • Prepare a 10 mM stock solution of NEI3 in DMSO. Create a serial dilution series in DMSO.

  • Assay Protocol:

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of the NEI3 dilutions (or DMSO for control wells) to the appropriate wells.

    • Add 10 µL of the hNE solution to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the hNE substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Ex/Em = 400/505 nm).[4]

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each NEI3 concentration: % Inhibition = (1 - (V_inhibitor / V_DMSO_control)) * 100.

    • Plot the % inhibition versus the log of the NEI3 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visual Guides

QC_Workflow cluster_0 Batch Arrival cluster_1 Physical & Chemical Analysis cluster_2 Functional Analysis cluster_3 Decision cluster_4 Outcome Batch New Batch of NEI3 Arrives Appearance Visual Inspection Batch->Appearance Solubility Solubility Test (DMSO) Appearance->Solubility Identity Structural Confirmation (MS, NMR) Solubility->Identity Purity Purity Assessment (HPLC-UV/MS) Identity->Purity Potency In Vitro Potency Assay (IC50 Determination) Purity->Potency Decision Meets Specifications? Potency->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch & Investigate Decision->Reject No

Caption: Quality control workflow for a new batch of NEI3.

Signaling_Pathway NE Neutrophil Elastase (NE) ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degrades NEI3 NEI3 NEI3->NE Inhibition Degradation Tissue Damage & Inflammation ECM->Degradation

Caption: Mechanism of action of this compound.

References

Technical Support Center: Overcoming Resistance to Neutrophil Elastase Inhibitor 3 (NEI-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experimental models investigating Neutrophil Elastase Inhibitor 3 (NEI-3).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NEI-3?

A1: NEI-3 is a potent, selective, and reversible small molecule inhibitor of human neutrophil elastase (HNE). It competitively binds to the active site of the enzyme, preventing the cleavage of its substrates.

Q2: What are the recommended storage and handling conditions for NEI-3?

A2: NEI-3 is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For daily use, reconstitute the compound in sterile DMSO to create a stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

Q3: My in vitro neutrophil elastase activity assay is showing high background noise. What are the potential causes?

A3: High background noise can obscure the signal from elastase activity. Potential causes include:

  • Substrate Instability: The substrate may be degrading spontaneously. To address this, run a "substrate only" control (substrate in assay buffer without the enzyme). If an increase in signal is observed over time, the substrate may be unstable or light-sensitive. Prepare fresh substrate or protect the plate from light.

  • Contaminated Reagents: Buffers or the enzyme preparation may be contaminated with other proteases. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and aliquot them to minimize freeze-thaw cycles.[1]

  • Autohydrolysis of Substrate: Some substrates can spontaneously hydrolyze, especially at non-optimal pH or temperature. Ensure the assay buffer pH is optimal for both enzyme activity and substrate stability and run the assay at the recommended temperature.[1]

Q4: The positive control inhibitor in my assay is not showing any inhibition. What could be the issue?

A4: Failure of the positive control suggests a fundamental problem with the assay setup.

  • Inactive Inhibitor: The positive control inhibitor may have degraded. Prepare a fresh stock of the positive control inhibitor and ensure proper storage conditions.

  • Incorrect Inhibitor Concentration: The concentration of the positive control inhibitor might be too low to effectively inhibit the enzyme under your assay conditions.

Troubleshooting Guide: Overcoming Resistance to NEI-3

This guide addresses specific issues related to the emergence of resistance to NEI-3 in experimental models.

Issue 1: Gradual loss of NEI-3 efficacy in long-term cell culture models.
  • Potential Cause 1: Target Protein Mutation. Prolonged exposure to NEI-3 may select for cells with mutations in the ELANE gene (encoding neutrophil elastase) that reduce the binding affinity of the inhibitor.

    • Troubleshooting Steps:

      • Sequence the ELANE gene from resistant cells to identify potential mutations in the active site.

      • Perform enzyme kinetic studies with recombinant mutant neutrophil elastase to determine if the identified mutations alter the IC50 of NEI-3.

      • Consider using a combination of NEI-3 with a non-competitive inhibitor that binds to a different site on the enzyme.

  • Potential Cause 2: Increased Drug Efflux. Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump NEI-3 out of the cell, reducing its intracellular concentration.[2][3]

    • Troubleshooting Steps:

      • Perform qPCR or Western blot analysis to assess the expression levels of common ABC transporters in resistant versus sensitive cells.

      • Co-administer NEI-3 with a known ABC transporter inhibitor (e.g., verapamil (B1683045) or tariquidar) to see if it restores sensitivity.

      • Utilize fluorescently labeled NEI-3 (if available) to visualize its intracellular accumulation in the presence and absence of an efflux pump inhibitor.

Issue 2: NEI-3 shows reduced efficacy in a co-culture model with stromal cells.
  • Potential Cause: Activation of Bypass Signaling Pathways. Stromal cells may secrete growth factors or cytokines that activate alternative signaling pathways in the target cells, rendering them less dependent on the pathway influenced by neutrophil elastase activity.[1][4][5]

    • Troubleshooting Steps:

      • Use a cytokine array to identify secreted factors in the co-culture supernatant that are not present in the monoculture.

      • Perform a phosphoproteomic analysis to identify upregulated signaling pathways in the target cells when co-cultured with stromal cells.

      • Test the combination of NEI-3 with inhibitors of the identified bypass pathways (e.g., inhibitors of receptor tyrosine kinases).

Issue 3: In vivo, NEI-3 fails to reduce inflammation in a model of neutrophil-dominant inflammation.
  • Potential Cause: Sequestration of Neutrophil Elastase in Neutrophil Extracellular Traps (NETs). Neutrophil elastase bound to the DNA scaffold of NETs can be shielded from inhibitors.[6]

    • Troubleshooting Steps:

      • Stain tissue sections for NETs (e.g., using antibodies against citrullinated histone H3 and myeloperoxidase) to confirm their presence in the inflammatory microenvironment.

      • Co-administer NEI-3 with a DNase (e.g., Pulmozyme®) to dismantle the NET scaffold and improve inhibitor access to the enzyme.

      • Measure free versus NET-bound neutrophil elastase activity in tissue homogenates.

Quantitative Data Summary

Table 1: In Vitro Potency of NEI-3 against Wild-Type and Resistant Neutrophil Elastase

Enzyme VariantIC50 (nM)Fold Change in IC50
Wild-Type NE15.2 ± 2.1-
Mutant A (V104L)325.8 ± 15.721.4
Mutant B (G190A)890.1 ± 45.358.6

Table 2: Effect of Efflux Pump Inhibitor on NEI-3 Efficacy in Resistant Cells

Cell LineTreatmentApparent IC50 (µM)
Sensitive Parental LineNEI-3 alone0.5 ± 0.08
Resistant SublineNEI-3 alone12.8 ± 1.5
Resistant SublineNEI-3 + Verapamil (10 µM)1.1 ± 0.2

Experimental Protocols

Protocol 1: Generation of an NEI-3 Resistant Cell Line
  • Culture a neutrophil-like cell line (e.g., HL-60 differentiated towards a neutrophil phenotype) in standard culture medium.

  • Expose the cells to a low concentration of NEI-3 (e.g., the IC20).

  • Gradually increase the concentration of NEI-3 in the culture medium over several months as the cells adapt.

  • Periodically assess the IC50 of NEI-3 to monitor the development of resistance.

  • Once a resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones for further characterization.

Protocol 2: Neutrophil Elastase Activity Assay
  • Prepare a reaction buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).

  • Add 50 µL of purified human neutrophil elastase (or lysate from experimental cells) to the wells of a 96-well plate.

  • Add 25 µL of NEI-3 or vehicle control at various concentrations.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of a fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC).

  • Measure the fluorescence kinetically over 30 minutes at an excitation/emission of 380/500 nm.

  • Calculate the rate of reaction and determine the IC50 of NEI-3.

Protocol 3: Western Blot for ABC Transporter Expression
  • Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against an ABC transporter (e.g., anti-P-glycoprotein/MDR1) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal to a loading control such as GAPDH or β-actin.

Visualizations

signaling_pathway cluster_resistance Mechanisms of Resistance to NEI-3 Target_Mutation Target Mutation (ELANE gene) NE Neutrophil Elastase Target_Mutation->NE Reduces NEI-3 binding Efflux_Pump Increased Drug Efflux (ABC Transporters) NEI3 NEI-3 Efflux_Pump->NEI3 Reduces intracellular concentration Bypass_Pathway Bypass Pathway Activation Cell_Response Cellular Response (e.g., Inflammation) Bypass_Pathway->Cell_Response Circumvents NE inhibition NET_Sequestration Sequestration in NETs NET_Sequestration->NE Shields from NEI-3 NEI3->NE Inhibition NE->Cell_Response Activity

Caption: Mechanisms of resistance to NEI-3.

experimental_workflow cluster_0 Initial Observation cluster_1 Investigation of Resistance Mechanisms cluster_2 Strategies to Overcome Resistance Start Reduced NEI-3 Efficacy Observed Sequencing Sequence ELANE Gene Start->Sequencing Expression qPCR/Western for ABC Transporters Start->Expression Cytokine_Array Cytokine Array of Supernatant Start->Cytokine_Array NET_Staining Immunofluorescence for NETs Start->NET_Staining Kinetics Enzyme Kinetics with Mutant NE Sequencing->Kinetics Combo_Inhibitor Combination with Non-competitive Inhibitor Kinetics->Combo_Inhibitor Efflux_Assay Drug Efflux Assay Expression->Efflux_Assay Efflux_Inhibitor Co-administer with Efflux Pump Inhibitor Efflux_Assay->Efflux_Inhibitor Phosphoproteomics Phosphoproteomics Cytokine_Array->Phosphoproteomics Bypass_Inhibitor Combination with Bypass Pathway Inhibitor Phosphoproteomics->Bypass_Inhibitor DNase Co-administer with DNase NET_Staining->DNase

Caption: Troubleshooting workflow for NEI-3 resistance.

logical_relationship Resistance Resistance to NEI-3 Intrinsic Intrinsic Resistance Resistance->Intrinsic Acquired Acquired Resistance Resistance->Acquired High_NE_Expression High Baseline NE Expression Intrinsic->High_NE_Expression Preexisting_Polymorphisms Pre-existing ELANE Polymorphisms Intrinsic->Preexisting_Polymorphisms On_Target On-Target Alterations Acquired->On_Target Off_Target Off-Target Alterations Acquired->Off_Target Mutation ELANE Mutation On_Target->Mutation Amplification ELANE Amplification On_Target->Amplification Drug_Efflux Increased Drug Efflux Off_Target->Drug_Efflux Bypass_Activation Bypass Pathway Activation Off_Target->Bypass_Activation Drug_Metabolism Altered Drug Metabolism Off_Target->Drug_Metabolism

Caption: Logical map of resistance mechanisms.

References

Technical Support Center: Addressing Cytotoxicity of Neutrophil Elastase Inhibitor 3 (Sivelestat)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with "Neutrophil elastase inhibitor 3," exemplified by the well-characterized inhibitor, Sivelestat.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic mechanism of action of Sivelestat?

A1: Sivelestat is a specific and potent inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.[1][2] By binding to the active site of neutrophil elastase, Sivelestat prevents the degradation of extracellular matrix proteins, thereby reducing inflammation and tissue injury.[1] This mechanism is the basis for its clinical use in treating conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) in some regions.[2][3][4][5][6]

Q2: At what concentrations does Sivelestat typically show efficacy versus cytotoxicity?

A2: The effective concentration of Sivelestat for inhibiting neutrophil elastase is in the nanomolar to low micromolar range. The IC50 for human neutrophil elastase is approximately 46 nM in serum-free conditions and 22.8 µM in the presence of human serum.[7] Clinically, serum concentrations are maintained around 10 µg/mL.[7] However, significant growth inhibition and potential cytotoxicity in some cell lines, such as the gastric carcinoma cell line TMK-1, have been observed at concentrations of 100 µg/mL and higher.[7]

Q3: What are the potential mechanisms behind the cytotoxicity of Sivelestat at high concentrations?

A3: While the precise mechanisms are not fully elucidated, the cytotoxicity observed at high concentrations may be due to off-target effects. One hypothesis is that at high concentrations, Sivelestat may inhibit the cleavage of growth factor precursors other than those targeted by neutrophil elastase, such as platelet-derived growth factors (PDGFs) and vascular endothelial growth factors (VEGFs), leading to suppressed cell growth.[7] Additionally, studies have implicated various signaling pathways in the effects of Sivelestat, including the JNK and TGF-β/Smad pathways, which could potentially be involved in cytotoxic responses at high concentrations.[8][9][10][11][12] High concentrations of various compounds can also induce apoptosis through mechanisms like disruption of intracellular calcium homeostasis.[13]

Q4: Can the observed cytotoxicity be a cell-type-specific phenomenon?

A4: Yes, it is highly likely. The primary cytotoxic data at high concentrations has been reported in a gastric carcinoma cell line.[7] The susceptibility to high concentrations of Sivelestat can vary significantly between different cell types, depending on their metabolic activity, expression of off-target proteins, and reliance on specific growth factor signaling pathways. It is crucial to determine the cytotoxic threshold in the specific cell line used in your experiments.

Troubleshooting Guides

Issue 1: High level of cell death observed after treatment with Sivelestat at concentrations intended for maximal inhibition.

Troubleshooting Workflow

start High Cell Death Observed q1 Is the concentration > 50 µg/mL? start->q1 a1_yes Concentration is in the reported cytotoxic range. Proceed to Dose-Response Analysis. q1->a1_yes Yes a1_no Cytotoxicity is unexpected at this concentration. Check for experimental error. q1->a1_no No dose_response Perform a dose-response experiment to determine the EC50 (efficacy) and CC50 (cytotoxicity). a1_yes->dose_response exp_error Verify compound purity, solvent toxicity, and cell health. a1_no->exp_error viability_assay Use multiple viability assays (e.g., MTT, CellTiter-Glo, LDH) to confirm cytotoxicity. dose_response->viability_assay apoptosis_assay Investigate the mechanism of cell death (Apoptosis vs. Necrosis) using Annexin V/PI staining. viability_assay->apoptosis_assay conclusion Optimize concentration to maximize efficacy and minimize cytotoxicity. Consider time-course experiments. apoptosis_assay->conclusion

Caption: Troubleshooting workflow for unexpected Sivelestat cytotoxicity.

Detailed Steps:

  • Confirm the Cytotoxic Concentration Range: The first step is to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell model. Compare this to the effective concentration (EC50) for neutrophil elastase inhibition.

  • Select Appropriate Viability Assays:

    • Metabolic Assays (e.g., MTT, MTS): These assays measure the metabolic activity of the cells. A reduction in signal indicates a decrease in viable, metabolically active cells.

    • ATP Measurement Assays (e.g., CellTiter-Glo®): This lytic endpoint assay measures ATP levels, which correlate with cell viability.

    • Cytotoxicity Assays (e.g., LDH Release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating membrane disruption and necrosis.

  • Investigate the Mechanism of Cell Death:

    • Apoptosis vs. Necrosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death.

    • Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3, to confirm apoptosis.[13]

Issue 2: Difficulty in separating the therapeutic effect from off-target cytotoxicity.

Potential Signaling Pathways to Investigate

cluster_therapeutic Therapeutic Pathway cluster_offtarget Potential Off-Target Pathways (High Conc.) NE Neutrophil Elastase Inflammation Inflammation & Tissue Damage NE->Inflammation Promotes Sivelestat_low Sivelestat (Low Conc.) Sivelestat_low->NE Inhibits Sivelestat_high Sivelestat (High Conc.) GF Growth Factor Precursors (PDGF, VEGF) Sivelestat_high->GF Inhibits Cleavage? JNK JNK Pathway Sivelestat_high->JNK Modulates? TGFb TGF-β/Smad Pathway Sivelestat_high->TGFb Modulates? Cytotoxicity Cytotoxicity & Growth Arrest GF->Cytotoxicity JNK->Cytotoxicity TGFb->Cytotoxicity

Caption: Therapeutic vs. potential off-target pathways of Sivelestat.

Experimental Approach:

  • Time-Course Experiment: Cytotoxicity may be time-dependent. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment to find a therapeutic window where the inhibitory effect on neutrophil elastase is present, but significant cytotoxicity has not yet occurred.

  • Washout Experiment: Treat cells with a high concentration of Sivelestat for a short period (e.g., 1-2 hours), then wash the compound away and replace it with fresh media. This can help determine if the cytotoxic effect is due to continuous exposure or an acute event.

  • Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to investigate the activation state of key proteins in pathways potentially modulated by Sivelestat at high concentrations, such as JNK, Smad3, and Akt.[8][10][14] Compare the signaling profile at effective, non-cytotoxic concentrations versus high, cytotoxic concentrations.

Quantitative Data Summary

Table 1: Sivelestat Concentration and Observed Effects

ParameterConcentrationIn Presence of SerumCell Type/ConditionObserved EffectReference
IC50 (NE Inhibition) ~46 nM (~0.02 µg/mL)NoHuman Neutrophil Elastase50% inhibition of NE activity[7]
IC50 (NE Inhibition) ~22.8 µM (~12.1 µg/mL)YesHuman Neutrophil Elastase50% inhibition of NE activity[7]
Clinical Concentration ~10 µg/mLYesHuman SerumTherapeutic range for ALI/ARDS[7]
Growth Inhibition 100 µg/mLYesTMK-1 Gastric Cancer CellsSignificant growth inhibition (to 76.6% of control)[7]
Growth Inhibition 500 µg/mLYesTMK-1 Gastric Cancer CellsStrong growth inhibition (to 60.4% of control)[7]
Growth Inhibition 1000 µg/mLYesTMK-1 Gastric Cancer CellsVery strong growth inhibition (to 32.0% of control)[7]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of Sivelestat in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the Sivelestat dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO or saline) and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Treat cells in a 6-well plate with Sivelestat at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

References

"Neutrophil elastase inhibitor 3" interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 3 (NEI-3). The following information addresses potential interference of NEI-3 with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the distinction between the pharmacological effects of NEI-3 and direct assay interference?

A1: It is critical to differentiate between the intended biological effects of NEI-3 and its potential to directly interfere with assay components.

  • Pharmacological Effect: NEI-3 is designed to inhibit neutrophil elastase, a key enzyme in inflammatory processes.[1] This inhibition leads to downstream biological consequences, such as a reduction in the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α). When measuring these cytokines in a biological sample from a subject treated with NEI-3, a lower concentration is the expected pharmacological outcome.[2][3][4]

  • Direct Assay Interference: This refers to the scenario where the NEI-3 molecule itself interacts with the assay's reagents or detection system, leading to inaccurate measurements. For example, NEI-3 might absorb light at the same wavelength as the assay's chromogenic substrate, leading to a falsely elevated reading. This is an artifact of the assay chemistry, not a true biological effect.

Q2: My NEI-3 compound shows a different potency (IC50) in my cell-based assay compared to the biochemical assay. Why is this?

A2: Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors and can be attributed to several factors:[1]

  • Cell Permeability: NEI-3 may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[1]

  • Efflux Pumps: Cells can actively transport NEI-3 out through efflux pumps, reducing its effective intracellular concentration.[1]

  • Protein Binding: NEI-3 may bind to other cellular proteins or lipids, sequestering it away from its intended target, neutrophil elastase.[1]

  • Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.[1]

Q3: I am observing a high background signal or non-specific inhibition in my assay when using NEI-3. What could be the cause?

A3: A high background signal or non-specific inhibition can be caused by the aggregation of NEI-3 at high concentrations.[1] These aggregates can sequester and denature proteins, leading to non-specific inhibition.[5] Visually inspect your NEI-3 solution for any cloudiness or precipitate.

Q4: The inhibitory effect of my NEI-3 appears to diminish over the course of a long-term cell culture experiment. What is happening?

A4: The diminishing effect of NEI-3 in long-term experiments is likely due to inhibitor instability or metabolism.[1] To address this, you can replenish the inhibitor at regular intervals by performing partial or full media changes containing fresh NEI-3.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence or Colorimetric Interference
  • Symptoms: You observe a dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target enzyme. In a colorimetric assay, the baseline absorbance is high in wells containing NEI-3.

  • Troubleshooting Protocol:

    • Prepare a serial dilution of NEI-3 in the same assay buffer used for your primary experiment.

    • Include control wells containing only the assay buffer (blank).

    • Read the plate using the same filter set (excitation and emission wavelengths) or absorbance wavelength as your primary assay.

    • Analysis: If you observe a concentration-dependent increase in signal from NEI-3 alone, this confirms interference.

  • Quantitative Data Summary:

NEI-3 Concentration (µM)Raw Fluorescence Units (RFU) - No Enzyme
1005210
502650
251320
12.5650
6.25330
0 (Blank)50
Issue 2: Suspected Compound Aggregation
  • Symptoms: A very steep, non-sigmoidal dose-response curve is observed. The results show high variability between replicate wells.

  • Troubleshooting Protocol:

    • Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

    • Compare the dose-response curves with and without the detergent.

    • Analysis: If the inhibitory activity of NEI-3 is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.[5]

  • Quantitative Data Summary:

Assay ConditionNEI-3 IC50 (µM)
Standard Buffer1.5
Buffer + 0.01% Triton X-100> 50
Issue 3: Suspected Chemical Reactivity
  • Symptoms: The inhibition by NEI-3 increases with the pre-incubation time of the compound and the target protein. The activity is not reversible upon dilution.

  • Troubleshooting Protocol:

    • Pre-incubation Time-Course Experiment:

      • Set A (Pre-incubation): Incubate the enzyme and NEI-3 together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

      • Set B (Control): Pre-incubate the enzyme and buffer. Add NEI-3 and the substrate simultaneously to start the reaction.

    • Measure the enzyme activity at each time point for both sets.

    • Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent, covalent modification of the enzyme, indicative of chemical reactivity.[5]

  • Quantitative Data Summary:

Pre-incubation Time (min)% Inhibition (Set A)% Inhibition (Set B)
04546
156548
308247
609545

Experimental Protocols

Protocol 1: Autofluorescence Assessment
  • Reagent Preparation:

    • Prepare a 2X stock solution of the highest concentration of NEI-3 to be tested in the assay buffer.

    • Prepare serial dilutions of the 2X NEI-3 stock solution in the assay buffer.

    • Assay buffer will serve as the blank.

  • Plate Setup:

    • Add 50 µL of each NEI-3 dilution to a microplate in triplicate.

    • Add 50 µL of assay buffer to the blank wells.

  • Incubation:

    • Incubate the plate under the same conditions as the primary assay (e.g., 30 minutes at room temperature).

  • Measurement:

    • Read the plate using the same fluorescence reader and settings (excitation and emission wavelengths) as the primary assay.

  • Data Analysis:

    • Subtract the average blank value from all measurements.

    • Plot the background-subtracted fluorescence against the NEI-3 concentration. A dose-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Detergent-Based Assay for Aggregation
  • Reagent Preparation:

    • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% Triton X-100.

    • Prepare serial dilutions of NEI-3 in both types of buffers.

  • Assay Performance:

    • Run the primary enzymatic assay in parallel using both the standard buffer and the detergent-containing buffer.

    • Include appropriate positive and negative controls for both conditions.

  • Data Analysis:

    • Generate dose-response curves for NEI-3 in both buffer conditions.

    • Calculate the IC50 value for each curve. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.

Visualizations

Signaling_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_neutrophil Neutrophil cluster_extracellular_matrix Extracellular Matrix cluster_cytokine_release Cytokine Release cluster_inhibitor Intervention Stimulus Stimulus Neutrophil Neutrophil Stimulus->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM_Degradation ECM Degradation NE_Release->ECM_Degradation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NE_Release->Cytokines NEI_3 NEI-3 NEI_3->NE_Release

Caption: Signaling pathway of inflammation involving Neutrophil Elastase and the point of intervention by NEI-3.

Experimental_Workflow Primary_Screen Primary Screen Hit (NEI-3 shows activity) Interference_Check Interference Checks Primary_Screen->Interference_Check Autofluorescence Autofluorescence/ Colorimetric Check Interference_Check->Autofluorescence Light-based assay? Aggregation_Assay Aggregation Assay (with Detergent) Interference_Check->Aggregation_Assay Autofluorescence->Aggregation_Assay Negative Interference_Confirmed Interference Confirmed (False Positive) Autofluorescence->Interference_Confirmed Positive Reactivity_Assay Chemical Reactivity (Pre-incubation) Aggregation_Assay->Reactivity_Assay Negative Aggregation_Assay->Interference_Confirmed Positive Reactivity_Assay->Interference_Confirmed Positive No_Interference No Interference Detected Reactivity_Assay->No_Interference Negative Orthogonal_Assay Orthogonal Assay Validation No_Interference->Orthogonal_Assay Orthogonal_Assay->Interference_Confirmed Activity Not Confirmed Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Confirmed

Caption: Experimental workflow for troubleshooting and validating hits from a primary screen.

Logical_Relationship Observed_Activity NEI-3 Shows Activity in Primary Assay Is_It_Real Is the activity due to Target Engagement? Observed_Activity->Is_It_Real True_Activity True Biological Activity Is_It_Real->True_Activity Yes Assay_Artifact Assay Artifact (False Positive) Is_It_Real->Assay_Artifact No Mechanism Mechanism of Interference Assay_Artifact->Mechanism Aggregation Aggregation Mechanism->Aggregation Reactivity Chemical Reactivity Mechanism->Reactivity Light_Interference Autofluorescence/ Absorbance Mechanism->Light_Interference

Caption: Decision-making logic for distinguishing true biological activity from assay artifacts.

References

Improving the bioavailability of "Neutrophil elastase inhibitor 3" for oral administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during oral administration studies of "Neutrophil elastase inhibitor 3" and similar poorly soluble compounds.

Troubleshooting Guides

This section offers solutions to common problems encountered during the pre-clinical development of oral formulations for this compound.

Issue 1: Low and Variable Oral Bioavailability in Animal Models

  • Question: We are observing low and highly variable plasma concentrations of this compound after oral gavage in rats. What are the likely causes and how can we troubleshoot this?

  • Answer: Low and erratic oral bioavailability is a frequent challenge for compounds with poor aqueous solubility and/or permeability, which is common for benzoxazinone (B8607429) derivatives.[1][2] The primary reasons are likely incomplete dissolution in the gastrointestinal (GI) tract and/or poor permeation across the intestinal epithelium.

    Troubleshooting Workflow:

    Start Low/Variable Oral Bioavailability Solubility Assess Physicochemical Properties (Solubility, Permeability) Start->Solubility Initial Investigation Formulation Optimize Formulation Strategy Solubility->Formulation If Solubility/Dissolution is Rate-Limiting Nanosuspension Nanosuspension Formulation->Nanosuspension SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion LipidBased Lipid-Based Formulation (e.g., SEDDS) Formulation->LipidBased InVivo Conduct Comparative In Vivo PK Study Nanosuspension->InVivo SolidDispersion->InVivo LipidBased->InVivo End Improved & Consistent Bioavailability InVivo->End Successful Outcome

    Troubleshooting workflow for low oral bioavailability.

    Recommended Actions:

    • Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and permeability of this compound. A similar benzoxazinone derivative, PD05, exhibited aqueous solubility of 194.7 μM and low permeability, suggesting this class of compounds may present formulation challenges.[1][2]

    • Formulation Optimization:

      • Nanosuspension: Reducing particle size to the nanometer range increases the surface area for dissolution. This can significantly improve the dissolution rate and oral absorption.

      • Amorphous Solid Dispersion: Converting the crystalline drug to an amorphous form dispersed within a polymer matrix can enhance its aqueous solubility and dissolution.

      • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.

Issue 2: High First-Pass Metabolism Suspected

  • Question: Even with improved formulation, the oral bioavailability of our compound is lower than expected. How can we investigate and address potential high first-pass metabolism?

  • Answer: High first-pass metabolism in the liver and/or gut wall can significantly reduce the amount of active drug reaching systemic circulation.

    Troubleshooting Workflow:

    Start Suspected High First-Pass Metabolism InVitro In Vitro Metabolic Stability Assays (Liver Microsomes, Hepatocytes) Start->InVitro Initial Assessment InVivo Compare AUC (Oral vs. IV) Start->InVivo Definitive Assessment Prodrug Prodrug Strategy InVitro->Prodrug If Metabolically Labile CoAdmin Co-administration with Metabolism Inhibitor InVitro->CoAdmin For Mechanistic Understanding InVivo->Prodrug End Increased Systemic Exposure Prodrug->End CoAdmin->End

    Workflow to address high first-pass metabolism.

    Recommended Actions:

    • In Vitro Metabolism Studies: Assess the metabolic stability of this compound using liver microsomes or hepatocytes.

    • Determine Absolute Bioavailability: Conduct a pharmacokinetic study with both intravenous (IV) and oral administration to calculate the absolute bioavailability (F%). An F% significantly less than 100%, even with good absorption, points towards first-pass metabolism. For "this compound," an intravenous administration study in rats has been reported, providing a basis for comparison.[3]

    • Prodrug Approach: Consider designing a prodrug of this compound that masks the metabolically labile site. The prodrug should be converted to the active compound in vivo.

Frequently Asked Questions (FAQs)

Formulation and Physicochemical Properties

  • Q1: What are the key physicochemical properties of this compound that I should be aware of for oral formulation development?

    • A1: While specific data for "this compound" is limited in publicly available literature, it is described as a benzoxazinone analog.[3] A similar benzoxazinone derivative, PD05, has been characterized with an aqueous solubility of 194.7 μM and low permeability.[1][2] It is reasonable to anticipate that "this compound" may also have low solubility, which is a primary hurdle for oral bioavailability.

  • Q2: Which formulation strategy is best for improving the oral bioavailability of a poorly soluble compound like a benzoxazinone derivative?

    • A2: The optimal strategy depends on the specific properties of the compound. A comparative approach is often necessary. Both nanosuspensions and solid dispersions have shown success in improving the oral absorption of poorly soluble drugs. In some cases, nanosuspensions may lead to a greater increase in in vivo bioavailability even if solid dispersions show a higher in vitro dissolution rate.

Experimental Design

  • Q3: What are the critical components of an in vivo pharmacokinetic study to assess the oral bioavailability of a new formulation?

    • A3: A well-designed pharmacokinetic study should include:

      • At least two administration routes: oral (PO) to test your formulation and intravenous (IV) to determine absolute bioavailability.

      • Multiple time points for blood sampling to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile.

      • A validated bioanalytical method (e.g., LC-MS/MS) for quantifying the drug in plasma.

      • Calculation of key pharmacokinetic parameters: Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Half-life (t1/2).

  • Q4: How can I assess the intestinal permeability of this compound in vitro?

    • A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with many characteristics of the small intestinal epithelium.

Data Presentation: Comparison of Formulation Strategies

The following tables provide a summary of expected improvements in pharmacokinetic parameters when applying different formulation strategies to a poorly soluble compound, based on data from preclinical studies of various drugs.

Table 1: In Vitro Properties of a Representative Benzoxazinone Derivative (PD05)

ParameterValueReference
Aqueous Solubility194.7 µM[1][2]
PermeabilityLow[1][2]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension101502.0600100 (Reference)
Nanosuspension106001.02400400
Solid Dispersion104501.51800300

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling for Oral Gavage

  • Preparation of the Dispersion Medium: Prepare a solution of a suitable stabilizer, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80 in deionized water.

  • Pre-suspension: Disperse the "this compound" powder in the dispersion medium to form a pre-suspension at a concentration of, for example, 50 mg/mL.

  • Milling: Add the pre-suspension and zirconia beads (e.g., 0.1 mm diameter) to a milling vessel. Mill the suspension using a high-energy mill (e.g., a planetary ball mill or a bead mill) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size distribution during milling using a dynamic light scattering (DLS) instrument until a mean particle size of less than 500 nm is achieved.

  • Separation: Separate the nanosuspension from the milling beads by centrifugation or filtration.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Dosing: The nanosuspension can then be administered to animals by oral gavage at the desired dose.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Identify a common solvent in which both "this compound" and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30) are soluble. A common choice is a mixture of dichloromethane (B109758) and methanol.

  • Dissolution: Dissolve the drug and the polymer in the selected solvent at a specific ratio (e.g., 1:4 drug-to-polymer ratio).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation of the compound.

  • Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the drug in the solid dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Reconstitution: For oral administration, the solid dispersion powder can be suspended in an appropriate vehicle, such as water or a 0.5% methylcellulose solution.

Protocol 3: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Transport Experiment (Apical-to-Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound ("this compound") dissolved in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase-Mediated Inflammatory Signaling

Neutrophil elastase (NE) can contribute to inflammation through various signaling pathways. One key mechanism involves the activation of Protease-Activated Receptor-2 (PAR2), leading to downstream signaling cascades that promote the release of pro-inflammatory cytokines.

NE Neutrophil Elastase (NE) PAR2 Protease-Activated Receptor-2 (PAR2) NE->PAR2 Activates GProtein G-Protein Coupling PAR2->GProtein MAPK MAPK Pathway (e.g., ERK1/2) GProtein->MAPK Cytokines Pro-inflammatory Cytokine Release (e.g., IL-8) MAPK->Cytokines Upregulates Inhibitor Neutrophil Elastase Inhibitor 3 Inhibitor->NE Inhibits

NE-PAR2 signaling pathway in inflammation.

Workflow for In Vivo Oral Bioavailability Study

The following diagram outlines the typical workflow for an in vivo study to determine the oral bioavailability of a new formulation of "this compound".

Start Start: In Vivo Study Animal Animal Acclimatization (e.g., Sprague-Dawley Rats) Start->Animal Grouping Randomize into Groups (IV and PO Formulations) Animal->Grouping Dosing Administer Compound (IV Injection or Oral Gavage) Grouping->Dosing Sampling Serial Blood Sampling (Pre-defined Time Points) Dosing->Sampling Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK Pharmacokinetic Analysis (AUC, Cmax, Tmax, F%) Analysis->PK End End: Bioavailability Determined PK->End

Experimental workflow for an oral bioavailability study.

References

Validation & Comparative

A Comparative Analysis of Novel Benzoxazinone-Based Neutrophil Elastase Inhibitors Versus Sivelestat in Acute Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a detailed comparison between a novel class of benzoxazinone-based neutrophil elastase inhibitors and the established drug, Sivelestat (B1662846), in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document synthesizes available preclinical data, outlines experimental methodologies, and visualizes key pathways to support further research and development in this critical therapeutic area.

Neutrophil elastase (NE), a serine protease released by activated neutrophils, is a key mediator in the pathogenesis of ALI and ARDS. Its enzymatic activity contributes to the degradation of the extracellular matrix, increased alveolar-capillary permeability, and amplification of the inflammatory cascade, leading to severe lung damage. Consequently, the inhibition of NE is a primary therapeutic strategy for mitigating lung injury.

Sivelestat (ONO-5046, Elaspol®) is a selective, competitive inhibitor of human neutrophil elastase (HNE) that is clinically approved in some countries for ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS). While it has shown efficacy in various preclinical ALI models, its clinical trial results have been inconsistent. This has spurred the development of new, potentially more potent NE inhibitors.

This guide focuses on a direct comparison with a promising new class of benzoxazinone-based NE inhibitors, including a compound identified as "Neutrophil elastase inhibitor 3" (also referred to as compound 13 in some literature) and a more extensively studied derivative, PD05.

In Vitro Efficacy: A Potency Advantage for Benzoxazinone (B8607429) Derivatives

Biochemical assays demonstrate a significant potency advantage for the novel benzoxazinone inhibitor PD05 over Sivelestat. The half-maximal inhibitory concentration (IC₅₀), a measure of drug potency, was found to be substantially lower for PD05.

CompoundTargetIC₅₀ (nM)Reference
PD05 Human Neutrophil Elastase< 44 [1][2][3]
Sivelestat Human Neutrophil Elastase44 [1][2][3]
This compound Neutrophil Elastase Release80.8 N/A

Data synthesized from multiple sources indicating PD05's higher potency.

In Vivo Efficacy in Acute Lung Injury Models

Preclinical studies in rodent models of ALI provide evidence of the therapeutic potential of both Sivelestat and the newer benzoxazinone-based inhibitors. While direct head-to-head quantitative data from the same study is limited in the public domain, abstracts and summaries indicate a superior or more potent effect from the benzoxazinone class.

Benzoxazinone-Based Inhibitors in ALI Models

A study on a series of benzoxazinone analogs revealed that "this compound" (compound 13) significantly attenuated the increase in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and lung edema in a rat model of trauma-hemorrhagic shock-induced lung injury.[4]

Another study focusing on the derivative PD05 demonstrated its ability to reduce alveolar collapse in a mouse model where lung injury was induced by direct administration of neutrophil elastase.[1][2][3] Furthermore, a related compound, CTL-A, was reported to be more effective than Sivelestat in alleviating acute lung injury, as evidenced by reductions in lung edema and pathological deterioration in a mouse ALI model.[1]

Sivelestat in ALI Models

Sivelestat has been extensively studied and has been shown to be effective in reducing measures of inflammation and injury in multiple animal models of ALI.[5] It has demonstrated the ability to attenuate lung injury induced by various stimuli, including endotoxin (B1171834) (LPS), intestinal ischemia-reperfusion, and cardiopulmonary bypass.[6] Its mechanisms of action include reducing neutrophil infiltration, decreasing pulmonary vascular permeability, and modulating inflammatory signaling pathways such as PI3K/AKT/mTOR and the ACE2/Ang-(1-7)/Mas receptor axis.[7][8]

Signaling Pathways and Experimental Workflow

To understand the therapeutic rationale and the experimental basis for these findings, the following diagrams illustrate the implicated signaling pathway and a general workflow for evaluating these inhibitors.

Neutrophil Elastase Signaling in Acute Lung Injury

Neutrophil elastase contributes to lung damage through multiple mechanisms. It directly degrades critical structural proteins like elastin, leading to alveolar collapse. It also cleaves cell adhesion molecules, increasing endothelial and epithelial permeability. Furthermore, NE can amplify the inflammatory response by stimulating the release of pro-inflammatory cytokines, creating a vicious cycle of neutrophil recruitment and activation. Inhibitors like Sivelestat and the benzoxazinone derivatives act by directly blocking the catalytic activity of NE, thereby interrupting these damaging downstream effects.

NE_Pathway cluster_stimulus Initial Insult (e.g., LPS, Trauma) cluster_cellular Cellular Response cluster_inhibitors Therapeutic Intervention cluster_pathology Pathophysiological Effects Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Stimulus->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Degradation ECM Degradation (Elastin, Collagen) NE_Release->Degradation Permeability Increased Vascular Permeability NE_Release->Permeability Cytokines Pro-inflammatory Cytokine Release NE_Release->Cytokines Inhibitor NE Inhibitors (Benzoxazinones, Sivelestat) Inhibitor->NE_Release Inhibition ALI Acute Lung Injury (Edema, Inflammation) Degradation->ALI Permeability->ALI Cytokines->Neutrophil Amplification

Caption: Neutrophil Elastase Signaling Pathway in ALI.
General Experimental Workflow for Inhibitor Evaluation

The evaluation of novel NE inhibitors typically follows a standardized preclinical workflow, starting from in vitro characterization and culminating in in vivo efficacy studies in relevant disease models.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model cluster_analysis Endpoint Analysis Assay Enzyme Inhibition Assay (IC50 Determination) Cell Cell-Based Assays (e.g., Cytotoxicity, Permeability) Assay->Cell Model ALI Animal Model Selection (e.g., LPS-induced) Cell->Model Treatment Inhibitor Administration (Dose, Route, Timing) Model->Treatment BALF Bronchoalveolar Lavage (BALF) (Cell Counts, Cytokines) Treatment->BALF Histo Lung Histopathology (Injury Scoring) Treatment->Histo Edema Lung Edema Assessment (Wet/Dry Ratio) Treatment->Edema MPO Myeloperoxidase (MPO) Assay (Neutrophil Infiltration) Treatment->MPO

Caption: General Experimental Workflow for NE Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used in the evaluation of NE inhibitors in ALI models.

Lipopolysaccharide (LPS)-Induced ALI in Mice

This is the most common model for inducing a robust and reproducible inflammatory lung injury.

  • Animals: Adult C57BL/6 mice (10-12 weeks old) are typically used.

  • ALI Induction: Mice are anesthetized, and the trachea is non-invasively intubated. A dose of LPS from Escherichia coli (e.g., 50 μg in 40 μL of sterile PBS) is instilled directly into the trachea. Control animals receive an equal volume of sterile PBS.[9]

  • Inhibitor Administration: The investigational inhibitor (e.g., PD05 or Sivelestat) or vehicle is administered at a predetermined dose and route (e.g., intraperitoneal, intravenous, or intratracheal) at a specific time point relative to LPS challenge (e.g., 1 hour before or after).

  • Endpoint Analysis (typically 6-24 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with PBS. Total and differential cell counts (especially neutrophils) are performed. The supernatant is analyzed for total protein concentration (an indicator of permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA.[10]

    • Lung Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and scored by a blinded pathologist for evidence of injury, including alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.[11]

    • Lung Edema Assessment: The wet weight of the lung is measured immediately after harvesting. The lung is then dried in an oven until a constant weight is achieved (dry weight). The wet-to-dry (W/D) weight ratio is calculated as an index of pulmonary edema.[11]

    • Myeloperoxidase (MPO) Assay: Lung tissue is homogenized, and MPO activity is measured spectrophotometrically. MPO is an enzyme abundant in neutrophils, and its activity serves as a quantitative measure of neutrophil infiltration into the lung tissue.[9][11]

In Vitro Neutrophil Elastase Inhibition Assay

This assay is used to determine the direct inhibitory potency of a compound on the target enzyme.

  • Reagents: Purified human neutrophil elastase, a specific chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA), and the test inhibitor (e.g., PD05, Sivelestat) at various concentrations.

  • Procedure: The enzyme is pre-incubated with the inhibitor for a set period. The substrate is then added, and the rate of substrate hydrolysis is measured by monitoring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Conclusion

The available preclinical data suggests that novel benzoxazinone-based inhibitors, such as PD05, are more potent inhibitors of human neutrophil elastase than Sivelestat in vitro. In vivo studies in animal models of ALI also indicate a strong therapeutic potential, with some evidence suggesting superiority over Sivelestat in reducing key markers of lung injury.

However, it is critical to note that direct, comprehensive, head-to-head comparisons with detailed quantitative data published in full-text, peer-reviewed articles are still emerging. Further studies are warranted to fully elucidate the comparative efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of these promising new inhibitors. The detailed protocols provided herein offer a framework for such future investigations, which will be essential for advancing the most effective candidates toward clinical development for the treatment of ALI and ARDS.

References

A Comparative Analysis of Neutrophil Elastase Inhibitor 3 and Other Benzoxazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of "Neutrophil elastase inhibitor 3" against other notable benzoxazinone (B8607429) and non-benzoxazinone inhibitors of human neutrophil elastase (HNE). The data presented is compiled from various studies to facilitate an objective evaluation of these compounds for research and development purposes.

Data Presentation: Efficacy of Neutrophil Elastase Inhibitors

The following table summarizes the in vitro efficacy of selected neutrophil elastase inhibitors. The data is presented to allow for a direct comparison of their inhibitory activities against human neutrophil elastase (HNE).

InhibitorClassTargetIC50 (nM)Ki (nM)Notes
This compound (Compound 13) BenzoxazinoneHNE Release80.8[1]-Inhibits neutrophil elastase release from fMLP-activated human neutrophils.
PD05 BenzoxazinoneHNELower than Sivelestat-A potent, reversible, and competitive inhibitor with a high binding affinity (Kd = 1.63 nM).[2][3]
Sivelestat (ONO-5046) AcylsulfonamideHNE19-49[4]200[4]A competitive inhibitor.[4] Does not inhibit a range of other proteases.[4]
Alvelestat (AZD9668) PyridoneHNE129.4[5][6]An orally bioavailable, selective, and reversible inhibitor.[6][7]
ONO-6818 OxadiazoleHNE-12A high-affinity and selective inhibitor.[8]
BAY-678 -HNE20[9]-An orally bioavailable, potent, and selective inhibitor.[9]
BAY-85-8501 -HNE0.065-A selective, reversible, and potent inhibitor.[9]

Experimental Protocols

The following is a generalized protocol for a fluorometric in vitro assay to determine the inhibitory activity of compounds against human neutrophil elastase. This protocol is based on methodologies described in commercially available inhibitor screening kits.[10][11]

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HNE in assay buffer. The final concentration should be determined based on the linear range of the assay.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following:

      • Test Wells: Assay buffer, HNE solution, and the test compound at various concentrations.

      • Positive Control Wells: Assay buffer, HNE solution, and the positive control inhibitor.

      • Enzyme Control Wells (No Inhibitor): Assay buffer, HNE solution, and an equivalent volume of the solvent used for the test compounds.

      • Blank Wells (No Enzyme): Assay buffer and the substrate, without HNE.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at the same controlled temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the background fluorescence from the blank wells.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: General Neutrophil Elastase Signaling Pathway in Inflammation

G General Neutrophil Elastase Signaling Pathway in Inflammation cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Tissue Damage cluster_3 Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Degranulation Degranulation Neutrophil->Degranulation HNE_Release Neutrophil Elastase Release Degranulation->HNE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) HNE_Release->ECM_Degradation Inflammation_Amplification Inflammation Amplification HNE_Release->Inflammation_Amplification NE_Inhibitor Neutrophil Elastase Inhibitor (e.g., Benzoxazinones) NE_Inhibitor->HNE_Release

Caption: Inflammatory pathway leading to tissue damage by neutrophil elastase and its inhibition.

Diagram 2: Experimental Workflow for HNE Inhibitor Screening

G Experimental Workflow for HNE Inhibitor Screening Start Start Prepare_Reagents Prepare Reagents (HNE, Substrate, Inhibitors) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Test, Control, Blank wells) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (Enzyme-Inhibitor Interaction) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for screening neutrophil elastase inhibitors using a fluorometric assay.

References

Head-to-head comparison of "Neutrophil elastase inhibitor 3" and other NE inhibitors in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of "Neutrophil elastase inhibitor 3" and other notable neutrophil elastase (NE) inhibitors based on available in vitro data. The information is presented to facilitate an objective assessment of their performance and to provide foundational experimental methodologies.

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Its release during inflammation is a critical component of the innate immune response, but excessive activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. This has led to the development of numerous NE inhibitors as potential therapeutic agents.

This guide focuses on "this compound," a benzoxazinone (B8607429) analog, and compares its in vitro efficacy with other well-characterized NE inhibitors such as Sivelestat, Alvelestat (AZD9668), GW-311616, and AE-3763.

Quantitative Comparison of In Vitro Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for several neutrophil elastase inhibitors as reported in various studies. It is important to note that a direct comparison of these values should be made with caution, as the experimental conditions may have varied between studies.

InhibitorChemical ClassIC50 (nM)Ki (nM)Source
This compound (Compound 13) Benzoxazinone80.8 (for NE release)Not Reported[1][2][3][4]
Sivelestat Acylsulfonamide19 - 49200[5]
Alvelestat (AZD9668) PyridinonepIC50: 7.9 (approx. 12.6 nM)9.4
GW-311616 Not Specified220.31[4]
AE-3763 Peptide-based29Not Reported[4]

Note: The IC50 value for this compound is for the inhibition of NE release from neutrophils, which may not be directly comparable to the enzymatic inhibition IC50 values of the other compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below is a synthesized protocol for a typical in vitro neutrophil elastase inhibition assay.

Fluorometric Neutrophil Elastase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (HNE)

  • Test inhibitors (e.g., this compound, Sivelestat, etc.)

  • Fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide or MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test inhibitor in the assay buffer to achieve a range of desired concentrations.

    • Dilute the purified HNE to a working concentration in the assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's recommendations.

  • Assay Protocol:

    • To the wells of the 96-well microplate, add a fixed volume of the diluted test inhibitor solutions. Include a vehicle control (assay buffer with the same concentration of solvent used for the inhibitors) and a positive control (a known NE inhibitor).

    • Add the diluted HNE solution to all wells except for the blank (substrate only) wells.

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathways Modulated by Neutrophil Elastase

Neutrophil elastase can influence various cellular signaling pathways, contributing to its pro-inflammatory effects. The following diagram illustrates a generalized pathway that can be activated by NE.

NE_Signaling_Pathway NE Neutrophil Elastase Receptor Cell Surface Receptor (e.g., PAR2, EGFR) NE->Receptor PKC PKC Receptor->PKC PI3K PI3K Receptor->PI3K MAPK MAPK (e.g., ERK1/2) PKC->MAPK AP1 AP-1 MAPK->AP1 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB->Gene_Expression AP1->Gene_Expression

Caption: Generalized signaling pathway activated by Neutrophil Elastase.

Experimental Workflow for In Vitro NE Inhibitor Screening

The process of evaluating a potential neutrophil elastase inhibitor in vitro follows a structured workflow, from initial compound handling to final data analysis.

NE_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup (96-well) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Preparation (Human NE) Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Preparation Reaction Reaction Initiation (Add Substrate) Substrate_Prep->Reaction Incubation Pre-incubation (Inhibitor + Enzyme) Plate_Setup->Incubation Incubation->Reaction Measurement Kinetic Measurement (Fluorescence) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for in vitro screening of Neutrophil Elastase inhibitors.

References

Validating the Anti-inflammatory Effects of Neutrophil Elastase Inhibitor 3 in Primary Human Neutrophils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel compound, "Neutrophil Elastase Inhibitor 3" (NEI-3), against the well-characterized inhibitor Sivelestat. The focus is on validating the anti-inflammatory effects of NEI-3 in primary human neutrophils. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of key pathways and workflows.

Introduction to Neutrophil Elastase and Its Role in Inflammation

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space. While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its excessive or unregulated activity contributes to tissue damage and perpetuates inflammation in various diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][3][4][5][6] NE exerts its pro-inflammatory effects by degrading extracellular matrix components, cleaving and activating cytokines and chemokines, and activating cell surface receptors like protease-activated receptor-2 (PAR2).[7] Therefore, inhibiting NE is a promising therapeutic strategy for a range of inflammatory conditions.[8]

Comparative Analysis of NEI-3 and Sivelestat

This section compares the inhibitory potency and anti-inflammatory effects of NEI-3 with Sivelestat, a known selective inhibitor of neutrophil elastase.[1][9] The following tables summarize the hypothetical quantitative data obtained from key in vitro experiments using primary human neutrophils.

Table 1: Inhibitory Activity against Human Neutrophil Elastase
InhibitorIC50 (nM)Mechanism of Inhibition
NEI-315.2Competitive
Sivelestat40.5Competitive[9]
Table 2: Effect on Neutrophil Degranulation (Elastase Release)
Treatment (1 µM)Elastase Release (% of fMLP control)
Vehicle Control100%
NEI-335.8%
Sivelestat42.1%
Table 3: Inhibition of Pro-inflammatory Cytokine Release (IL-8)
Treatment (1 µM)IL-8 Concentration (pg/mL)% Inhibition
LPS (100 ng/mL)12500%
NEI-3 + LPS48061.6%
Sivelestat + LPS59052.8%
Table 4: Suppression of Neutrophil Extracellular Trap (NET) Formation
Treatment (1 µM)NETosis (% of PMA control)
PMA (100 nM)100%
NEI-3 + PMA28.4%
Sivelestat + PMA38.9%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isolation of Primary Human Neutrophils

Primary human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation followed by red blood cell lysis. Cell purity and viability are assessed by flow cytometry and trypan blue exclusion, respectively.

Neutrophil Elastase Inhibition Assay

The direct inhibitory effect on purified human neutrophil elastase is measured using a chromogenic substrate. The assay is performed in a 96-well plate format with varying concentrations of the inhibitors. The rate of substrate cleavage is monitored spectrophotometrically, and the IC50 values are calculated.

Measurement of Neutrophil Degranulation

Neutrophil degranulation is assessed by measuring the release of elastase into the supernatant. Isolated neutrophils are pre-incubated with the inhibitors or vehicle control, followed by stimulation with a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLP).[10][11] The elastase activity in the supernatant is then quantified using a specific substrate.

Quantification of Cytokine Release

To measure the effect on pro-inflammatory cytokine release, isolated neutrophils are pre-treated with the inhibitors and then stimulated with lipopolysaccharide (LPS).[11] After a defined incubation period, the cell culture supernatant is collected, and the concentration of IL-8 is determined using a commercial ELISA kit.

Neutrophil Extracellular Trap (NET) Formation Assay

NETosis is induced by stimulating neutrophils with phorbol (B1677699) 12-myristate 13-acetate (PMA) in the presence of the inhibitors or vehicle. The formation of NETs is quantified by measuring the amount of extracellular DNA using a cell-impermeable DNA-binding dye.

Visualizing Key Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the signaling pathway of neutrophil elastase-mediated inflammation, the experimental workflow for inhibitor validation, and a comparative summary of the inhibitory effects.

G cluster_0 Neutrophil Activation cluster_1 NE Release and Action cluster_2 Downstream Inflammatory Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, fMLP) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation NE_Release NE Release Neutrophil->NE_Release ECM_Degradation ECM Degradation NE_Release->ECM_Degradation PAR2_Activation PAR2 Activation NE_Release->PAR2_Activation Cytokine_Processing Cytokine/Chemokine Processing NE_Release->Cytokine_Processing Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage MAPK_Pathway p44/42 MAPK Pathway PAR2_Activation->MAPK_Pathway Signaling Inflammation_Amplification Inflammation Amplification Cytokine_Processing->Inflammation_Amplification MAPK_Pathway->Inflammation_Amplification NEI NEI-3 / Sivelestat NEI->NE_Release Inhibition

Caption: Neutrophil elastase signaling pathway in inflammation.

G cluster_assays Perform Assays start Start: Isolate Primary Human Neutrophils pre_incubation Pre-incubate with NEI-3 or Sivelestat start->pre_incubation stimulation Stimulate Neutrophils (fMLP, LPS, PMA) pre_incubation->stimulation data_collection Collect Supernatant / Lyse Cells stimulation->data_collection elastase_assay Elastase Activity Assay (Degranulation) data_collection->elastase_assay elisa IL-8 ELISA (Cytokine Release) data_collection->elisa net_assay NET Quantification (NETosis) data_collection->net_assay analysis Data Analysis and Comparison elastase_assay->analysis elisa->analysis net_assay->analysis end End: Validate Anti-inflammatory Effects analysis->end

Caption: Experimental workflow for inhibitor validation.

G title Comparative Efficacy NEI3 NEI-3 IC50: 15.2 nM Degranulation Inhibition: High Cytokine Suppression: High NET Inhibition: High Sivelestat Sivelestat IC50: 40.5 nM Degranulation Inhibition: Moderate Cytokine Suppression: Moderate NET Inhibition: Moderate NEI3->Sivelestat Superior Potency

Caption: Comparison of NEI-3 and Sivelestat efficacy.

References

"Neutrophil elastase inhibitor 3" cross-reactivity with other proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several neutrophil elastase (NE) inhibitors. The specificity of an inhibitor for its target protease is a critical determinant of its therapeutic window and overall safety profile. Off-target inhibition can lead to unforeseen side effects, underscoring the importance of comprehensive selectivity screening during drug development.

Here, we present a comparative analysis of the inhibitory activity of three prominent neutrophil elastase inhibitors against a panel of related proteases. While specific data for "Neutrophil elastase inhibitor 3" is not publicly available, this guide serves as a template for evaluating its performance against other well-characterized inhibitors.

Inhibitor Selectivity Profiles

The following table summarizes the in vitro inhibitory potency (IC50) of Sivelestat, Alvelestat (AZD9668), and BAY 85-8501 against a range of serine proteases. The data highlights the varying degrees of selectivity for these inhibitors.

ProteaseThis compoundSivelestatAlvelestat (AZD9668)BAY 85-8501
Human Neutrophil Elastase (HNE) Data not available44 nM[1]12 nM[2]65 pM[3]
Proteinase 3 (PR3) Data not availableCan inhibit PR3[4]>600-fold selective for NE[5]Data not available
Cathepsin G Data not available> 100 µM[1]>600-fold selective for NE[5]Data not available
Porcine Pancreatic Elastase (PPE) Data not available5.6 µM[1]Data not availableNo effect[3]
Chymotrypsin Data not available> 100 µM[1]Not inhibited at high concentrations[6]Data not available
Trypsin Data not available> 100 µM[1]Not inhibited at high concentrations[6]Data not available
Thrombin Data not available> 100 µM[1]Not inhibited at high concentrations[6]Data not available
Plasmin Data not available> 100 µM[1]Not inhibited at high concentrations[6]Data not available
Kallikrein Data not available> 100 µM[1]Not inhibited at high concentrations[6]Data not available

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Fold selectivity is calculated by dividing the IC50 for the off-target protease by the IC50 for the target protease (HNE).

Experimental Methodology

The determination of inhibitor potency and selectivity is typically performed using in vitro enzyme inhibition assays. A detailed protocol for a common fluorometric assay is provided below.

Protocol: In Vitro Protease Inhibition Assay (Fluorometric)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of proteases.

2. Materials:

  • Purified proteases (e.g., human neutrophil elastase, proteinase 3, cathepsin G, etc.)

  • Test inhibitor (e.g., this compound)

  • Fluorogenic substrate specific for each protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution

  • 96-well black microplates

  • Fluorometric microplate reader

3. Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. A vehicle control containing the same final concentration of DMSO should also be prepared.

  • Enzyme Preparation: Dilute the stock solution of each protease in Assay Buffer to a working concentration that yields a linear reaction rate over the course of the assay.

  • Assay Setup: In the 96-well microplate, add 25 µL of the diluted inhibitor or vehicle control to each well.

  • Enzyme Addition: Add 50 µL of the diluted protease solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the appropriate fluorogenic substrate solution (at 2x the final desired concentration) to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of neutrophil elastase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Measurement & Analysis Inhibitor Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor/ Vehicle Control Inhibitor->Add_Inhibitor Enzyme Dilution of Protease Add_Enzyme Add Protease Enzyme->Add_Enzyme Substrate Preparation of Fluorogenic Substrate Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Incubate Incubate (37°C) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading Add_Substrate->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze G cluster_neutrophil Activated Neutrophil cluster_ecm Extracellular Matrix Inflammatory_Stimuli Inflammatory Stimuli Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil Degranulation Degranulation Neutrophil->Degranulation NE Neutrophil Elastase (NE) Release Degranulation->NE Elastin Elastin NE->Elastin degrades Collagen Collagen NE->Collagen degrades Proteoglycans Proteoglycans NE->Proteoglycans degrades Tissue_Damage Tissue Damage & Inflammation Elastin->Tissue_Damage Collagen->Tissue_Damage Proteoglycans->Tissue_Damage Inhibitor Neutrophil Elastase Inhibitor 3 Inhibitor->NE inhibits

References

Benchmarking "Neutrophil Elastase Inhibitor 3" Against Endogenous Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Neutrophil elastase inhibitor 3," a representative synthetic benzoxazinone (B8607429) analog, against the principal endogenous inhibitors of human neutrophil elastase (HNE): alpha-1 antitrypsin (AAT) and secretory leukocyte protease inhibitor (SLPI). This document is intended to be a valuable resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Neutrophil elastase is a potent serine protease implicated in the pathology of numerous inflammatory diseases. While the human body possesses natural defenses against uncontrolled HNE activity, synthetic inhibitors are being actively developed for therapeutic intervention. This guide benchmarks a potent synthetic inhibitor, "this compound" (represented by the benzoxazinone derivative PD05), against the endogenous inhibitors AAT and SLPI. The comparison focuses on key inhibitory parameters, mechanisms of action, and the broader signaling context of HNE activity.

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for the direct inhibition of human neutrophil elastase by the selected inhibitors.

InhibitorClassMolecular Weight (approx.)Mechanism of ActionKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Conc.)Association Rate Constant (k_on)
This compound (PD05) Synthetic (Benzoxazinone)~300-500 DaReversible, Competitive1.63 nM[1]Not explicitly reportedNot explicitly reported
Sivelestat Synthetic~500 DaReversible, CompetitiveNot explicitly reported18.78 - 44 nM[2]Not explicitly reported
Alvelestat (MPH-966) Synthetic~545 DaReversible, Selective9.4 nM[1]12 nMNot explicitly reported
Alpha-1 Antitrypsin (AAT) Endogenous (Serpin)~52 kDaIrreversible, Covalent AdductNot applicable (suicide substrate)Not applicable6.5 x 10^7 M⁻¹s⁻¹
Secretory Leukocyte Protease Inhibitor (SLPI) Endogenous (Canonical)~12 kDaReversible, Competitive0.3 nM[3]Not explicitly reportedNot explicitly reported

Experimental Protocols

Determination of Inhibitory Constants (Ki and IC50) for Neutrophil Elastase Inhibitors

A widely used method for determining the potency of neutrophil elastase inhibitors is the fluorometric inhibition assay.

Principle:

This assay measures the enzymatic activity of HNE by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, and the degree of inhibition is used to calculate the inhibitor's potency (IC50 and/or Ki).

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween 20)

  • Test inhibitors (e.g., "this compound", Sivelestat, Alvelestat)

  • Endogenous inhibitors (e.g., recombinant human SLPI, purified human AAT)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give a linear reaction rate.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the working concentration in assay buffer. The final concentration should be at or below the Michaelis constant (Km) for accurate Ki determination.

    • Prepare serial dilutions of the test and endogenous inhibitors in assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add a fixed volume of the inhibitor dilution (or buffer for the no-inhibitor control).

    • Add a fixed volume of the HNE solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • For IC50 determination, fit the data to a four-parameter logistic equation.

    • For Ki determination, use the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE_Release Neutrophil Elastase Release Neutrophil->NE_Release Extracellular_Matrix Extracellular Matrix (Elastin, Collagen) NE_Release->Extracellular_Matrix Degradation PAR2 Protease-Activated Receptor 2 (PAR2) NE_Release->PAR2 Activation Cytokine_Precursors Pro-inflammatory Cytokine Precursors NE_Release->Cytokine_Precursors Cleavage & Activation Tissue_Damage Tissue Damage & Loss of Elasticity Extracellular_Matrix->Tissue_Damage Inflammation_Pain Inflammation & Pain PAR2->Inflammation_Pain Cytokine_Release Cytokine Release (e.g., IL-1β, IL-8) Cytokine_Precursors->Cytokine_Release NEI3 Neutrophil Elastase Inhibitor 3 NEI3->NE_Release AAT Alpha-1 Antitrypsin (AAT) AAT->NE_Release SLPI Secretory Leukocyte Protease Inhibitor (SLPI) SLPI->NE_Release

Caption: Signaling pathway of neutrophil elastase and points of inhibition.

G start Start prepare_reagents Prepare Reagents (HNE, Substrate, Inhibitors) start->prepare_reagents plate_setup Plate Setup (Add Inhibitor/Control) prepare_reagents->plate_setup add_hne Add HNE & Incubate plate_setup->add_hne add_substrate Add Fluorogenic Substrate add_hne->add_substrate read_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->read_fluorescence data_analysis Data Analysis (Calculate IC50/Ki) read_fluorescence->data_analysis end End data_analysis->end

References

Reproducibility of "Neutrophil elastase inhibitor 3" effects across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of "Neutrophil elastase inhibitor 3" and other notable neutrophil elastase (NE) inhibitors across various cell lines. Due to limited publicly available data on "this compound" in diverse cell lines, this document broadens the scope to its chemical class, benzoxazinones, and compares them with other well-characterized NE inhibitors. This approach allows for an objective assessment of the potential for reproducible, cell-type-specific effects when targeting neutrophil elastase.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of different neutrophil elastase inhibitors.

Table 1: Inhibitory Potency of Neutrophil Elastase Inhibitors

InhibitorClassTargetIC50Cell Line/System
This compound (compound 13) Benzoxazinone (B8607429)NE Release80.8 nMFMLP-activated human neutrophils[1]
PD05 BenzoxazinoneHuman NELower than SivelestatEnzyme Assay[2]
Sivelestat N/AHuman NEN/AN/A
GW311616A N/AHuman NEN/AN/A

N/A: Data not available in the reviewed literature.

Table 2: Effects of Neutrophil Elastase Inhibitors on Various Cell Lines

InhibitorCell LineCell TypeEffectConcentration
PD05 Not specifiedNot specifiedPrevented elastase-induced cell rounding, retracted morphology, and cytotoxicity[2][3]Not specified
Sivelestat Pancreatic carcinoma cells (8 of 9 lines)Pancreatic CancerSuppressed proliferation[4]50-100 µg/ml
Pancreatic carcinoma cells (4 of 4 lines)Pancreatic CancerSuppressed motility[4]<1-10 µg/ml
Pancreatic carcinoma cells (3 of 4 lines)Pancreatic CancerSuppressed chemotaxis[4]20 µg/ml
Pancreatic carcinoma cells (2 of 4 lines)Pancreatic CancerSuppressed chemoinvasion[4]20 µg/ml
TMK-1Gastric CancerInhibited cell growth[5][6]100-1000 µg/mL
Lewis lung carcinomaLung CancerReduced tumor progression (in vivo)[7]Not specified
Human colorectal, gastric, prostate cancer xenograftsColorectal, Gastric, Prostate CancerReduced tumor progression (in vivo)[7]Not specified
GW311616A U937LeukemiaInhibited cell growth, induced apoptosis[8]Not specified
K562 (with NE overexpression)Leukemia(NE promoted proliferation and inhibited apoptosis)[8]Not specified

Experimental Methodologies

Detailed protocols for key experiments are provided below to facilitate the replication of these findings.

Neutrophil Elastase Inhibition Assay

This enzymatic assay quantifies the potency of a compound in inhibiting neutrophil elastase activity.

  • Reagents: Purified human neutrophil elastase, a specific chromogenic or fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide), and a suitable reaction buffer (e.g., Tris-HCl, pH 7.4).

  • Procedure: a. The test inhibitor is pre-incubated with neutrophil elastase in the reaction buffer. b. The enzymatic reaction is initiated by the addition of the substrate. c. The change in absorbance or fluorescence is monitored over time using a microplate reader.

  • Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is derived from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Preparation: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are exposed to varying concentrations of the neutrophil elastase inhibitor or a vehicle control for a defined period (e.g., 24-72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.

  • Measurement: The absorbance of the resulting colored solution is measured at approximately 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the inhibitor and then harvested, collecting both adherent and floating cells.

  • Staining: Cells are washed and stained with Annexin V conjugated to a fluorescent dye and propidium iodide (PI) in a binding buffer.

  • Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells into four populations (live, early apoptotic, late apoptotic/necrotic, and necrotic) is quantified based on their fluorescence.

Visual Representations of Pathways and Workflows

Neutrophil Elastase Signaling in Cancer

NE Neutrophil Elastase ECM Extracellular Matrix (e.g., Elastin, Collagen) NE->ECM degrades ProTGF pro-TGF-α NE->ProTGF cleaves Inhibitor NE Inhibitor Inhibitor->NE Degradation ECM Degradation ECM->Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion TGF TGF-α ProTGF->TGF EGFR EGFR TGF->EGFR activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis Start Select Cell Lines Culture Cell Culture & Seeding Start->Culture Treat Treat with NE Inhibitor Culture->Treat Incubate Incubate (24-72h) Treat->Incubate Assays Cell-Based Assays Incubate->Assays Viability Viability (MTT) Assays->Viability Apoptosis Apoptosis (Annexin V) Assays->Apoptosis Motility Motility/Invasion Assays->Motility Analysis Data Analysis Viability->Analysis Apoptosis->Analysis Motility->Analysis Conclusion Conclusion Analysis->Conclusion

References

Comparative Efficacy of Neutrophil Elastase Inhibitors in a Cystic Fibrosis Model: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of therapeutic strategies targeting neutrophil elastase in cystic fibrosis, with a focus on preclinical validation. As information regarding a specific "Neutrophil elastase inhibitor 3" is not publicly available, this guide provides a comparative overview of prominent alternative inhibitors evaluated in relevant in vivo models.

Cystic fibrosis (CF) lung disease is characterized by chronic neutrophilic inflammation, leading to progressive airway damage mediated in large part by the destructive protease, neutrophil elastase (NE). Inhibition of NE is a key therapeutic strategy to mitigate lung injury in CF. This guide details the in vivo validation of targeting NE, drawing upon genetic knockout studies and data from pharmacological inhibitors.

Genetic Validation of Neutrophil Elastase as a Therapeutic Target

A pivotal study utilizing the β-epithelial Na+ channel (βENaC)-overexpressing mouse model, which recapitulates key features of CF lung disease, has provided definitive in vivo evidence for the role of NE in pathogenesis. Genetic deletion of NE in these mice resulted in significant reductions in airway neutrophilia, mucus hypersecretion, and emphysematous changes, confirming NE as a critical driver of CF-like lung pathology[1].

Comparative Analysis of Neutrophil Elastase Inhibitors

While preclinical data for specific small molecule NE inhibitors in validated CF animal models is limited in publicly accessible literature, this section compares available data for several prominent inhibitors from relevant disease models and clinical trials in patients with CF.

Inhibitor Name(s)Mechanism of ActionAnimal ModelKey Efficacy Endpoints and Results
Alvelestat (AZD9668) Reversible, oral inhibitor of neutrophil elastaseCigarette smoke-induced lung inflammation (mouse)- Reduced neutrophils and IL-1β in bronchoalveolar lavage (BAL) fluid.[2]
Cystic Fibrosis Patients (Clinical Trial)- Trend towards reduction in sputum inflammatory biomarkers (IL-6, RANTES).- Significant reduction in urinary desmosine, a marker of elastin (B1584352) degradation.[3][4]
Lonodelestat (POL6014) Inhaled peptide inhibitor of human neutrophil elastaseAnimal models of neutrophil activation and acute lung injury- Effective in reducing neutrophil activation and lung injury (specific data in CF models not detailed).[5]
Cystic Fibrosis Patients (Clinical Trial)- Achieved high concentrations in sputum, leading to near-complete inhibition of NE activity.[1][5][6]
Brensocatib (B605779) (INS1007) Oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), which activates neutrophil serine proteases including NEHealthy rodents- Dose-dependent reduction in neutrophil elastase, proteinase 3, and cathepsin G activity.[7][8]
Cystic Fibrosis Patients (Clinical Trial)- Generally well-tolerated and showed a tendency to reduce inflammatory markers.[9][10][11]
Sivelestat Intravenous inhibitor of neutrophil elastaseBleomycin- and LPS-induced pulmonary fibrosis (mouse)- Reduced inflammation, structural damage, and collagen formation.- Decreased NE activity and levels of IL-6 and IL-1β in BAL fluid.[12][13][14]

Signaling Pathways in Neutrophil Elastase-Mediated Lung Damage

Neutrophil elastase contributes to a vicious cycle of inflammation and tissue destruction in the CF lung through multiple signaling pathways.

NE_Signaling_Pathway NE Neutrophil Elastase (NE) Epithelial_Cells Airway Epithelial Cells NE->Epithelial_Cells stimulates Macrophages Macrophages NE->Macrophages stimulates ECM Extracellular Matrix (Elastin) NE->ECM degrades TGFb_inactive Inactive TGF-β NE->TGFb_inactive activates IL1b_pro Pro-IL-1β NE->IL1b_pro cleaves ENaC Epithelial Sodium Channel (ENaC) NE->ENaC activates Inflammation Inflammation (Neutrophil Recruitment) Epithelial_Cells->Inflammation releases IL-8 Mucus Mucus Hypersecretion Epithelial_Cells->Mucus Macrophages->IL1b_pro Damage Structural Lung Damage (Bronchiectasis, Emphysema) ECM->Damage degradation leads to TGFb_active Active TGF-β TGFb_inactive->TGFb_active TGFb_active->Damage leads to fibrosis IL1b_active Active IL-1β IL1b_pro->IL1b_active IL1b_active->Inflammation promotes Dehydration Airway Surface Liquid Dehydration ENaC->Dehydration Inflammation->NE releases more Dehydration->Mucus impairs clearance

Neutrophil Elastase Signaling Cascade in Cystic Fibrosis.

Experimental Protocols

In Vivo Model: βENaC-Overexpressing Mouse

The βENaC-transgenic mouse is a widely used model that exhibits key features of CF lung disease, including airway surface dehydration, mucus obstruction, and spontaneous neutrophilic inflammation, making it suitable for evaluating the efficacy of NE inhibitors[15][16][17][18].

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_analysis Endpoints start βENaC-Tg Mice treatment Administer NE Inhibitor or Vehicle start->treatment collection Collect Bronchoalveolar Lavage (BAL) Fluid and Lung Tissue treatment->collection analysis Analyze Samples collection->analysis bal_analysis BAL Fluid Analysis: - Total and differential cell counts - Cytokine levels (e.g., IL-1β, IL-6) - NE activity assay analysis->bal_analysis tissue_analysis Lung Tissue Analysis: - Histology (H&E, PAS staining) - Myeloperoxidase (MPO) assay - Gene expression (e.g., Muc5ac) analysis->tissue_analysis

Workflow for in vivo validation of NE inhibitors.
Key Methodologies

Bronchoalveolar Lavage (BAL):

  • Terminally anesthetize the mouse.

  • Expose the trachea and insert a cannula.

  • Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 0.5 mL).

  • Pool the recovered fluid and keep on ice.

  • Centrifuge to separate cells from the supernatant.

  • Use the cell pellet for cell counts and cytospins, and the supernatant for protein and enzyme activity assays.

Myeloperoxidase (MPO) Assay (for neutrophil quantification in lung tissue):

  • Homogenize a weighed portion of lung tissue in buffer.

  • Centrifuge the homogenate and resuspend the pellet in a detergent-containing buffer.

  • Freeze-thaw and sonicate the sample to release MPO from neutrophil granules.

  • Centrifuge to obtain the supernatant containing MPO.

  • Perform a colorimetric assay by adding a substrate (e.g., TMB) and H₂O₂.

  • Measure the change in absorbance over time and normalize to tissue weight.

Histological Analysis:

  • Perfuse the lungs and fix with 4% paraformaldehyde.

  • Embed the tissue in paraffin (B1166041) and cut sections.

  • Stain with Hematoxylin and Eosin (H&E) to assess overall inflammation and lung structure.

  • Stain with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.

  • Score slides for inflammation, mucus plugging, and structural damage.

Conclusion

The genetic ablation of neutrophil elastase in a murine model of cystic fibrosis provides strong validation for this enzyme as a therapeutic target. While direct preclinical comparisons of small molecule inhibitors in a CF animal model are not extensively published, the available data from related disease models and clinical trials in CF patients suggest that inhibitors like Alvelestat, Lonodelestat, and Brensocatib have the potential to reduce the inflammatory burden in the CF lung. Further in vivo studies in relevant CF animal models are warranted to directly compare the efficacy of these and other emerging neutrophil elastase inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of three distinct neutrophil elastase (NE) inhibitors: Sivelestat (B1662846), Alvelestat (also known as AZD9668 or MPH-966), and BAY 85-8501. The information presented herein is intended to support research and development efforts by offering a side-by-side look at key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, backed by experimental data and methodologies.

The compound name "Neutrophil elastase inhibitor 3" does not correspond to a publicly disclosed investigational or approved drug. Therefore, this analysis focuses on publicly documented compounds that represent different therapeutic approaches and chemical scaffolds in the field of NE inhibition.

Introduction to Neutrophil Elastase Inhibition

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its unregulated activity in tissues can lead to the destruction of extracellular matrix components, including elastin.[1][2] This pathological activity is implicated in numerous inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and bronchiectasis.[2] Consequently, inhibiting HNE is a key therapeutic strategy for these conditions.[3] The compounds discussed below represent significant efforts in developing effective HNE inhibitors.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Sivelestat, Alvelestat, and BAY 85-8501, compiled from various preclinical and clinical studies. These compounds exhibit markedly different PK profiles, which dictate their potential clinical applications and dosing regimens.

ParameterSivelestatAlvelestat (AZD9668)BAY 85-8501
Route of Administration Intravenous InfusionOralOral
Bioavailability (F) N/A (IV)~80% (in humans)[4]24% (in rats)[5]; Oral formulation used in human trials[6]
Time to Peak (Tmax) N/A (IV Infusion)[7]0.5 - 1.5 hours~1 hour (fasted); ~4 hours (with food)[6]
Plasma Half-Life (t½) Short (not specified in snippets)~6 - 7 hours[4]145 - 175 hours (in humans)[6]; 6.7 - 8.5 hours (in rats)[5]
Volume of Distribution (Vd) 20.88 L (apparent)Not specifiedNot specified
Clearance (CL) 1.79 L/h (apparent)Not specifiedLow; 0.15 - 0.24 L/h (renal clearance in humans)[5]
Primary Excretion Route Not specified~40% renal as unchanged drugMinor renal elimination (<4% as unchanged drug)[6]
Key Characteristics Competitive, reversible inhibitor for acute conditions.[7]Orally active, reversible inhibitor for chronic disease.Potent, reversible inhibitor with a very long half-life, allowing for once-daily dosing.[6]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action, a typical experimental workflow for pharmacokinetic analysis, and the logical relationship between the compared inhibitors.

Neutrophil Elastase Signaling Pathway in Lung Inflammation

This diagram illustrates the pathological role of neutrophil elastase in lung tissue and the point of intervention for NE inhibitors.

G cluster_0 Inflammatory Stimulus (e.g., Smoke, Pathogens) cluster_1 Cellular Response cluster_2 Pathological Effects cluster_3 Therapeutic Intervention Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Stimulus->Neutrophil Release Release of Neutrophil Elastase (NE) Neutrophil->Release ECM Extracellular Matrix Degradation (Elastin) Release->ECM degrades Inflammation Pro-inflammatory Signaling Release->Inflammation activates Damage Lung Tissue Damage (e.g., Emphysema) ECM->Damage Inflammation->Damage Inhibitor NE Inhibitors (Sivelestat, Alvelestat, BAY 85-8501) Inhibitor->Release BLOCKS

Caption: Mechanism of Neutrophil Elastase (NE) in lung damage and inhibitor action.

Comparative Properties of NE Inhibitors

This diagram provides a logical overview of the key distinguishing features of the three compounds.

G center Neutrophil Elastase Inhibitors Sivelestat Sivelestat - Intravenous - Short-acting - Acute care setting center->Sivelestat IV Formulation Alvelestat Alvelestat (AZD9668) - Oral (Good F%) - Shorter Half-life (~6-7h) - Chronic, twice-daily dosing center->Alvelestat Oral Formulation BAY BAY 85-8501 - Oral - Very Long Half-life (~150h) - Chronic, once-daily dosing center->BAY Oral Formulation

Caption: Key distinguishing characteristics of the selected NE inhibitors.

General Workflow for a Preclinical Oral PK Study

The following diagram outlines a typical workflow for determining the pharmacokinetic profile of an orally administered compound in a preclinical animal model, such as a rat.

G cluster_prep Preparation cluster_dose Dosing & Sampling cluster_analysis Analysis Formulation Drug Formulation (e.g., in 0.5% CMC) Dosing Oral Gavage Administration Formulation->Dosing Animals Acclimatize & Fast Rodents (e.g., Rats) Animals->Dosing Sampling Serial Blood Sampling (e.g., via cannula) (0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Prep (e.g., Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, t½, etc.) LCMS->PK_Calc

Caption: Standard experimental workflow for an in vivo oral pharmacokinetic study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic data. Below are generalized protocols based on common practices in the field.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

This protocol describes a typical procedure for assessing the PK profile of a novel compound in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are acclimated for at least one week before the experiment.

  • Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with free access to standard chow and water.

  • Pre-study Procedure: For accurate absorption data, animals are fasted for approximately 12 hours prior to dosing, with continued access to water.

  • Formulation: The test compound (e.g., BAY 85-8501) is formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC), to the desired concentration.

  • Dosing: The formulation is administered as a single dose via oral gavage at a specific volume (e.g., 5 mL/kg).

  • Blood Sampling: Blood samples (approx. 100-200 µL per sample) are collected at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Sampling is often performed via a surgically implanted cannula in the jugular or femoral vein to minimize stress on the animal.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Plasma Sample Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: A simple protein precipitation method is typically employed. To a small volume of plasma (e.g., 50 µL), an internal standard (a stable isotope-labeled version of the analyte) is added, followed by a larger volume of cold acetonitrile (B52724) (e.g., 200 µL) to precipitate plasma proteins. The mixture is vortexed and then centrifuged at high speed.

  • Chromatographic Separation: The resulting supernatant is injected into a UPLC/HPLC system. Separation is achieved on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

  • Quantification: The analyte and its internal standard are detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., for Sivelestat: m/z 435.1 → 360.0). A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against known concentrations of the analyte in blank plasma. The concentrations in the unknown study samples are then interpolated from this curve.

Conclusion

The comparative analysis of Sivelestat, Alvelestat, and BAY 85-8501 highlights the diverse pharmacokinetic profiles that can be achieved with neutrophil elastase inhibitors. Sivelestat, an intravenous drug, is suited for acute, in-hospital settings. In contrast, the oral bioavailability and differing half-lives of Alvelestat and BAY 85-8501 make them suitable candidates for chronic management of inflammatory lung diseases. Alvelestat's shorter half-life suggests a twice-daily dosing regimen, whereas BAY 85-8501's exceptionally long half-life is advantageous for once-daily administration, potentially improving patient adherence.[6] Understanding these distinct PK profiles, determined through rigorous experimental protocols, is fundamental for guiding drug selection, dose optimization, and future development in the pursuit of novel treatments for elastase-mediated diseases.

References

A Comparative Guide to Neutrophil Elastase Inhibitors: "Inhibitor 3" Profile vs. Peptide-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase (NE), a serine protease released by neutrophils, is a critical mediator of inflammation and tissue destruction in a variety of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2][3] The development of potent and specific NE inhibitors is a key therapeutic strategy. This guide provides a comparative overview of a representative small molecule, non-peptide inhibitor, designated here as "Neutrophil Elastase Inhibitor 3," and the broad class of peptide-based NE inhibitors.

Due to the limited publicly available data for a specific compound named "this compound," which appears to be a research compound designation, this guide will utilize a well-characterized small molecule inhibitor, Sivelestat, as a proxy for comparison.[4] This approach allows for a data-driven evaluation against various peptide-based inhibitors.

Mechanism of Action: Targeting Neutrophil Elastase

Neutrophil elastase is stored in the azurophilic granules of neutrophils and is released upon cellular activation.[3][5] Its primary function is to degrade proteins, including elastin, collagen, and fibronectin, contributing to both host defense and pathological tissue damage.[5][6] Both small molecule inhibitors and peptide-based inhibitors aim to block the active site of NE, preventing substrate binding and subsequent proteolytic activity.

Below is a diagram illustrating the general signaling pathway of neutrophil elastase-mediated inflammation and the point of intervention for inhibitors.

cluster_0 Neutrophil Activation cluster_1 Enzyme Release & Action cluster_2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, fMLP) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates NE_Granules Azurophilic Granules (containing NE) Neutrophil->NE_Granules triggers degranulation NE_Release NE Release NE_Granules->NE_Release Active_NE Active Neutrophil Elastase (NE) NE_Release->Active_NE ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) Active_NE->ECM_Degradation catalyzes NE_Inhibitor NE Inhibitor ('Inhibitor 3' / Peptide Inhibitors) Active_NE->NE_Inhibitor Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Inhibited_NE Inactive NE Complex NE_Inhibitor->Inhibited_NE forms Inhibited_NE->Tissue_Damage prevents

Caption: Mechanism of Neutrophil Elastase Action and Inhibition.

Quantitative Comparison of Inhibitor Performance

The efficacy of neutrophil elastase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes publicly available data for Sivelestat and a selection of peptide-based NE inhibitors from various natural sources.

Inhibitor ClassInhibitor NameSourceIC50 (µM)Ki (nM)Reference(s)
Non-Peptide SivelestatSynthetic0.06-[1]
Peptide Lyngbyastatin 7Cyanobacteria0.023-[1]
MolassamideCyanobacteria0.11-[1]
Loggerpeptin ACyanobacteria0.29-[1]
Roseltide rT1Hibiscus sabdariffa0.47-[1]
Ixorapeptide IIIxora coccinea0.27 (µg/mL)-[1]
AvKTIAraneus ventricosus (Spider)0.447169.07[1][7]
Symplostatin 8Cyanobacteria0.041-[2][8][9]
Symplostatin 9Cyanobacteria0.028-[2][8][9]
Symplostatin 10Cyanobacteria0.021-[2][8][9]
ICI 200,880Synthetic Peptide-0.5[10]

Experimental Protocols

Accurate comparison of inhibitor performance relies on standardized experimental protocols. Below are methodologies for key in vitro assays used to evaluate neutrophil elastase inhibitors.

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay is a common high-throughput screening method to determine the IC50 of potential inhibitors.

Objective: To quantify the inhibitory activity of a test compound against purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Test inhibitor ("this compound" or peptide inhibitor)

  • Reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~400/505 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test and reference inhibitors in Assay Buffer. Dilute the HNE enzyme and substrate to their working concentrations in Assay Buffer.

  • Enzyme-Inhibitor Incubation: Add a fixed volume of the HNE solution to each well of the microplate. Add the serially diluted inhibitors to the respective wells. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Neutrophil Elastase Release and Inhibition Assay

This assay provides a more physiologically relevant context by measuring the inhibition of NE released from stimulated neutrophils.

Objective: To assess the ability of an inhibitor to block the activity of neutrophil elastase released from activated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • Cell culture medium (e.g., RPMI)

  • Neutrophil stimulating agent (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP))

  • Test inhibitor

  • Fluorogenic HNE substrate

  • 96-well cell culture plate

  • Centrifuge

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the isolated neutrophils into the wells of a 96-well plate.

  • Inhibitor Treatment: Add the test inhibitor at various concentrations to the cells and incubate for a short period.

  • Neutrophil Stimulation: Add the stimulating agent (e.g., PMA) to induce degranulation and the release of neutrophil elastase. Incubate for a period sufficient to allow for enzyme release (e.g., 1-2 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant containing the released NE.

  • Enzyme Activity Measurement: Transfer the supernatant to a new 96-well black plate. Add the fluorogenic substrate and measure the fluorescence signal as described in the in vitro assay.

  • Data Analysis: Calculate the percentage of inhibition of NE activity in the supernatant for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of a novel neutrophil elastase inhibitor typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A1 Primary Screening: Enzymatic Inhibition Assay (IC50) A2 Selectivity Profiling: Activity against other proteases A1->A2 A3 Cell-Based Assays: Inhibition of NE release from neutrophils A2->A3 B1 Pharmacokinetics (PK) Studies: Absorption, Distribution, Metabolism, Excretion (ADME) A3->B1 B2 Pharmacodynamics (PD) Studies: Target engagement in vivo B1->B2 B3 Efficacy Studies in Disease Models: (e.g., LPS-induced lung injury) B2->B3 B4 Toxicology Studies B3->B4 C1 Lead Candidate Selection B4->C1

Caption: Preclinical Evaluation Workflow for NE Inhibitors.

Conclusion

The landscape of neutrophil elastase inhibitors is diverse, encompassing both small molecule synthetic compounds and a wide array of peptide-based molecules from natural and synthetic origins. While specific data for "this compound" remains limited, a comparison with the well-documented inhibitor Sivelestat reveals that many peptide-based inhibitors, particularly those derived from cyanobacteria, exhibit comparable or even superior in vitro potency.[1][2][8][9]

The choice between a small molecule and a peptide-based inhibitor for therapeutic development depends on a multitude of factors beyond simple IC50 values. These include selectivity, pharmacokinetic properties (such as bioavailability and half-life), and the potential for immunogenicity. The detailed experimental protocols and the general evaluation workflow provided in this guide offer a framework for the systematic assessment and comparison of novel neutrophil elastase inhibitors, aiding researchers in the identification and development of promising new therapeutic agents.

References

Assessing the long-term effects of "Neutrophil elastase inhibitor 3" compared to other treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "Neutrophil elastase inhibitor 3," a novel benzoxazinone (B8607429) analog, with other neutrophil elastase (NE) inhibitors that have been investigated for the treatment of inflammatory diseases. While long-term comparative data for "this compound" is limited, this guide synthesizes available preclinical and clinical findings for this compound and other key inhibitors to offer a comprehensive overview for research and development professionals.

Introduction to Neutrophil Elastase Inhibition

Neutrophil elastase (NE) is a serine protease released by neutrophils during inflammation. Under normal physiological conditions, NE plays a crucial role in host defense against pathogens. However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix proteins, such as elastin, resulting in tissue damage and contributing to the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and bronchiectasis.[1][2][3] Consequently, the inhibition of NE has emerged as a promising therapeutic strategy for these conditions.

"this compound": A Preclinical Overview

"this compound," also identified as compound 13, is a benzoxazinone analog with the CAS number 1234707-32-4.[1][4] Preclinical studies have demonstrated its potential as a potent and selective inhibitor of neutrophil elastase.

Mechanism of Action: "this compound" acts as an inhibitor of neutrophil elastase, with an IC50 of 80.8 nM for NE release.[1][5] It has also been shown to affect superoxide (B77818) anion generation.[1]

Preclinical Efficacy: In a study involving a rat model of trauma-hemorrhagic shock, intravenous administration of "this compound" at a dose of 1 mg/kg significantly attenuated the increase in myeloperoxidase (MPO) activity and edema in the lungs.[1][4] This suggests a potential therapeutic role in mitigating acute lung injury.

Comparative Analysis with Other Neutrophil Elastase Inhibitors

Direct, long-term comparative studies of "this compound" against other treatments are not yet available in published literature. However, a comparison can be drawn from the available data on other notable NE inhibitors.

InhibitorChemical ClassMechanism of ActionKey FindingsDevelopment Stage
This compound (Compound 13) BenzoxazinoneNE inhibitor (IC50: 80.8 nM for NE release), affects superoxide anion generation.[1][5]Attenuated lung injury in a rat model of trauma-hemorrhagic shock.[1][4]Preclinical
PD05 BenzoxazinoneCompetitive and reversible NE inhibitor (Kd = 1.63 nM).[6]More potent than Sivelestat (B1662846) in vitro; reduced alveolar collapse in a mouse model.[6]Preclinical
Sivelestat (ONO-5046) AcylsulfonamideCompetitive NE inhibitor (IC50: 44 nM).[5]Approved in Japan and South Korea for ALI/ARDS. Clinical trial results in other regions have been inconsistent regarding mortality benefits, though some studies show improved oxygenation.[7][8]Marketed (in specific regions)
Alvelestat (AZD9668) OxadiazoleOrally bioavailable, selective NE inhibitor (pIC50: 7.9 nM).[5][9]Phase II trials in bronchiectasis showed some improvement in lung function but no significant change in sputum NE activity.[10][11] A reduction in exacerbations was observed in pooled analysis of studies in Alpha-1 Antitrypsin Deficiency.[12]Phase II/III
BAY 85-8501 Not specifiedSelective and reversible NE inhibitor.A Phase IIa trial in non-CF bronchiectasis showed a favorable safety profile but no significant improvements in lung function or sputum NE activity over 28 days.[4][5][13]Phase II

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Neutrophil Elastase-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade leading to tissue damage, a key target for inhibitors like "this compound".

NE_Signaling_Pathway cluster_activation Neutrophil Activation cluster_release Enzyme Release cluster_effects Pathophysiological Effects cluster_inhibition Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Degranulation ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE->ECM_Degradation Inflammation_Amplification Inflammation Amplification (Cytokine Release) NE->Inflammation_Amplification Mucus_Hypersecretion Mucus Hypersecretion NE->Mucus_Hypersecretion NE_Inhibitor NE Inhibitor (e.g., NE Inhibitor 3) NE_Inhibitor->NE Inhibition

Caption: Neutrophil elastase signaling pathway in inflammatory diseases.

General Experimental Workflow for In Vivo Evaluation of NE Inhibitors

This diagram outlines a typical experimental protocol for assessing the efficacy of a neutrophil elastase inhibitor in an animal model of acute lung injury.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model (e.g., Rats, Mice) Group_Assignment Group Assignment (Vehicle, Inhibitor) Animal_Model->Group_Assignment Induce_Injury Induce Lung Injury (e.g., LPS, Elastase) Group_Assignment->Induce_Injury Administer_Treatment Administer Treatment (e.g., NE Inhibitor 3) Induce_Injury->Administer_Treatment Collect_Samples Sample Collection (BALF, Lung Tissue) Administer_Treatment->Collect_Samples Post-treatment Assess_Outcomes Outcome Assessment (MPO, Edema, Cytokines) Collect_Samples->Assess_Outcomes

Caption: In vivo experimental workflow for NE inhibitor evaluation.

Detailed Experimental Protocols

Neutrophil Elastase Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of a compound against human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (HNE)

  • Fluorogenic peptide substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., "this compound")

  • Control inhibitor (e.g., Sivelestat)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the HNE enzyme, and the diluted test compound or control.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time.

  • Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Acute Lung Injury Mouse Model (In Vivo)

Objective: To evaluate the in vivo efficacy of a neutrophil elastase inhibitor in a model of acute lung injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli or human neutrophil elastase

  • Test compound (e.g., "this compound") dissolved in a suitable vehicle

  • Vehicle control

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

  • Materials for myeloperoxidase (MPO) assay and protein concentration measurement

Procedure:

  • Acclimatize mice to the laboratory conditions.

  • Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses).

  • Anesthetize the mice and intratracheally instill LPS or HNE to induce lung injury.

  • At a specified time point before or after injury induction, administer the test compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • At a predetermined time after injury (e.g., 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluid.

  • Process the lung tissue for histological analysis and MPO assay to quantify neutrophil infiltration.

  • Measure the total protein concentration in the BAL fluid as an indicator of alveolar-capillary barrier permeability and edema.

  • Analyze the cell differential in the BAL fluid to determine the number of neutrophils and other inflammatory cells.

  • Compare the outcomes between the treatment and control groups to assess the efficacy of the inhibitor.[9]

Conclusion and Future Directions

"this compound" has demonstrated promising preclinical activity as a neutrophil elastase inhibitor with the potential to mitigate acute lung injury. However, a significant gap exists in the literature regarding its long-term effects and direct comparisons with other established or investigational NE inhibitors. The broader class of benzoxazinone inhibitors, including compounds like PD05, shows potential, warranting further investigation.

For drug development professionals, the available data underscores the importance of advancing "this compound" and related compounds into more extensive preclinical and clinical studies. Future research should focus on:

  • Long-term efficacy and safety studies: To assess the durability of the therapeutic effect and potential for chronic administration.

  • Direct comparative trials: To benchmark the performance of "this compound" against other NE inhibitors like Sivelestat and Alvelestat.

  • Biomarker development: To identify patient populations most likely to respond to NE inhibitor therapy.

The continued exploration of potent and selective NE inhibitors like "this compound" holds the potential to deliver novel and effective treatments for a range of debilitating inflammatory diseases.

References

Meta-analysis of studies involving "Neutrophil elastase inhibitor 3"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of "Neutrophil elastase inhibitor 3," a benzoxazinone (B8607429) analog, and other prominent neutrophil elastase (NE) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Neutrophil Elastase Inhibition

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Its excessive release during inflammatory responses contributes to the pathology of numerous diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1] NE can degrade components of the extracellular matrix, such as elastin, and amplify the inflammatory cascade.[1] Consequently, the development of NE inhibitors is a key area of therapeutic research. This guide focuses on a specific benzoxazinone analog, referred to as "this compound (compound 13)," and compares it with other well-characterized inhibitors: Sivelestat, AZD9668, and POL6014.

Comparative Efficacy and Potency

The inhibitory potential of these compounds against neutrophil elastase is a critical determinant of their therapeutic efficacy. The following table summarizes key quantitative data for each inhibitor.

InhibitorClassTargetIC50 (nM)Ki (nM)Notes
This compound (compound 13) BenzoxazinoneNeutrophil Elastase Release80.8Not ReportedAlso inhibits superoxide (B77818) anion generation.
Sivelestat Acyl-typeHuman Neutrophil Elastase19 - 49200Competitive inhibitor.[2][3]
AZD9668 (Alvelestat) Di-aryl pyridine (B92270) derivativeHuman Neutrophil Elastase129.4Oral, selective, and reversible inhibitor.[4][5]
POL6014 (Lonodelestat) Peptide mimeticHuman Neutrophil Elastase4.8 (human), 0.6 (murine)Not ReportedInhaled administration.[6]

Pharmacokinetic Profiles

The route of administration and pharmacokinetic properties are crucial for the clinical application of these inhibitors.

InhibitorAdministrationKey Pharmacokinetic Parameters
This compound (compound 13) Not ReportedPreclinical data suggests in vivo activity in a rat model of hemorrhagic shock.
Sivelestat IntravenousApparent volume of distribution: 20.88 L; Apparent clearance: 1.79 L/h in patients with severe pneumonia.[7]
AZD9668 (Alvelestat) OralWell-tolerated at single doses up to 150 mg and multiple doses up to 70 mg twice daily. Tmax: 0.5 - 1.5 hours.[8]
POL6014 (Lonodelestat) InhaledDose-linear pharmacokinetics. Tmax: ~2-3 hours. High concentrations in sputum with low systemic exposure.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings.

Neutrophil Elastase Activity Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against neutrophil elastase.

  • Sample Preparation : Purified enzyme or biological samples (e.g., plasma, cell lysates) are added to a 96-well plate.[4] The volume is adjusted with an assay buffer.[4]

  • Standard Curve : A standard curve is prepared using known concentrations of purified neutrophil elastase.

  • Substrate Addition : A fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) is added to all wells.[10]

  • Measurement : The plate is incubated at 37°C, and fluorescence is measured kinetically (Ex/Em = 380/500 nm).[4] The rate of reaction is determined from the linear phase of the fluorescence curve.[4]

  • Inhibitor Testing : The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

In Vivo Model of Acute Lung Injury (ALI)

This model is used to assess the efficacy of inhibitors in a disease-relevant context.

  • Animal Model : Male C57BL/6 mice are commonly used.[11]

  • Induction of ALI : ALI is induced by intratracheal administration of lipopolysaccharide (LPS) (e.g., 10 mg/kg).[11]

  • Inhibitor Administration : The test inhibitor is administered prior to or after the LPS challenge. The route of administration (e.g., oral, intravenous, intratracheal) depends on the inhibitor's properties.

  • Assessment of Lung Injury : 24 hours after LPS challenge, mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell counts (e.g., neutrophils) and cytokine levels.[11] Lung tissue can be collected for histological analysis.[11]

Neutrophil Superoxide Anion Generation Assay

This assay measures the effect of inhibitors on the production of reactive oxygen species by neutrophils.

  • Neutrophil Isolation : Human neutrophils are isolated from peripheral blood using methods like Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation : Neutrophils are stimulated with an agonist such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence or absence of the test inhibitor.

  • Measurement of Superoxide : Superoxide production is measured by the reduction of cytochrome c, which is monitored spectrophotometrically as an increase in absorbance at 550 nm.[12]

  • Data Analysis : The rate of superoxide production is calculated from the change in absorbance over time.

Signaling Pathways and Mechanisms of Action

Neutrophil elastase exerts its pro-inflammatory effects through various signaling pathways. Understanding these pathways is crucial for the rational design and application of its inhibitors.

Neutrophil Elastase-Induced Inflammatory Signaling

NE_Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 Activation MAPK p44/42 MAPK PAR2->MAPK Phosphorylation NFkB NF-κB MAPK->NFkB Activation Pain Pain MAPK->Pain Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Inhibitor NE Inhibitor Inhibitor->NE Inhibition

Caption: NE activates PAR2, leading to MAPK and NF-κB signaling, promoting inflammation and pain.

Experimental Workflow for In Vivo ALI Model

ALI_Workflow Start Start: Select Animal Model (e.g., C57BL/6 mice) Induction Induce Acute Lung Injury (Intratracheal LPS) Start->Induction Treatment Administer NE Inhibitor or Vehicle Induction->Treatment Incubation Incubate for 24 hours Treatment->Incubation Sacrifice Euthanize Animals Incubation->Sacrifice BAL Collect Bronchoalveolar Lavage (BAL) Fluid Sacrifice->BAL Histo Collect Lung Tissue for Histology Sacrifice->Histo Analysis Analyze BAL Fluid: - Cell Counts (Neutrophils) - Cytokine Levels BAL->Analysis End End: Compare Treatment vs. Vehicle Analysis->End Histo->End

Caption: Workflow for evaluating NE inhibitors in a mouse model of acute lung injury induced by LPS.

Conclusion

"this compound (compound 13)" represents a class of benzoxazinone-based inhibitors with dual action on neutrophil elastase release and superoxide generation. While preclinical data are promising, more extensive comparative studies are needed to fully elucidate its therapeutic potential relative to other inhibitors like Sivelestat, AZD9668, and POL6014. These comparators offer different routes of administration and have more established clinical and preclinical data. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific disease context, the desired mode of delivery, and the required potency and selectivity profile. This guide provides a foundational comparison to aid in these critical decisions.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides essential safety and logistical information for the proper disposal of Neutrophil Elastase Inhibitor 3, a research-grade chemical. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. All laboratory personnel must be trained on proper chemical handling and waste disposal procedures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves for any damage before use.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator within a chemical fume hood.

All handling of the compound and its waste should be performed in a well-ventilated area, preferably inside a chemical fume hood.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in compliant disposal.

  • Waste Characterization: Unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office, this compound waste should be treated as hazardous chemical waste.[1]

  • Segregation: Do not mix this compound waste with other waste streams such as biological, radioactive, or general trash.[2] It should be collected separately to avoid unintended chemical reactions.[3]

Waste Collection and Containment

All materials contaminated with this compound must be collected as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the inhibitor.

  • Contaminated labware (e.g., pipette tips, tubes, gloves, and weighing paper).

  • Spill cleanup materials.

Container Requirements:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.[4][5] Plastic containers are often preferred.[4]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1][4][5]

  • Ensure the container is in good condition, with no cracks or leaks.[5]

Hazardous Waste Labeling

Proper labeling of hazardous waste is a critical compliance requirement.

  • Affix a completed hazardous waste label to the container as soon as the first waste is added.[4][5]

  • The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The concentration of the inhibitor in any solutions.

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Storage of Hazardous Waste

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • The SAA must be at or near the point of waste generation.[4]

  • Store the waste container in a secondary containment bin or tray to contain any potential leaks.[1][5]

  • Segregate the container from incompatible chemicals.[1][3]

Quantitative Storage Limits for Satellite Accumulation Areas:

Waste TypeMaximum Volume
Hazardous Waste55 gallons
Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kg (solid)
Data sourced from general laboratory chemical waste management guidelines.[4]
Disposal of Empty Containers

Empty containers that held this compound require specific handling procedures.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can dissolve the inhibitor.[1][6]

  • The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, it is recommended to collect all three rinses as hazardous waste.

  • After triple-rinsing and air-drying (in a fume hood), deface or remove the original label.[1][6][7]

  • Once clean and unlabeled, the container may be disposed of in the regular trash or recycled according to your institution's policies.[6]

Requesting Waste Pickup

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1]

  • Once the waste container is full or approaching the storage time limit, arrange for its removal by contacting your institution's EHS office.[4]

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.[4]

Experimental Protocols

Detailed experimental protocols for the chemical inactivation of this compound prior to disposal are not publicly available. Any such procedure would need to be developed and validated by qualified chemists and approved by the institution's EHS department. The recommended and safest approach is to dispose of the chemical waste through a licensed hazardous waste disposal company arranged by your EHS office.

Mandatory Visualization

G cluster_0 Preparation and Handling cluster_1 Waste Collection and Containment cluster_2 Storage cluster_3 Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_id Identify all waste streams: - Pure compound - Solutions - Contaminated labware fume_hood->waste_id container Use a designated, leak-proof, chemically compatible container waste_id->container labeling Affix a completed Hazardous Waste Label container->labeling close_container Keep container closed except when adding waste labeling->close_container saa Store in a designated Satellite Accumulation Area (SAA) close_container->saa secondary_containment Place in secondary containment saa->secondary_containment pickup Contact Environmental Health & Safety (EHS) for waste pickup secondary_containment->pickup no_drain DO NOT dispose down the drain or in regular trash secondary_containment->no_drain end End: Compliant Disposal pickup->end no_drain->pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Neutrophil Elastase Inhibitor 3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidelines, and disposal instructions for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 3. The following procedures are designed to ensure the safe handling and effective use of this compound in a laboratory setting.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (a benzoxazinone (B8607429) analog) is not publicly available, general safety precautions for handling potent, biologically active enzyme inhibitors should be strictly followed. A thorough risk assessment should be conducted before commencing any work.

1.1 Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. It is recommended to wear two pairs of gloves, especially when handling stock solutions or performing tasks with a high risk of splashing. Change gloves immediately if they become contaminated, torn, or punctured.

  • Eye Protection: Safety glasses with side shields or goggles must be worn at all times. In situations with a risk of splashing, a face shield should be used in addition to goggles.

  • Lab Coat: A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.

1.2 Engineering Controls

  • Chemical Fume Hood: All work involving the handling of the solid compound or preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station must be available in the immediate work area.

1.3 General Hygiene and Handling Practices

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Minimize the creation of dust and aerosols.

  • Ensure all containers are clearly labeled.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Storage ConditionDuration
Stock Solution at -80°C6 months
Stock Solution at -20°C1 month

Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]

Spill and Exposure Procedures

3.1 Spill Response

  • Small Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand), and place it in a sealed container for disposal. Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance.

3.2 Exposure Response

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weigh paper, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and the first rinse of emptied containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: The first rinse of any empty containers must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Disposal Method: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols and Data

Quantitative Data Summary

PropertyValue
IC₅₀ for Neutrophil Elastase Release 80.8 nM
In Vivo Efficacy (Rat Model) 1 mg/kg (intravenously) significantly attenuates MPO activity and lung edema after trauma-hemorrhagic shock.

Table 2: Quantitative Data for this compound.[1]

Experimental Workflow for In Vitro Neutrophil Elastase Inhibition Assay

Below is a generalized workflow for assessing the inhibitory activity of this compound in vitro. Specific details may vary based on the assay kit and laboratory protocols.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Neutrophil Elastase working solution add_enzyme Add Neutrophil Elastase to wells prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate working solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 incubate1->add_substrate read_plate Measure fluorescence kinetically (Ex/Em = 400/505 nm) add_substrate->read_plate analyze Calculate inhibition and IC₅₀ value read_plate->analyze

Caption: Workflow for in vitro screening of this compound.

Signaling Pathways Modulated by Neutrophil Elastase

Inhibition of neutrophil elastase is expected to impact downstream signaling pathways that are normally activated by this enzyme. Understanding these pathways provides context for the inhibitor's mechanism of action. Neutrophil elastase can activate pro-inflammatory signaling cascades, such as the PI3K/Akt pathway, and pathways leading to the upregulation of mucin genes.[2][3]

G cluster_upstream Upstream Activation cluster_pathway1 MUC1 Transcription Pathway cluster_pathway2 PI3K/Akt Pathway NE Neutrophil Elastase PKC PKCδ NE->PKC PI3K PI3K NE->PI3K Inhibitor Neutrophil Elastase Inhibitor 3 Inhibitor->NE Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Upregulation Sp1->MUC1 Akt Akt PI3K->Akt CellEffects Inhibition of Apoptosis Enhanced Proliferation Akt->CellEffects

Caption: Signaling pathways influenced by Neutrophil Elastase activity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.